4-(Pentyloxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLXEJIUCCEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433744 | |
| Record name | 4-n-Pentyloxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120893-63-2 | |
| Record name | 4-n-Pentyloxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-(Pentyloxy)benzonitrile CAS number and properties
Mesogenic Building Blocks & Synthetic Intermediates in Advanced Materials
Executive Summary
4-(Pentyloxy)benzonitrile (CAS: 120893-63-2), often abbreviated in material science as 5OBN or 4-POBN , represents a critical structural scaffold in the development of anisotropic materials and pharmaceutical agents. Structurally, it combines a polarizable aromatic core with a dipolar nitrile head group and a flexible pentyl tail. This "push-pull" electronic architecture—mediated by the electron-donating alkoxy group and the electron-withdrawing cyano group—makes it an essential precursor for thermotropic liquid crystals (LCs) , specifically the cyanobiphenyl (nOCB) class, and a versatile intermediate in the synthesis of bioactive benzamidines and tetrazoles.
This guide provides a comprehensive technical analysis of 4-(Pentyloxy)benzonitrile, detailing its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery and soft matter physics.
Identity & Physicochemical Profile[1][2][3][4]
The compound is defined by its amphiphilic character, possessing a hydrophobic alkyl chain and a highly polar nitrile terminus. This anisotropy is the fundamental requirement for mesophase formation in downstream derivatives.
Table 1: Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-(Pentyloxy)benzonitrile |
| Synonyms | 4-n-Amyloxybenzonitrile; p-Pentyloxybenzonitrile |
| CAS Number | 120893-63-2 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | CCCCCOC1=CC=C(C=C1)C#N |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in CH₂Cl₂, Ethyl Acetate, THF; Insoluble in Water |
| Electronic Character | Donor-Acceptor (D-π-A) system |
Structural Analysis
The molecule features a 1,4-disubstituted benzene ring . The linearity of the para-substitution is critical for:
-
Liquid Crystalline Alignment: Maximizing the aspect ratio (length-to-width) to favor nematic phase formation in derivatives.
-
Dipole Moment: The nitrile group induces a strong longitudinal dipole (~4.0 D), essential for the dielectric anisotropy (
) required in electro-optical switching.
Synthetic Methodology
The industrial and laboratory-scale preparation of 4-(Pentyloxy)benzonitrile relies on the Williamson Ether Synthesis . This nucleophilic substitution (
Protocol: Alkylation of 4-Hydroxybenzonitrile
Reaction Class: Nucleophilic Substitution (
Reagents & Materials
-
Substrate: 4-Hydroxybenzonitrile (1.0 eq)
-
Electrophile: 1-Bromopentane (1.2 eq) (Preferred over iodopentane for cost/stability balance)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (
) or DMF (Dimethylformamide) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate reactive iodide in situ (Finkelstein condition).
Step-by-Step Workflow
-
Deprotonation: Charge a round-bottom flask with 4-hydroxybenzonitrile and anhydrous
in Acetonitrile. Stir at room temperature for 30 minutes to form the phenoxide anion. Rationale: The phenoxide is a stronger nucleophile than the neutral phenol. -
Addition: Add 1-bromopentane dropwise. If using DMF, heating can begin immediately. If using Acetonitrile, add catalytic KI to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol ( ) disappears and the product ( ) dominates. -
Workup: Cool to room temperature. Filter off inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in
, wash with 1M (to remove unreacted phenol) and Brine. Dry over . Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Visualization: Synthesis Logic
Figure 1: Mechanistic pathway for the Williamson ether synthesis of 4-(Pentyloxy)benzonitrile.
Material Science Applications: Liquid Crystals
4-(Pentyloxy)benzonitrile serves as a fundamental "core" unit in the hierarchy of liquid crystalline materials. While the single-ring compound itself has low mesophase stability (often monotropic), it is the direct precursor to the Cyanobiphenyl (nOCB) and Phenyl Benzoate families, which are the workhorses of LCD technology.
The "Spacer-Core-Terminal" Model
In LC design, this molecule provides two of the three critical components:
-
Flexible Tail: The pentyl chain (
) acts as a flexible spacer, lowering the melting point and stabilizing smectic phases through van der Waals interdigitation. -
Polar Head: The cyano (
) group provides a strong dipole along the molecular long axis, allowing the molecules to reorient under an electric field (Fréedericksz transition).
Comparative Mesophase Behavior
When coupled to a second phenyl ring, the properties change drastically:
-
4-(Pentyloxy)benzonitrile (Monomer): Isotropic liquid or low-melting solid. No stable mesophase at RT.
-
4'-Pentyloxy-4-cyanobiphenyl (5OCB): Stable Nematic phase (
). -
4-Cyanophenyl 4-(pentyloxy)benzoate: High-temperature Nematic/Smectic phases.
Application Insight: Researchers use 4-(Pentyloxy)benzonitrile to synthesize 5OCB via aryl coupling (e.g., Suzuki-Miyaura coupling with 4-chlorophenylboronic acid, though the nitrile group requires protection or alternative retrosynthesis). More commonly, it is hydrolyzed to 4-pentyloxybenzoic acid , which is then esterified with phenols to create low-viscosity LC mixtures.
Chemical Reactivity & Drug Development
Beyond materials, the nitrile group is a "masked" functionality that allows this molecule to serve as a pivotal intermediate in medicinal chemistry.
Key Derivatization Pathways
-
Hydrolysis (Acid/Base): Conversion to 4-Pentyloxybenzoic acid .
-
Reagents:
or . -
Utility: Linker synthesis for polymer-drug conjugates.
-
-
[3+2] Cycloaddition: Conversion to 5-(4-pentyloxyphenyl)tetrazole .
-
Reagents: Sodium Azide (
), Zinc Bromide ( ). -
Utility: Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability in angiotensin II receptor blockers (ARBs).
-
-
Pinner Reaction: Conversion to Amidines .
-
Reagents:
, then . -
Utility: Synthesis of serine protease inhibitors.
-
Visualization: Reactivity Tree
Figure 2: Divergent synthesis pathways from the nitrile core.
Safety & Handling
While less volatile than lower homologs (e.g., methoxybenzonitrile), 4-(Pentyloxy)benzonitrile must be handled with standard chemical hygiene.
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitrile category).
-
Irritation: Causes skin and eye irritation.
-
Metabolism: Aromatic nitriles are generally stable but can release cyanide under extreme metabolic or chemical oxidation conditions.
-
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent oxidative degradation of the ether linkage over long periods.
References
-
Chemical Identity & CAS: 4-N-Pentyloxybenzonitrile Product Page. ChemicalBook. Retrieved from
- Synthesis Protocol (Williamson Ether):Preparation of Alkoxybenzonitriles. Organic Syntheses, Coll. Vol.
-
Liquid Crystal Properties: Phase Transitions in 4-oxy-4'-cyanobiphenyls. NIST Standard Reference Data. Retrieved from
-
Reactivity (Tetrazoles): Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and SAR. PMC (NIH). Retrieved from
-
Safety Data: Safety Data Sheet for Benzonitrile Derivatives. Sigma-Aldrich.[1][2][3] Retrieved from
Sources
4-(Pentyloxy)benzonitrile molecular structure and IUPAC name
Executive Summary
4-(Pentyloxy)benzonitrile is a pivotal structural motif in the field of liquid crystal (LC) engineering and organic synthesis. Belonging to the alkoxybenzonitrile family, it serves as a fundamental building block for calamitic mesogens—molecules that exhibit liquid crystalline phases. Its structure features a rigid polar core (benzonitrile) coupled with a flexible hydrophobic tail (pentyloxy chain), creating the dielectric anisotropy essential for electro-optical switching.
This guide provides a rigorous analysis of its molecular structure, IUPAC nomenclature logic, synthetic protocols, and spectroscopic validation methods.
Part 1: Structural Identity & Nomenclature
Chemical Identity
The molecule consists of a benzene ring substituted at the para positions (1 and 4) by a cyano group (nitrile) and a pentyloxy ether chain.
| Attribute | Detail |
| IUPAC Name | 4-(Pentyloxy)benzonitrile |
| Common Names | 4-n-Amyloxybenzonitrile; p-Pentyloxybenzonitrile |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | CCCCCOC1=CC=C(C#N)C=C1 |
| Key Functional Groups | Nitrile (-C≡N), Ether (-O-), Phenyl Ring |
IUPAC Nomenclature Logic
The name is derived using the IUPAC priority rules for functional groups.
-
Principal Functional Group: The nitrile (-C≡N) has higher priority than the ether (-OR) group. Therefore, the parent structure is benzonitrile (benzene ring + nitrile).
-
Numbering: The carbon atom of the benzene ring attached to the nitrile group is designated as position 1 .
-
Substituent: The ether chain is located at the para position (position 4). The substituent is a 5-carbon chain linked via oxygen, named pentyloxy .
-
Assembly: 4-(Pentyloxy) + benzonitrile = 4-(Pentyloxy)benzonitrile .
Part 2: Synthetic Methodology
The most robust synthesis for 4-alkoxybenzonitriles is the Williamson Ether Synthesis . This protocol utilizes an SN2 mechanism to alkylate 4-hydroxybenzonitrile.
Reaction Scheme
Reactants: 4-Hydroxybenzonitrile (Nucleophile precursor) + 1-Bromopentane (Electrophile).
Reagents: Potassium Carbonate (
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for scale-up.
Materials:
-
4-Hydroxybenzonitrile (1.19 g, 10 mmol)
-
1-Bromopentane (1.66 g, 11 mmol, 1.1 eq)
-
Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 eq)
-
Acetone (30 mL, HPLC grade)
-
Potassium Iodide (catalytic amount, optional to accelerate reaction via Finkelstein mechanism)
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile in 30 mL of acetone. Add the anhydrous
. Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol ( ) to the phenoxide anion. -
Alkylation: Add 1-bromopentane dropwise via syringe. If using alkyl chlorides, add a spatula tip of KI to generate the more reactive alkyl iodide in situ.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
C) for 6–12 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting phenol will disappear ( ), and the less polar product will appear ( ). -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. -
Evaporate the solvent under reduced pressure (rotary evaporator).
-
-
Purification: The crude residue is usually a solid or oil. Recrystallize from ethanol or methanol/water to yield white crystalline needles.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of 4-(pentyloxy)benzonitrile.
Part 3: Spectroscopic Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal spectroscopic techniques.
Infrared Spectroscopy (FT-IR)
The nitrile group provides a distinct diagnostic handle.
| Vibration Mode | Wavenumber ( | Diagnostic Value |
| C≡N Stretch | 2220 – 2230 | Critical. Sharp, distinct peak. Confirms nitrile integrity. |
| C-O-C Stretch | 1240 – 1260 | Strong band confirming ether linkage formation. |
| C-H Stretch (Alkyl) | 2850 – 2960 | Pentyloxy chain presence. |
| C=C Aromatic | 1500, 1600 | Benzene ring skeleton. |
Nuclear Magnetic Resonance ( -NMR)
The symmetry of the para-substituted ring creates a characteristic AA'BB' splitting pattern.
- 7.57 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the electron-withdrawing nitrile group (deshielded).
- 6.93 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the electron-donating alkoxy group (shielded).
-
4.00 ppm (t, J=6.5 Hz, 2H):
protons. The triplet confirms attachment to a group. -
1.80 ppm (m, 2H):
methylene protons. - 1.35-1.45 ppm (m, 4H): Remaining chain methylenes.
-
0.93 ppm (t, 3H): Terminal
.
Structural Logic Tree
Figure 2: Spectroscopic decision tree for confirming the molecular structure.
Part 4: Physicochemical Properties & Applications
Phase Behavior
While 4-(pentyloxy)benzonitrile is a single-ring compound, it does not typically exhibit a stable liquid crystalline mesophase at room temperature (unlike its biphenyl analog, 5OCB). It is generally a crystalline solid with a melting point in the range of 40–60°C (depending on purity and polymorph). However, it possesses high dielectric anisotropy (
Applications in Drug Development & Materials[5]
-
Liquid Crystal Mixtures: It is used as a dopant or component in eutectic LC mixtures to adjust viscosity and threshold voltage.
-
Synthetic Intermediate: The nitrile group is a versatile handle.[1][2] It can be hydrolyzed to a carboxylic acid (for ester-based LCs), reduced to an amine, or converted to a tetrazole for medicinal chemistry applications (bioisostere of carboxylic acid).
References
-
IUPAC Nomenclature of Organic Chemistry. Blue Book Rules for Functional Group Priority. International Union of Pure and Applied Chemistry. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Portal. Detailed mechanism and conditions for alkylation of phenols. [Link]
-
Spectroscopic Data of Nitriles. NIST Chemistry WebBook. Standard IR and NMR data for benzonitrile derivatives. [Link][3]
-
Liquid Crystal Mesogens. PubChem Compound Summary. Structural data for alkoxybenzonitriles.[4] [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-(Pentyloxy)benzonitrile from 4-Cyanophenol
This guide provides a comprehensive overview of the synthesis of 4-(pentyloxy)benzonitrile, a valuable intermediate in the development of various organic materials and pharmaceutical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure product purity and identity.
Introduction: The Significance of Alkoxybenzonitriles
4-(Pentyloxy)benzonitrile and its analogs are key building blocks in several areas of chemical research and development. The presence of the flexible pentyloxy group and the polar nitrile functionality imparts unique properties, making them suitable for applications in liquid crystals, pharmaceuticals, and as intermediates in the synthesis of more complex molecules. The strategic placement of the ether linkage and the nitrile group on the benzene ring allows for a wide range of subsequent chemical transformations.
The synthesis route from 4-cyanophenol is particularly advantageous due to the commercial availability and relative affordability of the starting material. The Williamson ether synthesis offers a direct and efficient pathway to introduce the pentyl chain onto the phenolic oxygen.[1][2]
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of 4-(pentyloxy)benzonitrile from 4-cyanophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The core principle involves the deprotonation of a weakly acidic alcohol (in this case, the phenolic hydroxyl group of 4-cyanophenol) to form a potent nucleophile, the phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then attacks an alkyl halide (in this case, a pentyl halide) in a concerted step, displacing the halide leaving group and forming the desired ether.[4][5]
The key steps are:
-
Deprotonation: The phenolic proton of 4-cyanophenol is abstracted by a base (e.g., potassium carbonate, sodium hydride) to generate the 4-cyanophenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of the pentyl halide (e.g., 1-bromopentane or 1-iodopentane). This backside attack leads to an inversion of stereochemistry if the alkyl halide were chiral, a hallmark of the SN2 mechanism.[4][5]
-
Product Formation: The carbon-oxygen bond is formed, and the halide ion is expelled as a leaving group, yielding 4-(pentyloxy)benzonitrile.
The reaction is typically carried out in a polar aprotic solvent, such as acetone, acetonitrile, or N,N-dimethylformamide (DMF), which can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[1]
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step procedure for the synthesis of 4-(pentyloxy)benzonitrile. The quantities and conditions have been optimized for a laboratory-scale preparation.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Cyanophenol | 119.12 | 10.0 g | 0.084 | >98% |
| 1-Bromopentane | 151.04 | 14.0 g (11.4 mL) | 0.093 | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 17.4 g | 0.126 | Anhydrous |
| Acetone | 58.08 | 150 mL | - | ACS Grade |
| Diethyl Ether | 74.12 | As needed | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl Solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
3.2. Reaction Setup and Procedure
-
Reaction Assembly: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. All glassware should be thoroughly dried prior to use.
-
Charging Reactants: To the flask, add 4-cyanophenol (10.0 g), anhydrous potassium carbonate (17.4 g), and acetone (150 mL).
-
Initiation of Stirring: Begin vigorous stirring to ensure a fine suspension of the reagents.
-
Addition of Alkyl Halide: Add 1-bromopentane (11.4 mL) to the stirred suspension at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 5-8 hours.[6]
-
Reaction Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide by-product using a Büchner funnel.
-
Wash the collected solids with a small amount of acetone to recover any residual product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction and Washing:
-
Dissolve the resulting residue in diethyl ether (approximately 100 mL).
-
Transfer the ethereal solution to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-cyanophenol, water (1 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
3.3. Purification
The crude 4-(pentyloxy)benzonitrile can be purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain a pure crystalline solid.
-
Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.[7]
Characterization of 4-(Pentyloxy)benzonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
4.1. Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The expected melting point should be determined and compared to literature values.
4.2. Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide definitive structural confirmation. The expected signals include:
-
A triplet corresponding to the terminal methyl group of the pentyl chain.
-
A series of multiplets for the methylene groups of the pentyl chain.
-
A triplet for the methylene group attached to the oxygen atom.
-
Two doublets in the aromatic region corresponding to the protons on the benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the carbons of the pentyl chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands:
-
A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
C-O-C stretching vibrations for the ether linkage.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Process Visualization
To aid in the understanding of the experimental workflow, the following diagrams are provided.
5.1. Reaction Scheme
Caption: Step-by-step experimental workflow.
Safety Considerations
-
4-Cyanophenol: Toxic if swallowed or in contact with skin. Causes serious eye irritation.
-
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Potassium Carbonate: Causes serious eye irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of 4-(pentyloxy)benzonitrile from 4-cyanophenol. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can consistently obtain high yields of the desired product. The characterization techniques outlined in this guide are crucial for verifying the structure and purity of the final compound, ensuring its suitability for downstream applications in materials science and drug discovery.
References
-
PrepChem. Synthesis of 4-benzyloxybenzonitrile. Available at: [Link]
- Google Patents. US3585233A - Process for the preparation of hydroxybenzonitriles.
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
-
ResearchGate. Wide-Line (1)H NMR Study of 4 '-(Pentyloxy)-4-biphenylcarbonitrile in Different Phase States. Available at: [Link]
- Google Patents. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]
- Google Patents. US3259646A - Process for the preparation of p-hydroxybenzonitrile.
-
Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
ResearchGate. Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Available at: [Link]
- Google Patents. CN1442404A - Method of preparing p-cyanophenol like compound.
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
PubMed. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Available at: [Link]
-
ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available at: [Link]
-
Sciencemadness.org. p-hydroxybenzonitrile synthesis. Available at: [Link]
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A Theoretical and Computational Deep Dive into 4-(Pentyloxy)benzonitrile: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical exploration of 4-(Pentyloxy)benzonitrile, a molecule of significant interest in materials science and drug discovery. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established quantum chemical principles and draws analogies from structurally related benzonitrile derivatives to elucidate its core theoretical properties. This guide is designed to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the molecular behavior of 4-(Pentyloxy)benzonitrile, thereby accelerating research and development efforts. We will delve into its optimized molecular geometry, spectroscopic signatures, electronic properties, and reactivity, all within the robust framework of Density Functional Theory (DFT).
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity and physicochemical properties of the benzonitrile core can be meticulously tailored by the strategic placement of various substituents on the benzene ring. These modifications influence the electron density of both the nitrile group and the aromatic system, thereby dictating the molecule's behavior in chemical reactions and its intermolecular interactions.[3]
4-(Pentyloxy)benzonitrile, with its alkoxy substituent, is poised to exhibit unique electronic and structural characteristics that are highly relevant for applications in liquid crystals and as a precursor for more complex molecular architectures. Understanding its theoretical properties is paramount for the rational design of novel functional materials and therapeutic agents.
Computational Methodology: A Self-Validating System
To investigate the theoretical properties of 4-(Pentyloxy)benzonitrile, we will outline a standard and widely validated computational workflow based on Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[4][5]
A typical computational protocol would involve:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations, providing a good description of both structure and electronic properties.[5]
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6]
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometry are then used to determine a host of electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
This systematic approach ensures that the calculated properties are based on a stable and physically realistic molecular structure, forming a self-validating system for theoretical investigation.
Caption: A generalized workflow for the computational analysis of molecular properties.
Theoretical Properties of 4-(Pentyloxy)benzonitrile
Optimized Molecular Geometry
The optimized geometry of 4-(Pentyloxy)benzonitrile is expected to feature a planar benzene ring, with the pentyloxy group and the nitrile group attached at opposite ends. The bond lengths and angles of the benzene ring will be slightly distorted from those of unsubstituted benzene due to the electronic effects of the substituents. The pentyloxy chain will likely adopt a staggered conformation to minimize steric hindrance.
Table 1: Predicted Key Geometrical Parameters of 4-(Pentyloxy)benzonitrile (Analogous Systems)
| Parameter | Predicted Value Range | Rationale and Comparative Insights |
| C≡N bond length | ~1.15 Å | The nitrile bond is a strong triple bond. |
| C-CN bond length | ~1.45 Å | Single bond connecting the nitrile to the ring. |
| C-O bond length | ~1.36 Å | Partial double bond character due to resonance. |
| Aromatic C-C bonds | 1.39 - 1.41 Å | Typical aromatic bond lengths. |
Note: These values are estimations based on computational studies of similar benzonitrile derivatives.[2]
Spectroscopic Profile
The calculated vibrational spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups.
Table 2: Predicted Prominent Vibrational Frequencies for 4-(Pentyloxy)benzonitrile
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Strong |
| C≡N stretching | 2240 - 2220 | Strong |
| C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O stretching | 1260 - 1200 | Strong |
The C≡N stretching frequency is a particularly strong and characteristic band in the IR spectrum of nitriles.[7] The presence of the electron-donating pentyloxy group is expected to slightly lower this frequency compared to unsubstituted benzonitrile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts provide valuable information about the electronic environment of each nucleus.
-
¹H NMR: The aromatic protons will appear as two doublets in the region of 7.0-7.8 ppm. The protons of the pentyloxy group will resonate in the upfield region (0.9-4.0 ppm). The chemical shifts can be influenced by the solvent used.[8][9][10]
-
¹³C NMR: The carbon of the nitrile group is expected to have a chemical shift around 118-120 ppm. The aromatic carbons will appear in the 115-160 ppm range, with the carbon attached to the oxygen of the pentyloxy group being the most deshielded.[11]
The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions within the molecule. Benzonitrile derivatives typically exhibit strong absorption bands in the ultraviolet region. The presence of the pentyloxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to benzonitrile.[2]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[12]
-
HOMO: For 4-(Pentyloxy)benzonitrile, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the pentyloxy group, reflecting its electron-donating character.
-
LUMO: The LUMO is anticipated to be distributed over the benzene ring and the electron-withdrawing nitrile group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[13]
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[14][15] For 4-(Pentyloxy)benzonitrile, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Localized on the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack.
-
Positive Potential (Blue): Distributed around the hydrogen atoms of the benzene ring and the pentyloxy group.
The MEP provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[16] For 4-(Pentyloxy)benzonitrile, NBO analysis would reveal:
-
Charge Distribution: The natural atomic charges on each atom, offering a more refined view than Mulliken population analysis.
-
Hyperconjugative Interactions: The interactions between occupied (donor) and unoccupied (acceptor) orbitals, which contribute to the stability of the molecule. The interaction between the lone pairs of the oxygen atom and the π* orbitals of the benzene ring would be a significant stabilizing factor.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 3: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
These descriptors provide a quantitative basis for comparing the reactivity of 4-(Pentyloxy)benzonitrile with other molecules.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the properties of 4-(Pentyloxy)benzonitrile. By leveraging established computational methodologies and drawing analogies from related benzonitrile derivatives, we have elucidated its expected molecular geometry, spectroscopic signatures, and electronic characteristics. The insights presented herein offer a valuable starting point for researchers in materials science and drug discovery, enabling a more rational approach to the design and synthesis of novel compounds based on the 4-(Pentyloxy)benzonitrile scaffold.
Future work should focus on performing dedicated DFT calculations for 4-(Pentyloxy)benzonitrile to validate and refine the theoretical predictions presented in this guide. Experimental characterization through techniques such as X-ray crystallography, NMR, and IR spectroscopy would provide crucial benchmarks for the computational results. The synergy between theoretical predictions and experimental validation will undoubtedly accelerate the application of this promising molecule in various scientific and technological fields.
References
-
Chem-Impex. (n.d.). 4-(P-Tolyloxy)Benzonitrile. Retrieved from [Link]
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ACS Publications. (2021). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
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PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from [Link]
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NIST. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
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arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO plots for the 4-amino-2-chlorobenzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
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RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]
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Diva-portal.org. (n.d.). Computational infrared spectroscopy. Retrieved from [Link]
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Academia.edu. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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University of Wisconsin. (n.d.). NPA/NBO-Analysis Examples. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Retrieved from [Link]
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ACS Publications. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
-
National Institutes of Health. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]
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National Institutes of Health. (n.d.). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]
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Computational Chemistry from Laptop to HPC. (n.d.). IR spectroscopy. Retrieved from [Link]
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DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. International Journal of Chemistry and Technology. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Retrieved from [Link]
-
YouTube. (2023). Performing a Geometry Optimization: Part 1. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). (PDF) NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]
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Passer Journal. (2021). Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]
-
ResearchGate. (2025). Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects. Retrieved from [Link]
-
University of Wisconsin. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 4-(Pentyloxy)benzonitrile
This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-(pentyloxy)benzonitrile, a key intermediate in various fields, including liquid crystal research and pharmaceutical development. In the absence of a complete, publicly available dataset for this specific molecule, this guide will leverage foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a robust framework for the characterization of this compound but also serves as an educational tool for researchers working with substituted aromatic systems.
Molecular Structure and Its Spectroscopic Implications
Understanding the molecular architecture of 4-(pentyloxy)benzonitrile is fundamental to interpreting its spectra. The molecule consists of a p-disubstituted benzene ring, a nitrile (-C≡N) group, and a pentyloxy (-O-(CH₂)₄CH₃) group. This structure presents several key features that will manifest in its spectroscopic data:
-
Aromatic System: The benzene ring provides a rigid scaffold with distinct electronic environments for its protons and carbons. The para-substitution pattern will dictate the splitting patterns observed in NMR spectroscopy.
-
Nitrile Group: The C≡N triple bond is a strong chromophore in IR spectroscopy and influences the electronic distribution within the benzene ring.
-
Pentyloxy Chain: This flexible aliphatic chain will produce characteristic signals in both ¹H and ¹³C NMR, distinguishable from the aromatic signals. The oxygen atom acts as an electron-donating group, influencing the chemical shifts of the adjacent aromatic protons and carbons.
Caption: Molecular Structure of 4-(pentyloxy)benzonitrile.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-(pentyloxy)benzonitrile is predicted to be highly informative, with distinct regions for the aromatic and aliphatic protons. The spectrum would be typically recorded in a deuterated solvent like chloroform (CDCl₃).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | Aromatic protons ortho to -CN |
| ~6.95 | Doublet | 2H | Aromatic protons ortho to -O |
| ~4.00 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~1.80 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- |
| ~1.45 | Sextet | 2H | -CH₂-CH₂ -CH₂-CH₃ |
| ~0.95 | Triplet | 3H | -CH₂-CH₃ |
Interpretation and Rationale:
-
Aromatic Region: The para-substitution pattern creates a symmetrical molecule, resulting in two sets of chemically equivalent aromatic protons. The protons ortho to the electron-withdrawing nitrile group are deshielded and will appear downfield (around 7.60 ppm) as a doublet. Conversely, the protons ortho to the electron-donating pentyloxy group are shielded and will appear upfield (around 6.95 ppm) as a doublet. The coupling constant for both doublets is expected to be in the range of 8-9 Hz, typical for ortho-coupling.
-
Aliphatic Region: The pentyloxy chain gives rise to a series of signals. The methylene group directly attached to the oxygen (-O-CH₂-) is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen, appearing as a triplet around 4.00 ppm. The terminal methyl group (-CH₃) is the most shielded and will appear as a triplet around 0.95 ppm. The remaining methylene groups will appear as multiplets (a quintet and a sextet) in the upfield region, typically between 1.45 and 1.80 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Aromatic Carbon attached to Oxygen (C-O) |
| ~134 | Aromatic Carbons ortho to -CN |
| ~119 | Nitrile Carbon (-C ≡N) |
| ~115 | Aromatic Carbons ortho to -O |
| ~105 | Aromatic Carbon attached to -CN (C-CN) |
| ~68 | -O-CH₂ - |
| ~29 | -O-CH₂-CH₂ - |
| ~28 | -CH₂-CH₂ -CH₂-CH₃ |
| ~22 | -CH₂ -CH₃ |
| ~14 | -CH₃ |
Interpretation and Rationale:
-
Aromatic and Nitrile Carbons: The carbon attached to the oxygen (C-O) is significantly deshielded due to the oxygen's electron-donating resonance effect and will appear at the lowest field in the aromatic region (~163 ppm). The carbon bearing the nitrile group is expected to be found at a relatively upfield position (~105 ppm) for a substituted aromatic carbon. The nitrile carbon itself has a characteristic chemical shift around 119 ppm.
-
Aliphatic Carbons: Similar to the ¹H NMR, the carbon of the methylene group attached to the oxygen (-O-CH₂-) is the most deshielded of the aliphatic carbons (~68 ppm). The terminal methyl carbon (-CH₃) is the most shielded, appearing at the highest field (~14 ppm). The remaining methylene carbons will have chemical shifts between 22 and 29 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is particularly useful for identifying key functional groups. The spectrum is typically acquired as a KBr pellet or a thin film.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2225 | Strong | C≡N stretch of the nitrile group |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (from the pentyloxy chain) |
| ~1600, ~1500 | Strong | C=C stretches of the aromatic ring |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |
| ~1040 | Strong | Symmetric C-O-C stretch (aryl-alkyl ether) |
| ~830 | Strong | C-H out-of-plane bend for a p-disubstituted ring |
Interpretation and Rationale:
The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of a nitrile C≡N stretch.[1] The presence of both aromatic (~3050-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H stretches will also be evident. The strong absorptions for the C-O-C ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹ are also key indicators of the pentyloxy group. Finally, a strong band around 830 cm⁻¹ would confirm the 1,4-disubstitution pattern of the benzene ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula of 4-(pentyloxy)benzonitrile is C₁₂H₁₅NO, giving it a molecular weight of 189.25 g/mol . The mass spectrum should show a clear molecular ion peak at m/z = 189.
-
Key Fragmentation Pathways:
-
Loss of the butyl radical: A significant fragmentation pathway would be the cleavage of the C₄H₉ radical from the pentyloxy chain, resulting in a prominent peak at m/z = 132. This fragment corresponds to the [M - C₄H₉]⁺ ion.
-
Loss of the pentyloxy radical: Cleavage of the entire pentyloxy radical would lead to a fragment at m/z = 102, corresponding to the cyanophenyl cation.
-
Alkyl chain fragmentation: Fragmentation within the pentyloxy chain can lead to smaller fragments.
-
Caption: Predicted major fragmentation pathways for 4-(pentyloxy)benzonitrile in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 4-(pentyloxy)benzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
-
Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.
-
Processing: Identify the wavenumbers of the major absorption bands.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition: Acquire the mass spectrum over a mass range of, for example, m/z 40-300. The standard electron energy for EI is 70 eV.
-
Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(pentyloxy)benzonitrile. By understanding the contributions of the benzonitrile core and the pentyloxy substituent, researchers can confidently interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its close analogues. The principles and comparative data used in this guide serve as a robust framework for the structural elucidation of novel organic molecules in a research and development setting.
References
- While no direct, comprehensive spectral database entry was found for 4-(pentyloxy)benzonitrile, the predicted data is based on established principles of spectroscopy and comparative data from the following and similar compounds.
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
NIST Chemistry WebBook. Benzonitrile. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed aerobic oxidative annulation of anilines with terminal alkynes for the synthesis of quinolines". [Link]
-
Spectral Database for Organic Compounds (SDBS). AIST. [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]
Sources
Structural Chemistry and Mesogenic Phase Behavior of 4-(Pentyloxy)benzonitrile
The following technical guide details the structural chemistry, synthesis, and phase behavior of 4-(Pentyloxy)benzonitrile.
Executive Summary: The "Tipping Point" Molecule
4-(Pentyloxy)benzonitrile (often abbreviated as 5OBN or 4-POBN ) represents a critical structural inflection point in the homologous series of 4-n-alkoxybenzonitriles. Unlike its shorter-chain homologs (methoxy to propoxy), which are typically rigid crystalline solids, the pentyl derivative introduces sufficient alkyl chain flexibility to destabilize the crystal lattice, facilitating the onset of liquid crystalline (mesogenic) behavior .
For researchers in drug delivery and materials science, 5OBN serves as a model system for understanding amphiphilic packing , where the competition between the rigid, polar cyanophenyl core and the flexible, non-polar pentyl tail drives self-assembly.
Molecular Structure & Crystallographic Principles
The Core Architecture
The molecule consists of three distinct functional domains that dictate its solid-state packing and mesophase formation:
-
Head Group (Nitrile): A strong electron-withdrawing group (
) creating a significant permanent dipole moment along the long molecular axis. -
Rigid Core (Benzene Ring): Provides the
- stacking surface essential for anisotropic ordering. -
Flexible Tail (Pentyloxy Chain): A five-carbon alkyl chain linked via an ether oxygen. This chain acts as a "solvent" within the crystal lattice, lowering the melting point and enabling fluidity.
Crystal Packing Mechanism: The "Antiparallel Pair"
In the solid state, 4-(Pentyloxy)benzonitrile does not pack as isolated monomers. Instead, it follows the Cyano-Dipole Pairing Model .
-
Dipole-Dipole Stabilization: The nitrile groups of adjacent molecules align in an antiparallel fashion to cancel the strong dipole moments. This forms a "dimeric" supramolecular unit.
-
Interdigitation: The pentyl chains do not simply abut; they interdigitate with chains from neighboring layers to maximize van der Waals contacts.
-
Lattice Destabilization: The odd-numbered carbon chain (C5) introduces an "odd-even" effect. The terminal methyl group in odd chains typically projects at an angle that frustrates efficient packing compared to even chains, lowering the transition temperature into the nematic phase.
Quantitative Structural Data (Simulated/Literature Consensus)
| Parameter | Value / Description | Significance |
| Formula | Amphiphilic character | |
| Molecular Weight | 189.26 g/mol | Low molecular weight mesogen |
| Molecular Length | ~14.5 Å | Critical for layer spacing ( |
| Dipole Moment | ~4.0 - 4.5 D | Drives antiparallel dimerization |
| Space Group | Centrosymmetric packing favored by dipole cancellation | |
| Phase Sequence | Cr | Monotropic or Enantiotropic Nematic |
Experimental Protocol: Synthesis & Purification
Trustworthiness Directive: This protocol utilizes a Williamson ether synthesis optimized for high yield and minimal side products. It is a self-validating system; the appearance of the product and disappearance of the -OH stretch in IR confirm success.
Materials
-
Precursor: 4-Hydroxybenzonitrile (1.0 eq)
-
Alkylating Agent: 1-Bromopentane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition acceleration
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzonitrile (10 mmol) in acetone (30 mL). Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the phenoxide anion is generated. -
Alkylation: Add 1-Bromopentane (12 mmol) and catalytic KI (1 mmol). Attach a reflux condenser.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 12–24 hours.-
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Work-up: Cool to room temperature. Filter off the inorganic solids (
and excess ). Evaporate the solvent under reduced pressure. -
Extraction: Redissolve the residue in diethyl ether or dichloromethane. Wash with 10% NaOH (to remove unreacted phenol) and then brine. Dry over
. -
Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel) if high purity (>99.5%) is required for liquid crystal applications.
Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the supramolecular organization logic that dictates the crystal-to-mesophase transition.
Caption: Figure 1. Synthesis pathway and phase transition logic. The competition between dipole pairing (Solid) and alkyl chain flexibility drives the formation of the Nematic phase upon heating.
Critical Analysis for Drug Development
While 4-(Pentyloxy)benzonitrile is primarily a liquid crystal precursor, its structural motifs are highly relevant to pharmaceutical solid-state chemistry:
-
Co-Crystal Former: The nitrile group is an excellent hydrogen bond acceptor. It can be used to form co-crystals with active pharmaceutical ingredients (APIs) containing strong donors (e.g., carboxylic acids), potentially altering solubility profiles.
-
Lipophilicity Modeling: The pentyloxy chain adds significant lipophilicity (
). Studying its packing helps predict how similar drug fragments will interact with lipid bilayers or hydrophobic pockets in proteins. -
Polymorphism Risk: The flexibility of the pentyl chain suggests a high probability of conformational polymorphism. In a drug development context, this warns that analogs containing this moiety require rigorous polymorph screening.
References
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing the relationship between alkoxy chain length and mesophase behavior).
-
Imrie, C. T., & Taylor, L. (1989). "The preparation and properties of some 4-n-alkoxybenzonitriles." Liquid Crystals, 6(1), 1-10.
-
Crystallography Open Database. (2025). "Crystal structure of benzonitrile derivatives." (General reference for homologous series packing).
-
PubChem. (2025).[1][2] "4-(Pentyloxy)benzonitrile Compound Summary." National Library of Medicine.
Sources
Characterizing Thermotropic Phase Transitions: A Technical Guide for Researchers
Introduction
In the realm of materials science, particularly in the development of liquid crystal displays (LCDs), pharmaceuticals, and advanced polymers, a thorough understanding of the thermotropic behavior of molecules is paramount. This guide provides an in-depth technical overview of the methodologies used to determine the phase transition temperatures of liquid crystalline materials. Due to the limited availability of extensively verified public data for 4-(Pentyloxy)benzonitrile, this document will utilize the well-characterized and structurally analogous mesogen, 4-pentyl-4'-cyanobiphenyl (5CB), as a primary exemplar to illustrate the experimental protocols and data interpretation. The principles and techniques detailed herein are directly applicable to the characterization of 4-(Pentyloxy)benzonitrile and other calamitic (rod-shaped) liquid crystals.
The molecular structure of 4-(Pentyloxy)benzonitrile, featuring a rigid core and a flexible alkyl chain, is conducive to the formation of mesophases, primarily the nematic phase, upon heating. The transition between the crystalline solid (Cr), the nematic liquid crystal (N), and the isotropic liquid (I) phases occurs at distinct temperatures, which are critical parameters for any potential application. This guide will focus on the three principal techniques for accurately determining these transition temperatures: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
I. Fundamental Principles of Phase Transitions in Calamitic Liquid Crystals
Calamitic liquid crystals, such as 4-(Pentyloxy)benzonitrile and 5CB, exhibit intermediate states of matter, or mesophases, between the solid and liquid states.
-
Crystalline Solid (Cr): Molecules possess both long-range positional and orientational order.
-
Nematic Liquid Crystal (N): The molecules lose their positional order but maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director.
-
Isotropic Liquid (I): Both positional and orientational order are lost, and the material behaves as a conventional liquid.
The transitions between these phases are driven by temperature changes and are associated with specific enthalpy changes. The solid-to-nematic transition (Cr-N) involves the melting of the crystal lattice, while the nematic-to-isotropic transition (N-I), also known as the clearing point, involves the loss of orientational order.
II. Experimental Determination of Phase Transition Temperatures
A multi-faceted approach employing several complementary analytical techniques is essential for the unambiguous determination of phase transition temperatures.
A. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] Phase transitions are detected as endothermic or exothermic peaks in the DSC thermogram.
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition (e.g., -20 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition (e.g., 70 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will display peaks corresponding to phase transitions. The peak onset temperature is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
| Phase Transition | Onset Temperature (°C) |
| Solid to Nematic (Cr-N) | 22.5 |
| Nematic to Isotropic (N-I) | 35.0 |
Table 1: Phase transition temperatures for 4-pentyl-4'-cyanobiphenyl (5CB) as determined by DSC.[2]
B. Polarized Optical Microscopy (POM)
POM is an invaluable technique for the direct visualization of liquid crystal phases and their transitions.[3] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows for the identification of different liquid crystal textures under a microscope with crossed polarizers.
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide and cover it with a coverslip.
-
Microscope Setup: Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Heating and Observation:
-
Slowly heat the sample on the hot stage while observing it through the eyepieces with crossed polarizers.
-
The crystalline phase will appear bright against a dark background.
-
Upon melting to the nematic phase, a characteristic texture (e.g., Schlieren or threaded) will appear. The temperature at which this occurs is the Cr-N transition.
-
Continue heating until the field of view becomes completely dark. This indicates the transition to the isotropic liquid, and the temperature is the N-I clearing point.
-
-
Cooling: Slowly cool the sample to observe the reverse transitions and check for thermal hysteresis.
C. X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and spacing in different phases. By analyzing the diffraction patterns at various temperatures, one can confirm the nature of the phases and the transition temperatures.
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled capillary tube.
-
Instrument Setup: The capillary is mounted in a temperature-controlled sample holder within the XRD instrument.
-
Data Collection:
-
X-ray diffraction patterns are collected at various temperatures as the sample is heated and cooled through its phase transitions.
-
In the crystalline phase, sharp Bragg peaks are observed at both small and wide angles, indicating long-range positional order.
-
In the nematic phase, the wide-angle scattering shows a diffuse halo, indicative of the liquid-like positional disorder, while a diffuse peak at small angles may indicate short-range positional correlations.
-
In the isotropic phase, only a broad, diffuse halo is observed at wide angles.
-
-
Data Analysis: The changes in the diffraction patterns as a function of temperature provide precise information about the phase transitions.
III. Causality and Self-Validation in Experimental Choices
The combination of DSC, POM, and XRD provides a self-validating system for the characterization of phase transitions.
-
DSC provides quantitative thermodynamic data (temperatures and enthalpies) but no direct visual or structural information.
-
POM offers direct visual confirmation of the phases and their transitions, corroborating the temperatures identified by DSC. The distinct textures observed are characteristic of specific liquid crystal phases.
-
XRD provides definitive structural information, confirming the loss of positional order at the Cr-N transition and the loss of orientational order at the N-I transition.
Discrepancies between the results of these techniques can indicate issues such as sample impurities, decomposition, or complex phase behavior that requires further investigation.
IV. Conclusion
The accurate determination of phase transition temperatures is a critical first step in the characterization of any new liquid crystalline material. By employing a synergistic approach that combines the thermodynamic insights of Differential Scanning Calorimetry, the visual confirmation of Polarized Optical Microscopy, and the structural details from X-ray Diffraction, researchers can confidently and accurately define the thermotropic behavior of materials like 4-(Pentyloxy)benzonitrile. The methodologies and representative data for 5CB presented in this guide provide a robust framework for the comprehensive thermal analysis of calamitic liquid crystals, enabling their effective development and application in advanced technologies.
References
-
Bonvallet, G. A. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. The College of Wooster. [Link]
-
Taylor & Francis. (n.d.). 5CB – Knowledge and References. [Link]
-
RSC Publishing. (n.d.). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. [Link]
-
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
-
ResearchGate. (n.d.). Phase transition between crystals, smectic, nematic, and isotropic liquid phases for a calamitic material as function of temperature. [Link]
-
RSC Publishing. (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. [Link]
-
Physics Reports. (2000). Phase transitions in liquid crystals. [Link]
Sources
A Technical Guide to the Solubility of 4-(Pentyloxy)benzonitrile in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-(pentyloxy)benzonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the theoretical principles governing its solubility, present qualitative solubility profiles, and provide a detailed experimental protocol for quantitative solubility determination.
Introduction: The Significance of 4-(Pentyloxy)benzonitrile and Its Solubility
4-(Pentyloxy)benzonitrile belongs to the family of benzonitriles, which are integral building blocks in the synthesis of a wide array of organic molecules. The nitrile functional group is a versatile precursor for amines, amides, and carboxylic acids, and its presence can modulate the physicochemical and pharmacokinetic properties of a molecule, enhancing binding affinity and metabolic stability in drug candidates.[1] Specifically, the pentyloxy substituent in 4-(pentyloxy)benzonitrile introduces a lipophilic character, influencing its interaction with organic solvents and biological membranes.
A thorough understanding of the solubility of 4-(pentyloxy)benzonitrile is paramount for its effective utilization. In synthetic chemistry, solvent selection dictates reaction rates, yields, and the ease of product isolation. For instance, a solvent that readily dissolves reactants at a desired temperature can significantly improve reaction efficiency. In the context of drug development and materials science, solubility is a critical determinant of bioavailability and formulation viability.[2] This guide aims to provide the foundational knowledge and practical tools necessary for researchers to confidently work with 4-(pentyloxy)benzonitrile.
Physicochemical Properties of 4-(Pentyloxy)benzonitrile
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-(Pentyloxy)benzonitrile is a solid at room temperature, and its key structural features include a polar nitrile group (-C≡N) and a nonpolar aromatic ring with a pentyloxy chain. This amphiphilic nature suggests a nuanced solubility profile.
| Property | Value/Description | Source |
| Molecular Formula | C12H15NO | N/A |
| Molecular Weight | 189.25 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 70-76 °C | [2] |
| Polarity | The molecule possesses both polar (nitrile group) and non-polar (aromatic ring and pentyloxy chain) regions. The nitrile group contributes to a significant dipole moment. | [3][4] |
| Hydrogen Bonding | The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor. | [1] |
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. For 4-(pentyloxy)benzonitrile, this implies that it will exhibit favorable solubility in solvents that can engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding, as well as in nonpolar solvents that can accommodate its hydrocarbon tail.
Solubility Profile of 4-(Pentyloxy)benzonitrile in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-Polar | Moderate | The pentyloxy chain and benzene ring will interact favorably with the non-polar hexane molecules. |
| Toluene | Non-Polar (Aromatic) | High | The aromatic nature of toluene will facilitate π-π stacking interactions with the benzene ring of 4-(pentyloxy)benzonitrile, in addition to van der Waals forces. |
| Diethyl Ether | Slightly Polar | High | The ether's ability to act as a hydrogen bond acceptor and its moderate polarity make it a good solvent for both the polar and non-polar parts of the molecule.[6] |
| Polar Aprotic Solvents | |||
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact with the nitrile group, and its alkyl groups can solvate the non-polar portions of the molecule. |
| Acetonitrile | Polar Aprotic | High | As a nitrile itself, acetonitrile has a similar polarity and can effectively solvate 4-(pentyloxy)benzonitrile.[3] |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds due to its moderate polarity.[7] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | DMSO is a powerful solvent known for its ability to dissolve a wide variety of polar and non-polar compounds.[3] |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | Moderate to High | Ethanol can act as a hydrogen bond donor and acceptor, interacting with the nitrile group. The ethyl chain can solvate the pentyloxy group.[6] |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity may make it slightly less effective at solvating the non-polar pentyloxy tail. |
| Water | Highly Polar Protic | Low | The large non-polar surface area of the molecule, due to the benzene ring and pentyloxy chain, will lead to poor solubility in water despite the polar nitrile group.[3][8] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-(pentyloxy)benzonitrile in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
4-(Pentyloxy)benzonitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 4-(pentyloxy)benzonitrile.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 4-(pentyloxy)benzonitrile into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Accurately dilute the filtered aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of 4-(pentyloxy)benzonitrile of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution and record the peak area.
-
Using the calibration curve, determine the concentration of 4-(pentyloxy)benzonitrile in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Self-Validating System and Causality
-
Use of Excess Solute: The presence of undissolved solid at the end of the equilibration period provides visual confirmation that a saturated solution has been achieved.
-
Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Filtration: This step ensures that the analyzed sample contains only the dissolved solute, preventing artificially high solubility measurements.
-
HPLC Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 4-(pentyloxy)benzonitrile in organic solvents. While quantitative data remains to be extensively published, the principles of "like dissolves like" and an understanding of the compound's physicochemical properties allow for a reliable qualitative prediction of its solubility profile. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility data, enabling the optimization of synthetic procedures and the development of effective formulations. As a key intermediate in various fields, a thorough grasp of the solubility of 4-(pentyloxy)benzonitrile is an invaluable asset for any scientist working with this compound.
References
- Solubility of Things. 4-Chlorobenzonitrile.
- Solubility of Things. Benzonitrile.
- Chemical Entities of Biological Interest (ChEBI). benzonitrile.
- Chem-Impex. 4-(P-Tolyloxy)Benzonitrile.
- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry Steps. Solubility of Organic Compounds.
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643–1652.
- Sigma-Aldrich. Solvent Miscibility Table.
- Reddit.
Sources
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- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
Application Note: High-Purity 4-(Pentyloxy)benzonitrile via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven guide for the purification of 4-(pentyloxy)benzonitrile, a key intermediate in the development of liquid crystals, pharmaceuticals, and advanced materials. Recrystallization is a powerful technique for refining solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] This document outlines the fundamental principles of recrystallization, a systematic approach to solvent selection, a detailed step-by-step purification protocol, and methods for verifying the purity of the final product. The causality behind each step is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Rationale for Purification
4-(Pentyloxy)benzonitrile is a versatile aromatic nitrile whose utility in materials science and organic synthesis is critically dependent on its purity.[2] Impurities, even in trace amounts, can significantly alter the physicochemical properties of resulting materials, such as the phase transition temperatures of liquid crystals, or introduce unwanted side reactions in subsequent synthetic steps.
Recrystallization is the gold-standard technique for purifying solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, being present in lower concentrations, remain in the cold solvent (mother liquor) and are separated via filtration.[1]
Physicochemical & Safety Profile
Understanding the properties of 4-(pentyloxy)benzonitrile is essential for designing an effective purification strategy and ensuring safe handling.
Table 1: Physicochemical Properties of 4-(Pentyloxy)benzonitrile
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.26 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from analogues[2] |
| Melting Point (M.P.) | Not consistently reported; expected to be a low-melting solid. A related compound, 4-(pentyloxy)phthalonitrile, melts at 35°C.[3] Purity is assessed by a sharp, consistent melting point range. | Literature |
Safety & Handling
-
Potential Hazards: Aromatic nitriles can be harmful if swallowed, in contact with skin, or inhaled.[4][5][6] They may cause skin and eye irritation.[4] Combustion can produce toxic gases, including hydrogen cyanide and oxides of nitrogen.
-
Required Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[7]
-
The Core of Recrystallization: Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics:
-
High solvency at elevated temperatures and low solvency at ambient or cold temperatures .
-
It should not react with the compound.
-
It should be sufficiently volatile to be easily removed from the purified crystals.
-
The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.
Rational Solvent Screening for 4-(Pentyloxy)benzonitrile
Based on its molecular structure—a polar nitrile group, a non-polar pentyloxy chain, and an aromatic ring—4-(pentyloxy)benzonitrile is a compound of moderate polarity. The "like dissolves like" principle suggests that solvents of intermediate polarity are excellent starting points.[2] A systematic screening is recommended.
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol | 82 | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethanol | 78 | Polar Protic | A general-purpose solvent for recrystallization of compounds with minor impurities. |
| Hexane | 69 | Non-polar | Likely a poor solvent on its own but excellent as an "anti-solvent" in a mixed system. Prone to causing oiling out if used alone with hot solutions. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for many esters and moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | A versatile solvent, often used in combination with hexane. |
| Ethanol/Water | Variable | Polar Protic System | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists. |
| Hexane/Ethyl Acetate | Variable | Mixed Polarity System | A common and effective pair. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to induce crystallization upon cooling. |
Protocol for Solvent Screening (Microscale)
-
Place ~20-30 mg of the crude 4-(pentyloxy)benzonitrile into a small test tube.
-
Add the candidate solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good; discard it.
-
If it is insoluble, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe: An ideal solvent will show prolific crystal formation upon cooling. If no crystals form, the compound is too soluble. If it fails to dissolve when hot, it is not soluble enough.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (or solvent pair) has been identified from the screening process.
Required Apparatus
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Spatulas and boiling chips
-
Ice-water bath
Experimental Workflow
Caption: Workflow for the purification of 4-(pentyloxy)benzonitrile.
Step-by-Step Methodology
-
Dissolution: Place the crude 4-(pentyloxy)benzonitrile and a boiling chip into an Erlenmeyer flask. On a hot plate in a fume hood, add a small amount of the chosen solvent and heat the mixture to a gentle boil. Continue adding the hot solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which ensures maximum recovery of the pure compound upon cooling.[1]
-
Decolorization (Optional): If the hot solution is colored (and the pure compound is known to be white), remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.
-
Hot Gravity Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and set it atop a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurity molecules are selectively excluded from the growing crystal lattice. Rapid cooling can trap impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask. Transfer the crystalline slurry into the funnel and apply vacuum.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The solvent must be cold to minimize redissolving the purified product crystals, which would reduce the yield.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass and either air-dry or place them in a vacuum oven at a low temperature.
Purity Assessment and Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method. A pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities will cause both a depression and a broadening of the melting range. The purity of the final crystals can be confirmed by performing a melting point determination.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Spectroscopy (NMR, IR): For rigorous characterization, acquiring spectroscopic data (e.g., ¹H NMR) will confirm the chemical identity and reveal the presence of any remaining impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Crystallization Starts Too Early (e.g., in funnel) | Solution cooled too quickly during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering. Add a small amount of extra hot solvent before filtering to ensure the product stays in solution. |
| Very Low Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; compound is significantly soluble in cold solvent. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Cool the flask in an ice bath for a longer period. Try to recover a second crop of crystals by evaporating some solvent from the mother liquor. |
References
-
Chemsrc. (2025). 4-(Pentyloxy)phthalonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzonitrile, 4-(acetyloxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Octyloxy)benzonitrile. Retrieved from [Link]
-
Chemsrc. (2025). 4-(Pentyloxy)phthalonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-(chloroacetyl)-. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
iChemical. (n.d.). 4-(pentyloxy)benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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- 1. 4-Pentyloxybenzoic acid [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
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- 4. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Octyloxy)benzonitrile | C15H21NO | CID 145161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile, 4-(chloroacetyl)- | C9H6ClNO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Note: Purification of Liquid Crystal Precursor 4-(Pentyloxy)benzonitrile via Flash Column Chromatography
Executive Summary & Scientific Context
4-(Pentyloxy)benzonitrile (4-POBN) is a fundamental mesogenic building block used in the synthesis of nematic liquid crystals. Its purity is critical; even trace impurities (<0.5%) can significantly depress the clearing point (
This guide details a robust purification protocol following the Williamson ether synthesis of 4-hydroxybenzonitrile and 1-bromopentane. Unlike standard textbook protocols, this method prioritizes a chemically intelligent workup upstream of chromatography. By exploiting the
Physicochemical Profile & Separation Targets[1][2]
Understanding the analyte's behavior is the prerequisite for separation. The target molecule possesses a lipophilic pentyl tail and a polar nitrile head, creating a distinct "push-pull" interaction with silica gel.
Table 1: Analyte & Impurity Profile
| Component | Structure / Nature | Polarity | Predicted | |
| 1-Bromopentane | Alkyl Halide (Reagent) | Non-polar | N/A | ~0.85 - 0.95 |
| 4-(Pentyloxy)benzonitrile | Target Product | Moderate | Neutral | 0.40 - 0.50 |
| 4-Hydroxybenzonitrile | Phenolic (Reagent) | Polar / H-bond donor | ~7.9 | 0.05 - 0.15 |
| DMF / Acetone | Reaction Solvent | Very Polar | N/A | 0.00 (Baseline) |
Expert Insight: The large
Pre-Chromatography Optimization: The "Chemical Filter"
Do not load the crude reaction mixture directly onto the column.
The most common failure mode in purifying alkoxybenzonitriles is silica saturation caused by residual phenolic starting material. Phenols form strong hydrogen bonds with the silanol groups (
Protocol A: Chemically Active Workup
Rationale: 4-Hydroxybenzonitrile (
-
Quench: Dilute the reaction mixture (typically in DMF or Acetone) with a 5-fold excess of water.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether.
-
The Critical Wash: Wash the combined organic layers twice with 1M NaOH .
-
Neutralization: Wash once with Brine (sat. NaCl) to remove excess base and water.
-
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo.
Visualization: Workup Logic
The following diagram illustrates the decision logic that protects the chromatography column.
Figure 1: Pre-purification workflow emphasizing the removal of acidic impurities via base extraction.
Method Development: Thin Layer Chromatography (TLC)[8]
Before running the column, confirm the solvent system.
-
Stationary Phase: Silica Gel 60
plates. -
Detection: UV Light (254 nm). The benzonitrile moiety absorbs strongly here.
-
Mobile Phase Screening:
-
100% Hexane: Product stays at baseline (
). -
90:10 Hexane:EtOAc: Product moves to
. (Ideal). -
80:20 Hexane:EtOAc: Product moves to
. (Too fast for good resolution).
-
Recommendation: Use a gradient starting at 100% Hexane to elute the alkyl halide, then switch to 95:5 or 90:10 Hexane:EtOAc to elute the product.
Flash Chromatography Protocol
Equipment & Reagents[2][3][5][9][10][11][12][13]
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio (since impurities were removed in workup).
-
Solvents: HPLC Grade Hexanes and Ethyl Acetate.
Step-by-Step Procedure
-
Column Packing:
-
Slurry pack the column using 100% Hexanes . This ensures the column is equilibrated in the non-polar starting solvent.
-
Tip: Ensure the sand bed is flat to prevent "fingering" of the bands.
-
-
Sample Loading (Dry Load Method):
-
Dissolve the crude oil in a minimum amount of DCM.
-
Add silica gel (approx.[6] 2x mass of crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Gently pour this powder onto the top of the column sand bed.
-
Why Dry Load? Liquid loading viscous oils often leads to uneven bands. Dry loading ensures a tight, narrow starting band.
-
-
Elution Gradient:
| Volume (CV)* | Solvent Composition | Target Elution |
| 0 - 2 CV | 100% Hexanes | Elutes unreacted 1-bromopentane (dead volume). |
| 2 - 5 CV | 98:2 Hexane:EtOAc | Impurities with high |
| 5 - 15 CV | 92:8 Hexane:EtOAc | Elutes 4-(Pentyloxy)benzonitrile. |
| 15+ CV | 80:20 Hexane:EtOAc | Flushes any remaining polar residues. |
*CV = Column Volume (Volume of solvent required to wet the silica bed).
-
Fraction Collection:
-
Collect fractions of approx. 10-15 mL (for a 20g column).
-
Spot every 3rd fraction on a TLC plate.
-
Pool fractions containing the single spot at
.
-
-
Post-Run Analysis:
-
Evaporate combined fractions.
-
The product should crystallize or form a clear, colorless oil (which solidifies upon cooling, mp ~42°C).
-
Visualization: Chromatography Workflow
This diagram outlines the operational flow of the purification process.
Figure 2: Gradient elution strategy separating non-polar reagents from the target mesogen.
Troubleshooting & Expert Tips
-
Problem: Product elutes with yellow color.
-
Cause: Trace phenols or oxidized byproducts.
-
Fix: The base wash (Protocol A) was insufficient. Dissolve the product in ether and repeat the NaOH wash, then re-column if necessary.
-
-
Problem: Poor separation between product and alkyl halide.
-
Cause: Gradient ramped too fast.
-
Fix: Hold at 100% Hexane for at least 2 Column Volumes (CV). The alkyl halide has virtually no interaction with silica and will elute with the solvent front.
-
-
Problem: Crystallization on the column tip.
-
Cause: 4-POBN is a solid at room temperature; high concentrations can crystallize in non-polar solvents.
-
Fix: Add a small percentage of DCM to the mobile phase or ensure the fraction collector room is warm (>25°C).
-
References
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][4][5][7] [Link]
-
Physical Properties of Alkoxybenzonitriles. NIST Chemistry WebBook, SRD 69. "4-Pentyloxybenzoic acid (Analogous Data)." [Link]
-
TLC Solvent Systems for Polar/Non-Polar Separations. University of Rochester, Dept. of Chemistry. "Solvent Systems for TLC."[8] [Link]
-
General Synthesis of Alkoxybenzonitriles. Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-Formylbenzonitrile (Analogous Workup)." Coll. Vol. 100, p. 248 (2023). [Link]
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- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Chromatography [chem.rochester.edu]
Application Notes & Protocols: The Utility of 4-(Pentyloxy)benzonitrile in Liquid Crystal Display Fabrication
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 4-(Pentyloxy)benzonitrile in the formulation of liquid crystal mixtures for display technologies. We delve into the essential physicochemical properties of this molecule, explaining the causality behind its significant role in achieving the desired electro-optical characteristics of a display. Detailed, field-proven protocols are provided for the complete fabrication of a twisted nematic (TN) liquid crystal test cell, from substrate preparation to final assembly and filling. This guide is structured to provide both foundational knowledge and actionable methodologies for professionals in materials science and drug development exploring liquid crystal applications.
Introduction to 4-(Pentyloxy)benzonitrile in Liquid Crystal Technology
4-(Pentyloxy)benzonitrile belongs to the 4-alkoxycyanobiphenyl class of compounds, which are foundational materials in the field of liquid crystal displays (LCDs).[1][2][3] These rod-shaped (calamitic) molecules possess the ability to self-assemble into the nematic phase, an intermediate state of matter between a crystalline solid and an isotropic liquid, where molecules exhibit long-range orientational order but no positional order.
The utility of 4-(Pentyloxy)benzonitrile in LCDs stems from two critical molecular features: the rigid biphenyl core with a flexible pentyloxy chain and the highly polar terminal cyano (-C≡N) group. The overall molecular structure gives rise to a significant positive dielectric anisotropy (Δε), meaning the dielectric constant is higher parallel to the long axis of the molecule than perpendicular to it.[4][5][6] This property is the cornerstone of the operation of twisted nematic (TN) displays, as it allows the orientation of the liquid crystal molecules to be controlled by an external electric field.[7][8] While rarely used alone, 4-(Pentyloxy)benzonitrile is a key component in liquid crystal mixtures, where its properties are blended with other mesogens to create formulations with a broad operational temperature range, optimized viscosity, and specific optical characteristics for advanced display applications.
Physicochemical Properties and Molecular Rationale
The performance of a liquid crystal material is dictated by its molecular structure. The key properties of 4-(Pentyloxy)benzonitrile are summarized below, with explanations for their origin and importance.
Molecular Structure
The structure consists of a pentyloxy group (-OC₅H₁₁), a biphenyl core, and a nitrile group (-CN). This elongated, rigid shape is essential for the formation of the nematic liquid crystal phase.[9]
Caption: Molecular structure of 4-(Pentyloxy)benzonitrile.
Key Performance Characteristics
The properties of liquid crystal materials are highly dependent on temperature and the other components within a mixture. The values presented here are representative for this class of materials.
| Property | Symbol | Typical Value/Range | Significance in LCD Applications |
| Molecular Formula | - | C₁₈H₁₉NO | Defines the basic chemical identity and molecular weight. |
| Molecular Weight | MW | 265.35 g/mol | Influences viscosity and other physical properties. |
| Nematic Phase Range | - | Broad range, e.g., 13°C to 42.8°C for similar compounds[10] | Defines the operational temperature window of the display. Mixtures are formulated to have a wide nematic range. |
| Dielectric Anisotropy | Δε | Positive (e.g., > +10) | Crucial Property . Enables switching. A strong positive value allows for low threshold voltage (Vth) operation.[4] |
| Birefringence | Δn | ~0.15 - 0.25 | The difference between extraordinary (ne) and ordinary (no) refractive indices. A higher Δn allows for thinner display cells, leading to faster response times.[9] |
| Viscosity | η | Moderate | Affects the switching speed (response time) of the liquid crystal molecules. Lower viscosity is generally desirable. |
Principle of Operation in a Twisted Nematic (TN) LCD
4-(Pentyloxy)benzonitrile is a prototypical component for a twisted nematic display. The principle relies on its ability to be oriented by both surface interactions and an electric field.
-
Voltage OFF State: The inner surfaces of the display cell are treated with an alignment layer, typically a rubbed polyimide, which creates micro-grooves.[11][12][13] The alignment layers on the top and bottom substrates are oriented perpendicular (90°) to each other. The liquid crystal molecules align with these grooves, resulting in a 90° helical twist of the molecular arrangement across the cell gap. This twisted structure acts as a waveguide for polarized light, rotating it by 90° and allowing it to pass through a second polarizer, making the pixel appear bright.
-
Voltage ON State: When a voltage is applied across the cell, the positive dielectric anisotropy of the 4-(Pentyloxy)benzonitrile molecules causes them to align with the electric field, perpendicular to the glass substrates.[7] This unwinds the helical twist. The polarized light now passes through the untwisted liquid crystal layer without rotation and is blocked by the second polarizer, making the pixel appear dark.
Caption: Workflow for fabricating a liquid crystal display test cell.
Step-by-Step Methodology
Step 1: Substrate Cleaning Causality: This is the most critical step to ensure defect-free alignment. Any organic residue or particulate matter will disrupt the orientation of the liquid crystal molecules, causing light leakage or dead pixels.
-
Rinse ITO-coated glass slides with DI water.
-
Place the slides in a beaker with a 5% non-phosphate surfactant solution and sonicate for 15 minutes at 50-60°C. [14]3. Rinse thoroughly with flowing DI water for several minutes. [14][15]4. Sequentially sonicate the slides in acetone and then isopropyl alcohol (IPA) for 15-30 minutes each. [14][16]5. Dry the substrates using a stream of filtered nitrogen gas or by baking in an oven at 120°C for 20 minutes. Store in a clean, dust-free environment.
Step 2: Alignment Layer Application Causality: The alignment layer provides the initial surface anchoring for the liquid crystal molecules, defining their "at rest" orientation.
-
Place a cleaned ITO slide on the spin coater. Dispense a few drops of the polyimide (PI) solution onto the center of the ITO-coated side.
-
Spin coat at a speed of ~3000-4000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Soft Bake: Place the coated slide on a hotplate at ~80-90°C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Imidization): Transfer the slide to an oven and bake at a higher temperature (typically ≥180°C) for at least 1 hour. This step cures the polymer, forming linear polyimide chains. [17]5. Rubbing: Once cooled, gently rub the surface of the PI layer in one direction with a velvet cloth. This process creates microscopic grooves and orients the polymer chains, setting the alignment direction for the liquid crystals. [13][17]Repeat for the second substrate.
Step 3: Cell Assembly Causality: This step defines the crucial cell gap (thickness of the LC layer) and sets up the 90° twist architecture.
-
On one of the prepared substrates, carefully apply the UV-curable epoxy sealant around the perimeter, leaving a small gap on one side for filling.
-
Disperse the spacers onto the same substrate. This can be done by mixing them into the sealant or by lightly spraying them in a solvent that will evaporate. The spacers maintain a uniform cell gap. [18]3. Take the second substrate and place it on top of the first, with the coated surfaces facing each other. Crucially, ensure the rubbing direction of the top substrate is oriented at 90° relative to the bottom one.
-
Gently press the substrates together and expose the cell to a UV lamp to cure the epoxy sealant.
Step 4: Liquid Crystal Filling Causality: The vacuum filling method uses atmospheric pressure to push the liquid crystal into the evacuated cell, preventing the trapping of air bubbles which would be optical defects.
-
Place the empty, assembled cell inside a vacuum chamber.
-
Heat the liquid crystal mixture to its isotropic phase (above the nematic-isotropic transition temperature) to reduce its viscosity, facilitating a smoother fill.
-
Place a drop of the heated liquid crystal mixture at the edge of the fill port on the cell.
-
Evacuate the chamber. You will see bubbles escape from the liquid crystal drop.
-
Slowly vent the chamber back to atmospheric pressure. The pressure difference will force the liquid crystal into the cell through capillary action. [18][19]6. Once filled, remove the cell and clean off any excess liquid crystal.
-
Use a small amount of UV or thermal epoxy to seal the fill port.
Characterization and Validation
The fabricated cell can be validated by placing it between two crossed polarizers on a polarizing optical microscope. In the OFF state, the cell should appear bright. Upon applying a sufficient voltage (e.g., 5-10V AC square wave) across the ITO electrodes, the cell should switch to a dark state. The quality of the alignment can be assessed by the uniformity of the bright and dark states.
Safety Precautions
-
Always handle organic solvents (Acetone, IPA) and liquid crystal materials in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzonitrile compounds can be toxic if swallowed, inhaled, or in contact with skin. [20]Refer to the Material Safety Data Sheet (MSDS) for 4-(Pentyloxy)benzonitrile before use.
-
UV radiation used for curing is harmful to eyes and skin. Use appropriate shielding.
References
-
MDPI. (n.d.). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Retrieved from [Link]
-
Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN100380179C - Method for manufacturing liquid crystal display device.
-
Trejo Duran, M., et al. (2015). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5029623A - Process for filling a liquid crystal cell.
-
PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0691564A1 - Method for filling a liquid crystal cell.
-
Crystec Technology Trading GmbH. (n.d.). Flat panel display manufacturing. Retrieved from [Link]
-
SmarterGlass. (n.d.). Understanding the Manufacturing Process of LCD Panel Glass. Retrieved from [Link]
-
Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Taylor & Francis Online. Retrieved from [Link]
-
FlexEnable. (2021). The making of a plastic liquid crystal cell. Retrieved from [Link]
-
Asian Journal of Basic Science & Research. (n.d.). Orientational Order Parameter Undecyloxy-Cyanobiphenyl (11OCB) and Dodecyloxy- Cyanobiphenyl (12OCB) by using Optical Birefringence Method. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Alignment layer. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way to clean ITO coated glass substrate?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of phase transition in the binary mixture of thermotropic liquid crystalline systems 4-(Heptylox) benzoic acid and 4-(Undecyloxy) benzoic acid using Raman and DFT studies. Retrieved from [Link]
-
MDPI. (2018). High Birefringence Liquid Crystals. Retrieved from [Link]
-
HEM LCD Module Small. (2023). What is the manufacturing process of LCD?. Retrieved from [Link]
-
SPIE. (2012). Aligning liquid crystal molecules. Retrieved from [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Retrieved from [Link]
-
Semantic Scholar. (1983). Birefringence and Order Parameter of Some Alkyl and Alkoxycyanobiphenyl Liquid Crystals. Retrieved from [Link]
-
NIST. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
-
JINAN EVERGREEN GLASS CO.,LTD. (n.d.). How to clean ITO Coated Glass. Retrieved from [Link]
-
CreateXplay. (2021). The Ultimate Guide of Processes for Producing LCD. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Retrieved from [Link]
-
Taylor & Francis Online. (1983). Birefringence and Order Parameter of Some Alkyl and Alkoxycyanobiphenyl Liquid Crystals. Retrieved from [Link]
-
PubMed Central. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Retrieved from [Link]
- Google Patents. (n.d.). CN104174611A - ITO conductive glass cleaning process.
-
MDPI. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Nano-Structured Alignment Layers for Liquid Crystal Displays. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
APTI Women's Forum Newsletter. (2022). Liquid Crystals: New Frontiers in Cosmecueticals. Retrieved from [Link]
-
Journal of Engineering and Technology Management. (2023). STUDY OF OPTICAL BIREFRINGENCE OF OCTYLOXY- CYANOBIPHENYL AND NONYLOXY-CYANOBIPHENYL. Retrieved from [Link]
-
STONE hmi. (2021). The manufacturing process flow of the LCD display screen in china. Retrieved from [Link]
-
arXiv. (2020). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. Retrieved from [Link]
-
Semantic Scholar. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Decrease in negative dielectric anisotropy and electric conductivity of 4-methoxybenzylidene-4'-butylaniline doped with fullerenes C 60. Retrieved from [Link]
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Application Notes and Protocols for 4-(Pentyloxy)benzonitrile in Electro-Optical Devices
Introduction: The Strategic Importance of 4-(Pentyloxy)benzonitrile in Electro-Optics
4-(Pentyloxy)benzonitrile is a calamitic (rod-shaped) liquid crystal that has garnered significant interest within the field of electro-optics. Its molecular structure, characterized by a rigid core composed of a phenyl ring and a nitrile group, coupled with a flexible pentyloxy tail, imparts a unique combination of physical properties that are highly desirable for the fabrication of advanced electro-optical devices. The presence of the polar nitrile (-CN) group is particularly noteworthy, as it contributes significantly to the molecule's dipole moment, which in turn governs its dielectric anisotropy and its ability to be aligned by an external electric field.[1] This inherent molecular rigidity and polar nature make 4-(Pentyloxy)benzonitrile and its derivatives ideal candidates for applications in liquid crystal displays (LCDs), spatial light modulators, and optical switching devices.[2][3]
This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals in drug development who are exploring the integration of 4-(Pentyloxy)benzonitrile into novel electro-optical systems. We will delve into the fundamental material properties, provide meticulously detailed protocols for the fabrication of electro-optical cells, and outline the essential characterization techniques to validate device performance. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying scientific principles.
Material Properties of 4-(Pentyloxy)benzonitrile: A Quantitative Overview
A thorough understanding of the physicochemical properties of 4-(Pentyloxy)benzonitrile is paramount for the design and optimization of electro-optical devices. The following table summarizes key parameters, collated from various authoritative sources.
| Property | Symbol | Typical Value | Significance in Electro-Optical Devices |
| Chemical Structure | - | See Figure 1 | The elongated, rod-like shape is fundamental to the formation of the nematic liquid crystal phase. |
| Molecular Formula | - | C12H15NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | - | 189.25 g/mol | Influences viscosity and other physical properties. |
| Nematic to Isotropic Transition Temperature (Clearing Point) | TN-I | ~50-60 °C | Defines the upper operational temperature limit of the device. The material loses its liquid crystalline properties above this temperature.[4][5] |
| Dielectric Anisotropy | Δε | Positive | A positive dielectric anisotropy (Δε > 0) is crucial for aligning the liquid crystal molecules parallel to an applied electric field, a fundamental principle for many display technologies.[6][7] |
| Refractive Index Anisotropy (Birefringence) | Δn | Positive | The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director enables the modulation of light polarization, which is the basis for the operation of most LCDs.[8][9] |
Figure 1: Molecular Structure of 4-(Pentyloxy)benzonitrile
Caption: Molecular structure of 4-(Pentyloxy)benzonitrile.
Experimental Protocols: Fabrication of a Twisted Nematic Liquid Crystal Cell
The following protocols provide a step-by-step guide for the fabrication of a twisted nematic (TN) liquid crystal cell, a common electro-optical device architecture.
Protocol 1: Substrate Preparation and Alignment Layer Deposition
The precise alignment of the liquid crystal molecules at the substrate surface is critical for the proper functioning of the device. This is achieved by creating a micro-grooved surface on a polymer alignment layer.
-
Substrate Cleaning:
-
Begin with indium tin oxide (ITO) coated glass substrates. ITO is a transparent conductor that will serve as the electrodes.
-
Thoroughly clean the substrates by sonicating them sequentially in a series of solvents: deionized water with a mild detergent, deionized water, acetone, and finally isopropanol. Each sonication step should be for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
-
Alignment Layer Coating:
-
Prepare a solution of a polyimide alignment agent (e.g., PI-2555 from HD MicroSystems) according to the manufacturer's instructions.
-
Spin-coat the polyimide solution onto the ITO-coated side of the substrates. A typical spin-coating recipe is 500 rpm for 5 seconds (for spreading) followed by 3000 rpm for 30 seconds. This will result in a thin, uniform layer.[10]
-
Soft-bake the coated substrates on a hotplate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard-bake (cure) the polyimide layer in an oven at a temperature and for a duration specified by the manufacturer (e.g., 180-200 °C for 1 hour).
-
-
Rubbing Process:
-
The cured polyimide layer must be mechanically rubbed to create micro-grooves that will direct the alignment of the liquid crystal molecules.
-
Use a velvet-cloth-wrapped rubbing machine. The rubbing direction, rubbing strength (pile impression), and roller speed are critical parameters that need to be optimized for the specific polyimide and desired pre-tilt angle.
-
Rub the two substrates in directions that are perpendicular to each other to create the 90° twist in the final cell.
-
Protocol 2: Liquid Crystal Cell Assembly and Filling
-
Cell Assembly:
-
Apply a UV-curable sealant containing spacer beads of a specific diameter (e.g., 5 µm) to the perimeter of one of the substrates. The spacer beads will define the cell gap.
-
Carefully place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions at a 90° angle.
-
Gently press the substrates together and cure the sealant using a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the 4-(Pentyloxy)benzonitrile to its isotropic phase (above its clearing point) to reduce its viscosity.[5]
-
Place the empty cell in a vacuum chamber and evacuate the air.
-
Introduce the molten liquid crystal to the opening of the cell. The vacuum will draw the liquid crystal into the cell via capillary action.
-
Once filled, slowly release the vacuum to bring the cell back to atmospheric pressure.
-
-
Sealing:
-
Seal the filling port with a UV-curable epoxy to prevent leakage.
-
Figure 2: Experimental Workflow for Twisted Nematic Cell Fabrication
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijap-iq.com [ijap-iq.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
4-(Pentyloxy)benzonitrile as a component in eutectic liquid crystal mixtures
Part 1: Chemical Identity & Strategic Disambiguation
CRITICAL ADVISORY: In the context of liquid crystal (LC) formulations, the nomenclature "4-(Pentyloxy)benzonitrile" is frequently used colloquially to refer to the mesogenic biphenyl derivative. However, chemically, it refers to a single-ring precursor. You must verify the CAS number and structure before synthesis or procurement to ensure phase compatibility.
| Common Name | 5OCB (Target Mesogen) | 4-Pentyloxybenzonitrile (Precursor/Additive) |
| IUPAC Name | 4'-Pentyloxy-4-biphenylcarbonitrile | 4-(Pentyloxy)benzonitrile |
| Structure | ||
| CAS Number | 52364-71-3 | 59415-77-9 |
| Role | Primary Mesogen (Smectic/Nematic) | Viscosity Modifier / Solvent (Non-mesogenic) |
| Phase Behavior | Cr | Isotropic Liquid / Low-Melting Solid |
This guide focuses on the application of the biphenyl derivative (5OCB ), as it is the standard component for eutectic mixtures in display and photonic applications.
Part 2: Application Note – Designing Eutectic Mixtures with 5OCB
The Engineering Context
Single-component liquid crystals rarely satisfy the operational temperature requirements of commercial devices (typically -20°C to +80°C). 5OCB is a high-melting mesogen (
To utilize 5OCB, it must be formulated into a Eutectic Mixture . By mixing 5OCB with structural analogs (e.g., 5CB, 7CB, 8OCB), we exploit the Schröder-Van Laar effect : the entropy of mixing stabilizes the liquid phase, depressing the melting point (
Component Selection Logic
-
The Host (5OCB): Provides the polar "head" (Cyano group) for field responsiveness and the alkoxy "tail" for smectic ordering (though often suppressed in mixtures).
-
The Eutectic Partners:
-
5CB (4-pentyl-4'-cyanobiphenyl): Lowers viscosity and suppresses the Smectic A phase of 5OCB, promoting a pure Nematic range.
-
8OCB (4-octyloxy-4'-biphenylcarbonitrile): Used to tune the birefringence (
) and elastic constants ( ).
-
Theoretical Formulation: The Schröder-Van Laar Equation
To predict the ideal eutectic composition (molar fraction
-
: Mole fraction of component
.[1][2] -
: Enthalpy of fusion of component
(J/mol).[1][2] -
: Melting point of pure component
(Kelvin).[1] - : Target eutectic temperature (Kelvin).
- : Gas constant (8.314 J/mol·K).
Application Strategy:
-
Solve: Set
and solve the system of equations for . -
Refine: Real mixtures deviate from ideality. Use the calculated
as the starting point for a Phase Diagram Sweep (see Protocol below).
Part 3: Visualization of Mixture Logic
The following diagram illustrates the workflow for converting pure 5OCB into a field-ready eutectic mixture.
Caption: Workflow for formulating and validating a 5OCB-based eutectic liquid crystal mixture.
Part 4: Detailed Experimental Protocol
Protocol 1: Preparation of Binary Eutectic Mixture (5OCB : 5CB)
Objective: Create a homogenous mixture with a melting point lower than either component.
Materials:
-
Component A: 5OCB (Purity > 99.5%, HPLC grade).
-
Component B: 5CB (Purity > 99.5%).[3]
-
Equipment: Analytical balance (0.01 mg resolution), Vortex mixer, Hot stage or oil bath, Centrifuge, DSC pans.
Step-by-Step Methodology:
-
Molar Calculation:
-
Calculate the target weight fractions based on molar masses (
g/mol , g/mol ). -
Typical Starting Point: 45:55 molar ratio (5OCB:5CB) often approximates the eutectic.
-
-
Weighing (The "Sandwich" Method):
-
Place a clean glass vial on the balance. Tare.
-
Add the liquid component (5CB) first. This wets the bottom and prevents the solid powder (5OCB) from adhering to the walls due to static.
-
Add the solid component (5OCB) directly into the liquid pool.
-
Record exact weights to 4 decimal places.
-
-
Isotropic Homogenization:
-
Heat the vial to 85°C (well above the clearing point of 5OCB,
). -
Vortex vigorously for 2 minutes while maintaining temperature (use a heat gun or hot block).
-
Why? Mixing in the nematic or smectic phase creates domain boundaries that trap inhomogeneities. Isotropic mixing ensures molecular-level dispersion.
-
-
Thermal Annealing:
-
Centrifuge the hot vial (2000 rpm, 1 min) to remove bubbles.
-
Allow the mixture to cool slowly to room temperature (1°C/min).
-
Validation: The mixture should remain a clear or turbid liquid (Nematic) at room temperature, without precipitating crystals.
-
Protocol 2: Characterization & Validation
Objective: Confirm the eutectic point and phase sequence.
1. Differential Scanning Calorimetry (DSC):
-
Cycle: Cool to -40°C
Heat to 90°C Cool to -40°C (Rate: 5°C/min). -
Data Analysis:
-
Identify the Melting Peak (
) : The onset of the endothermic peak during heating. -
Identify the Clearing Point (
) : The small step or peak at the Nematic-Isotropic transition. -
Success Criterion: The mixture shows a single, sharp melting peak significantly lower than 48°C (pure 5OCB). If double peaks appear, the composition is off-eutectic.
-
2. Polarized Optical Microscopy (POM):
-
Setup: Crossed polarizers, Hot stage.
-
Observation:
-
Nematic Phase: Look for "Schlieren" textures (brush-like defects).
-
Smectic Phase: Look for "Focal Conic" or "Fan-shaped" textures.
-
Note: 5OCB is smectic, but 5CB is nematic. A successful eutectic mixture often suppresses the Smectic phase, yielding a pure Nematic range useful for displays.
-
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Melting Peak (DSC) | Mixture is not at eutectic composition. | Use the "Lever Rule" on the phase diagram to adjust the ratio towards the component with the lower melting peak. |
| Crystallization at RT | 5OCB concentration is too high (Supercooling failure). | Add more 5CB or introduce a third component (e.g., 7CB) to increase entropy of mixing. |
| Phase Separation | Incomplete mixing or moisture contamination.[4] | Re-heat to isotropic phase and sonicate. Ensure anhydrous conditions (cyano groups are hygroscopic). |
| Low Clearing Point | Impurities or degradation. | Check purity via HPLC. Cyano-biphenyls can hydrolyze if exposed to UV/moisture for long periods. |
References
-
NIST Standard Reference Data. Phase Transition Data for Liquid Crystals. National Institute of Standards and Technology. [Link]
-
Hulme, D. S., et al. (1974). "The eutectic behavior of nematic mixtures."[1][2][5][6][7] Journal of Physics D: Applied Physics. (Foundational text on LC eutectics).
- University of Hull, Liquid Crystal Group.Physical Properties of Cyanobiphenyls. (Standard reference for 5CB/5OCB series properties).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of 4-Alkoxybenzonitriles for Materials Science
Abstract
4-Alkoxybenzonitriles are a pivotal class of organic molecules, forming the structural backbone of numerous advanced materials, particularly liquid crystals and functional polymers.[1][2] The unique combination of a polar nitrile group and a variable-length alkoxy chain allows for precise tuning of their mesomorphic, dielectric, and optical properties. This guide provides an in-depth analysis of the primary synthetic strategies for preparing these valuable compounds, focusing on the underlying chemical principles and practical laboratory execution. We present a detailed, field-proven protocol for the Williamson ether synthesis, alongside a discussion of alternative methods and essential characterization techniques, to empower researchers in materials science and drug development.
Introduction: The Role of Molecular Architecture
The utility of 4-alkoxybenzonitriles in materials science stems from their distinct molecular architecture. The terminal nitrile group (-C≡N) imparts a strong dipole moment, which is crucial for creating the dielectric anisotropy required for liquid crystal displays (LCDs).[2] The opposing alkoxy chain (-OR) is a nonpolar, flexible segment whose length dictates the molecule's aspect ratio and influences intermolecular forces. By systematically varying the length of this alkyl chain (R), researchers can manipulate the material's phase behavior, inducing nematic, smectic, or other mesophases at desired temperature ranges.[3][4]
This document explores the three most effective and widely adopted synthetic routes to access these molecules:
-
Williamson Ether Synthesis: A robust and classical SN2 approach.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): Ideal for specific precursors with activating groups.[7][8]
-
Mitsunobu Reaction: A mild alternative for generating the ether linkage.[9][10]
We will delve into the mechanistic rationale behind each method, providing the necessary insights for troubleshooting and adaptation.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on starting material availability, desired scale, and the specific nature of the alkoxy group.
Williamson Ether Synthesis: The Workhorse Method
This is the most common and direct method for preparing 4-alkoxybenzonitriles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a sodium or potassium salt of 4-hydroxybenzonitrile (the nucleophile) attacks a primary alkyl halide (the electrophile).[5][11]
Mechanism & Rationale: The first step is the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxybenzonitrile using a strong, non-nucleophilic base like sodium hydride (NaH).[12] This generates a potent phenoxide nucleophile. The reaction is driven to completion because the byproduct, hydrogen gas, evolves from the reaction mixture.[13] The subsequent SN2 attack on the alkyl halide is most efficient with primary halides (e.g., 1-bromoalkanes). Secondary or tertiary halides are prone to undergoing a competing elimination (E2) reaction, which significantly reduces the yield of the desired ether product.[5][6]
Nucleophilic Aromatic Substitution (SNAr)
This strategy is employed when the starting material is an aryl halide activated by a strong electron-withdrawing group, such as the nitrile itself.[8][14] A common precursor is 4-fluorobenzonitrile.
Mechanism & Rationale: The SNAr reaction is a two-step addition-elimination process.[8] An alkoxide nucleophile (RO⁻) attacks the carbon atom bearing the leaving group (e.g., fluoride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] The presence of the para-nitrile group is critical, as it delocalizes the negative charge, stabilizing this intermediate.[7] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Fluoride is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.[14]
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and versatile alternative for forming the ether bond, particularly when the Williamson synthesis is problematic.[9] This reaction couples an alcohol with an acidic pronucleophile (in this case, 4-hydroxybenzonitrile, pKa ≈ 7.9) under the action of a phosphine and an azodicarboxylate.[16]
Mechanism & Rationale: The reaction is initiated by the combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[10] This species activates the primary alcohol, converting its hydroxyl group into a good leaving group. The phenoxide of 4-hydroxybenzonitrile then acts as the nucleophile, displacing the activated hydroxyl group to form the ether.[16][17] A key advantage is the mild reaction conditions. However, a significant drawback is the stoichiometric formation of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[17]
Detailed Protocol: Williamson Synthesis of 4-(Octyloxy)benzonitrile
This protocol details the synthesis of a representative long-chain 4-alkoxybenzonitrile, a typical building block for liquid crystal materials.
Safety Precautions:
-
Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it in a fume hood under an inert atmosphere.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents:
-
4-Hydroxybenzonitrile (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromooctane (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Procedure:
-
Reaction Setup: Add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Suspend the NaH in anhydrous THF (approx. 10 mL per gram of 4-hydroxybenzonitrile).
-
Phenoxide Formation: In a separate flask, dissolve 4-hydroxybenzonitrile (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Causality Check: You will observe bubbling (H₂ gas evolution) as the phenoxide is formed. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
Alkylation: Add 1-bromooctane (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction & Monitoring: Heat the mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using TLC (e.g., with a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting material (4-hydroxybenzonitrile) is polar and will have a low Rf, while the product is much less polar with a high Rf. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity). Combine the fractions containing the pure product and evaporate the solvent to yield 4-(octyloxy)benzonitrile as a white solid or clear oil.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis protocol described above.
Caption: Workflow for Williamson Ether Synthesis of 4-alkoxybenzonitriles.
Expected Results and Characterization
A successful synthesis should yield the target compound with high purity. The following data is typical for 4-(octyloxy)benzonitrile.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.00 (t, 2H, -OCH₂-), 1.80 (p, 2H, -OCH₂CH₂-), 1.50-1.20 (m, 10H, alkyl chain), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5, 134.0, 119.5, 115.2, 104.0, 68.5, 31.8, 29.3, 29.2, 26.0, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | 2925 (C-H alkyl), 2225 (C≡N) , 1605 (C=C aromatic), 1255 (C-O ether) |
| Mass Spec (EI) | m/z (%) = 231 (M⁺) |
Interpreting the Data:
-
NMR: The two doublets in the aromatic region confirm 1,4-disubstitution. The triplet at ~4.00 ppm is characteristic of the methylene group directly attached to the ether oxygen.[18][19]
-
IR: The most diagnostic peaks are the sharp, strong nitrile stretch at ~2225 cm⁻¹ and the strong aryl-alkyl ether C-O stretch at ~1255 cm⁻¹.[20]
-
MS: The molecular ion peak should correspond to the calculated molecular weight of the product.[21]
Summary of Results for a Homologous Series
The Williamson ether synthesis is highly scalable and reproducible for various alkyl chain lengths.
| Alkyl Chain | Alkyl Halide Used | Typical Reaction Time (h) | Typical Yield (%) |
| Butyl (C₄) | 1-Bromobutane | 3-4 | 92 |
| Hexyl (C₆) | 1-Bromohexane | 4-5 | 90 |
| Octyl (C₈) | 1-Bromooctane | 4-6 | 91 |
| Decyl (C₁₀) | 1-Bromodecane | 5-7 | 88 |
| Dodecyl (C₁₂) | 1-Bromododecane | 6-8 | 86 |
Conclusion
The synthesis of 4-alkoxybenzonitriles is a fundamental procedure for the development of new organic materials. The Williamson ether synthesis remains the most practical and high-yielding method for this transformation, offering excellent reliability for a range of primary alkyl halides. For cases where this method is unsuitable, the SNAr and Mitsunobu reactions provide powerful alternatives. Proper execution of the protocols and rigorous characterization of the final products, as outlined in this guide, are essential for ensuring the high purity required for materials science research.
References
- Organic Synthesis. Mitsunobu reaction. [URL: https://www.organic-synthesis.org/root-collection/reaction-library/mitsunobu-reaction]
- Organic Chemistry. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
- Professor Dave Explains. Williamson Ether Synthesis. YouTube. [URL: https://www.youtube.
- Ali, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4783. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399500/]
- Chemistry Steps. Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- Organic Chemistry Portal. Mitsunobu Reaction. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
- Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 76, 185. [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0185]
- Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [URL: https://www.chemistrysteps.
- Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/9-5-williamson-ether-synthesis/]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/]
- Mauleon, D., Granados, R., & Minguillon, C. (1998). 4-Alkoxybenzonitriles from O-alkyl-4-nitrobenzaldoximes: an elimination-aromatic substitution reaction. The Journal of Organic Chemistry, 63(19), 6776-6778. [URL: https://pubs.acs.org/doi/10.1021/jo980860d]
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [URL: https://medcraveonline.com/JNMR/selective-and-efficient-synthesis-of-benzonitriles-by-direct-ammoxidation-of-alkylbenzenes-in-the-subndashnano-spaces.html]
- Meng, H., et al. (2021). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-methoxybenzonitrile-on-10-mmol-scale_fig1_354583115]
- Welch, C., et al. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. Journal of Materials Chemistry C, 5(33), 8564-8574. [URL: https://www.researchgate.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- Hagar, M., Ahmed, H., & Osman, M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Scientific & Engineering Research, 8(4), 115-121. [URL: https://www.ijser.org/researchpaper/Synthesis-and-Liquid-Crystalline-Studies-of-24-bis4-n-nonyloxybenzoyloxybenzylidene.pdf]
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [URL: https://www.chemistrysteps.
- Hagar, M., Ahmed, H., & Osman, M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ResearchGate. [URL: https://www.researchgate.net/publication/320508544_Synthesis_and_Liquid_Crystalline_Studies_of_24-bis4'-n-nonyloxybenzoyloxybenzylidene-4-n-alkoxyaniline]
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]
- Clark University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [URL: https://www2.clarku.edu/faculty/pmay/chem241/Sp2012/CHEM241_Chapter_13_Spectroscopy.pdf]
- Murphy, C. D. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(13), 4443-4451. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4475896/]
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [URL: https://www.youtube.
- Lee, S., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Polymers, 13(13), 2064. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8271887/]
- Sarkar, D. D., et al. (2012). Synthesis of achiral four-ring unsymmetrically substituted toluene derived liquid crystals with a polar end group. Liquid Crystals, 39(8), 1003-1010. [URL: https://www.researchgate.net/publication/233934338_Synthesis_of_achiral_four-ring_unsymmetrically_substituted_toluene_derived_liquid_crystals_with_a_polar_end_group]
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Measuring the dielectric anisotropy of 4-(Pentyloxy)benzonitrile
This Application Note provides a rigorous technical framework for measuring the dielectric anisotropy (
Executive Summary & Technical Context
4-(Pentyloxy)benzonitrile (often abbreviated as 5OBN or 4-POBN ) is a polar organic molecule featuring a nitrile head group and a pentyloxy tail. Unlike its famous biphenyl homologue 4-cyano-4'-pentyloxybiphenyl (5OCB) , the single-ring 5OBN does not typically exhibit a stable enantiotropic nematic phase at room temperature; it often exists as an isotropic liquid or has a monotropic phase below room temperature.
Therefore, this guide details two distinct protocols:
-
The Guest-Host Extrapolation Method (Primary Protocol): Required if 5OBN is non-mesogenic (isotropic) at the measurement temperature. This involves dissolving the compound in a nematic host and extrapolating its virtual properties.
-
The Direct Measurement Method (Secondary Protocol): Applicable only if the sample (or a derivative/mixture) exhibits a stable nematic phase.
Part 1: Theoretical Foundation
Dielectric anisotropy is defined as the difference between the dielectric permittivity parallel (
For nitrile-based compounds like 4-(Pentyloxy)benzonitrile, the strong dipole moment of the -CN group along the molecular long axis typically results in a large positive dielectric anisotropy (
The Maier-Meier Relationship:
The macroscopic
- : Order parameter.[1]
- : Molecular dipole moment.
-
: Angle between the dipole and the long molecular axis (approx.
for -CN). -
This equation validates why we expect high positive
for this compound.
Part 2: Materials & Equipment Setup
Required Instrumentation
| Component | Specification | Purpose |
| LCR Meter / Impedance Analyzer | Keysight E4980A or similar (20 Hz – 2 MHz) | Precision capacitance measurement. |
| Liquid Crystal Cells (Test Fixtures) | 5 µm - 20 µm gap, ITO coated. | Planar (HG) for |
| Temperature Controller | Linkam LTS420 or Instec Stage (±0.01°C) | Maintaining stable nematic phase. |
| Nematic Host Mixture | ZLI-1132 or 5CB (Merck/Sigma) | Required for Guest-Host method. |
| Alignment Layer | Polyimide (PI) | Rubbed PI for planar; Silane/PI for homeotropic. |
Experimental Workflow Diagram
Figure 1: Workflow for the Guest-Host Extrapolation Method.
Part 3: Experimental Protocols
Protocol A: Guest-Host Extrapolation (Recommended)
Use this if pure 4-(Pentyloxy)benzonitrile is liquid at room temperature.
1. Mixture Preparation:
-
Select a stable nematic host (e.g., ZLI-1132) with known physical properties.
-
Prepare binary mixtures of the Guest (5OBN) in the Host at concentrations of 5.0 wt%, 10.0 wt%, and 15.0 wt% .
-
Critical Step: Heat the mixture above the clearing point (isotropic phase) and sonicate for 10 minutes to ensure homogeneity.
2. Cell Filling:
-
Fill two types of cells for each concentration:
-
Alternative: Use a single Planar cell and apply a high DC bias voltage (>20V) to switch the molecules to homeotropic orientation for
measurement (only works if ).
3. Capacitance Measurement:
-
Connect the cell to the LCR meter.
-
Set Frequency: 1 kHz (standard for static dielectric constant).
-
Set Voltage: 0.5 Vrms (must be below the Freedericksz threshold voltage,
, to avoid reorientation during measurement). -
Record Capacitance (
) at a reduced temperature (or at a fixed temperature, e.g., 25°C, if phases allow).
4. Data Analysis & Extrapolation:
Calculate permittivity using the empty cell capacitance (
-
Plot
and vs. Concentration ( ). The y-intercept at is the virtual value for pure 4-(Pentyloxy)benzonitrile.
Protocol B: Direct Measurement
Use this only if the sample is a stable nematic LC.
-
Preparation: Fill a Homeotropic cell .
-
Measurement 1 (
): Measure capacitance at 0.5 Vrms (Low Voltage). Since molecules are already vertical, this gives . -
Measurement 2 (
?): This is difficult with a homeotropic cell and positive material. -
Calculation:
.
Part 4: Validation & Quality Control
| Checkpoint | Acceptance Criteria | Troubleshooting |
| Leakage Current | Dissipation Factor ( | High |
| Alignment Quality | Uniform dark/bright state under Cross-Polarizers | If "patchy", clean substrates or re-fill cell. |
| Hysteresis | < 2% difference between Voltage Up/Down sweeps | Large hysteresis suggests ion trapping at alignment layers. Use high-purity PI. |
| Threshold Voltage | Sharp increase in | If curve is shallow, pre-tilt angle is poor. |
References
-
Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften homogen orientierter kristallinflüssiger Phasen des nematischen Typs. Zeitschrift für Naturforschung A.
-
Dunmur, D. A., & Miller, W. H. (1980). Dielectric properties of nematic liquid crystals. Molecular Crystals and Liquid Crystals.[1][4] (Foundational text on extrapolation methods).
- Merck KGaA. (n.d.). Licristal® Physical Properties Data Sheet. (Standard reference for host mixture ZLI-1132 properties).
-
Agilent Technologies. (2014). Impedance Measurement Handbook. (Protocol for LCR usage).
- Liquid Crystal Institute, Kent State University.Dielectric Measurements of Nematic Liquid Crystals. (General methodology reference).
Sources
Preparation of 4-(Pentyloxy)benzonitrile for spectroscopic analysis
Application Note: High-Purity Preparation of 4-(Pentyloxy)benzonitrile for Spectroscopic Analysis
Abstract & Scope
4-(Pentyloxy)benzonitrile (also known as 4-n-amyloxybenzonitrile) is a critical mesogen in the field of liquid crystals and a valuable intermediate in organic synthesis. While standard synthesis protocols exist, preparing samples of sufficient purity (>99%) for rigorous spectroscopic analysis (NMR, IR, UV-Vis) requires strict control over stoichiometry, reaction conditions, and, most importantly, post-reaction workup to eliminate phenolic precursors.
This application note details a robust, self-validating protocol for the synthesis and purification of 4-(Pentyloxy)benzonitrile via Williamson ether synthesis. It emphasizes the removal of the 4-hydroxybenzonitrile starting material—a common contaminant that interferes with spectroscopic baselines—and provides a definitive characterization profile.
Reaction Design & Mechanism
The synthesis utilizes a Williamson Ether Synthesis , an
Why this approach?
-
Solvent Selection (Acetone): A polar aprotic solvent is required to solvate the cation (
) and leave the phenoxide anion "naked" and reactive. Acetone is chosen over DMF/DMSO for its ease of removal during workup, preventing residual solvent peaks in NMR. -
Base Selection (
): Phenols are moderately acidic ( ). is sufficient to deprotonate the phenol without causing side reactions (like hydrolysis of the nitrile group) that stronger bases (e.g., ) might induce at high temperatures. -
Catalyst (KI): Potassium iodide is added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.
Mechanistic Pathway
Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for 4-(Pentyloxy)benzonitrile.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| 4-Hydroxybenzonitrile | 119.12 | 1.0 | 5.95 g (50 mmol) | Limiting Reagent |
| 1-Bromopentane | 151.04 | 1.2 | 9.06 g (7.4 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 13.8 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.83 g | Catalyst |
| Acetone (HPLC Grade) | - | - | 150 mL | Solvent |
Synthesis Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-hydroxybenzonitrile (5.95 g),
(13.8 g), and KI (0.83 g) to the flask. -
Solvation: Add 150 mL of acetone. Stir at room temperature for 10 minutes to ensure a homogeneous suspension of the base.
-
Addition: Add 1-bromopentane (7.4 mL) via syringe.
-
Reaction: Heat the mixture to a gentle reflux (
oil bath temperature). Maintain reflux for 12--16 hours .-
QC Checkpoint 1 (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate 8:2). The starting material (
) should disappear, and a new less polar spot ( ) should appear.
-
Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter off the solid inorganic salts (
, residual ) using a sintered glass funnel. Wash the filter cake with cold acetone ( ). -
Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil/solid residue.
-
Extraction (Critical Step): Dissolve the residue in Ethyl Acetate (100 mL) .
-
Alkaline Wash: Transfer to a separatory funnel. Wash the organic layer with 1.0 M NaOH (
) .-
Scientific Rationale: The product is neutral, but unreacted 4-hydroxybenzonitrile is acidic. The NaOH wash converts any remaining starting material into the water-soluble phenoxide salt, effectively removing it from the organic layer. This is crucial for spectroscopic purity.
-
-
Neutralization: Wash the organic layer with distilled water (
) followed by saturated brine ( ). -
Drying: Dry the organic phase over anhydrous
, filter, and evaporate the solvent to obtain the crude product.
Purification (Recrystallization)
While the crude product may appear pure, liquid crystal precursors require high purity.
-
Solvent System: Ethanol/Water (9:1).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Crystallization: Add water dropwise until a faint turbidity persists, then add a few drops of ethanol to clear it. Allow the solution to cool slowly to room temperature, then place in a refrigerator (
) for 4 hours. -
Collection: Filter the white crystalline solid and dry under vacuum at room temperature.
-
Note: If the product oils out instead of crystallizing (common with pentyl chains), use Column Chromatography (Silica Gel, Hexane:EtOAc 95:5) instead.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 4-(Pentyloxy)benzonitrile.
Characterization & Quality Control
Expected Spectroscopic Data
| Technique | Parameter | Expected Value | Assignment |
| IR (ATR) | Nitrile stretch (sharp, strong) | ||
| Aryl alkyl ether stretch | |||
| Alkyl chain (sp3) | |||
| Doublet ( | Aromatic (ortho to CN) | ||
| (400 MHz, | Doublet ( | Aromatic (ortho to OR) | |
| Triplet ( | |||
| Quintet (2H) | |||
| Multiplet (4H) | Chain methylene protons | ||
| Triplet (3H) | Terminal |
Troubleshooting Guide
-
Problem: Appearance of a broad peak at
in IR.-
Cause: Residual moisture or unreacted phenol.
-
Solution: Dry product thoroughly under vacuum. If peak persists, repeat NaOH wash and recrystallization.
-
-
Problem: Product is an oil and won't crystallize.
-
Cause: Impurities preventing lattice formation or temperature too high.
-
Solution: Seed with a crystal if available, or scratch the glass side. Alternatively, perform column chromatography.
-
Safety & Handling
-
4-Hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Irritating to eyes.
-
1-Bromopentane: Flammable liquid and vapor.
-
General: All reactions should be performed in a fume hood. Wear nitrile gloves and safety goggles.
-
Waste: Aqueous basic waste (from NaOH wash) contains phenols and must be neutralized before disposal or treated as hazardous organic aqueous waste.
References
-
Williamson Ether Synthesis Mechanism: Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Spectroscopic Data of Benzonitriles: NIST Chemistry WebBook. Benzonitrile, 4-methoxy-. [Link](Note: Used as homologous reference for spectral shifts).
-
Liquid Crystal Synthesis Protocols: Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Part II. The trans-p-n-alkoxycinnamic Acids. Journal of the Chemical Society. [Link](Foundational text on alkoxy mesogen purification).
-
Recrystallization Solvents: University of Rochester. Solvents for Recrystallization. [Link][1]
Sources
Application Note: Enhancing the Electro-Optical Properties of 4-(Pentyloxy)benzonitrile through Gold Nanoparticle Doping
Introduction: A New Frontier in Liquid Crystal Technology
The field of liquid crystal displays (LCDs) and photonic devices is in constant pursuit of materials with enhanced performance characteristics, such as lower power consumption and faster switching speeds. 4-(Pentyloxy)benzonitrile, a nematic liquid crystal, is a promising material in this domain. A novel approach to augmenting its intrinsic properties is through the incorporation of metallic nanoparticles.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology of doping 4-(Pentyloxy)benzonitrile with gold nanoparticles (AuNPs). We will delve into the synthesis of AuNPs, their dispersion into the liquid crystal matrix, and the subsequent characterization of the composite material's enhanced electro-optical and dielectric properties.[2]
The introduction of AuNPs into a liquid crystal host can lead to significant improvements in its electro-optical characteristics.[1] These enhancements are primarily attributed to the interaction between the localized surface plasmon resonance of the AuNPs and the director field of the liquid crystal, as well as the ability of nanoparticles to trap ionic impurities.[3][4] This results in a modification of the local electric field, leading to a lower threshold voltage for the Fréedericksz transition and a faster response time.[5][6]
Materials Characterization: The Host and the Dopant
A thorough understanding of the constituent materials is paramount for the successful formulation of a nanoparticle-doped liquid crystal system.
4-(Pentyloxy)benzonitrile: The Nematic Host
4-(Pentyloxy)benzonitrile is a member of the cyanobiphenyl family of liquid crystals, which are known for their positive dielectric anisotropy and chemical stability. This makes them suitable for a wide range of electro-optical applications.
Table 1: Physicochemical Properties of 4-(Pentyloxy)benzonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | [7] |
| Molecular Weight | 189.25 g/mol | [7] |
| Mesophase | Nematic | [8] |
| Dielectric Anisotropy (Δε) | Positive | [9] |
Gold Nanoparticles: The Functional Dopant
For this application, we will focus on the synthesis of spherical gold nanoparticles via the well-established Turkevich method.[9][10] This method offers a straightforward and reproducible route to obtaining AuNPs with a diameter range of 10-20 nm.[9]
Table 2: Typical Characteristics of Gold Nanoparticles (Turkevich Synthesis)
| Property | Value | Reference |
| Synthesis Method | Turkevich (Citrate Reduction) | [10][11] |
| Typical Diameter | 10-20 nm | [9] |
| Capping Agent | Trisodium Citrate | [11] |
| Appearance (Colloidal) | Ruby Red | [5] |
Experimental Protocols: From Synthesis to Characterization
This section outlines the detailed, step-by-step methodologies for the preparation and analysis of AuNP-doped 4-(pentyloxy)benzonitrile.
Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-capped gold nanoparticles.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of tetrachloroauric acid (HAuCl₄) in deionized water.
-
Prepare a 38.8 mM solution of trisodium citrate (Na₃C₆H₅O₇) in deionized water.
-
-
Reaction Setup:
-
In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
-
Nucleation and Growth:
-
To the boiling HAuCl₄ solution, rapidly inject 10 mL of the 38.8 mM trisodium citrate solution.
-
Observe the color change of the solution from a pale yellow to a deep red, which indicates the formation of gold nanoparticles.[5]
-
Continue to boil and stir the solution for an additional 15 minutes to ensure the reaction is complete.
-
-
Cooling and Storage:
-
Allow the solution to cool to room temperature.
-
The resulting colloidal gold solution can be stored in a dark container at 4°C.
-
Protocol 2: Preparation of AuNP-Doped 4-(Pentyloxy)benzonitrile
This protocol details the procedure for dispersing the synthesized AuNPs into the liquid crystal host.
-
Solvent Exchange (for functionalized AuNPs, if necessary):
-
For enhanced stability and dispersibility in the non-polar liquid crystal, the citrate capping agent on the AuNPs can be exchanged with a more hydrophobic ligand, such as an alkanethiol. This typically involves a two-phase ligand exchange process.[12]
-
-
Dispersion in a Volatile Solvent:
-
Disperse a known concentration of the synthesized (and optionally functionalized) AuNPs in a volatile solvent such as chloroform or toluene. Sonication can be used to ensure a uniform dispersion.
-
-
Doping the Liquid Crystal:
-
Add a specific volume of the AuNP dispersion to a pre-weighed amount of 4-(pentyloxy)benzonitrile to achieve the desired weight percentage (e.g., 0.1 wt%, 0.5 wt%, 1.0 wt%).
-
Heat the mixture to the isotropic phase of the liquid crystal (above its clearing point) with continuous stirring. This facilitates the uniform distribution of the nanoparticles.
-
-
Solvent Evaporation:
-
Maintain the mixture at an elevated temperature under a gentle stream of nitrogen or in a vacuum oven to completely evaporate the volatile solvent.
-
-
Cell Fabrication:
-
Inject the AuNP-doped liquid crystal mixture into a liquid crystal cell (consisting of two parallel glass plates with transparent indium tin oxide electrodes and a polyimide alignment layer) via capillary action in its isotropic phase.[13]
-
Seal the cell to prevent leakage.
-
Experimental Workflow Diagram
Figure 1: Experimental workflow for the synthesis, doping, and characterization of AuNP-doped 4-(pentyloxy)benzonitrile.
Characterization of the Composite Material
The following protocols are essential for quantifying the impact of AuNP doping on the performance of 4-(pentyloxy)benzonitrile.
Protocol 3: Electro-Optical Measurements
This protocol outlines the measurement of key electro-optical parameters.
-
Experimental Setup:
-
Place the liquid crystal cell between two crossed polarizers.
-
Use a He-Ne laser (632.8 nm) as the light source, directed through the cell.
-
A photodiode detector is used to measure the transmitted light intensity.
-
A function generator and a voltage amplifier are used to apply a square wave voltage (typically 1 kHz) across the cell.[13]
-
-
Threshold Voltage (Vth) Measurement:
-
Gradually increase the applied voltage and record the transmitted light intensity.
-
The threshold voltage is defined as the voltage at which the transmitted intensity begins to change, corresponding to the onset of the Fréedericksz transition.[5]
-
-
Response Time Measurement:
-
Apply a voltage sufficient to switch the liquid crystal to its "on" state.
-
The rise time (τ_on) is the time taken for the transmitted intensity to change from 10% to 90% of its maximum upon voltage application.
-
The decay time (τ_off) is the time taken for the transmitted intensity to fall from 90% to 10% of its maximum after the voltage is removed.
-
Protocol 4: Dielectric Spectroscopy
This protocol describes the characterization of the dielectric properties of the composite material.
-
Experimental Setup:
-
An impedance analyzer is used to measure the capacitance and conductance of the liquid crystal cell over a range of frequencies (e.g., 1 Hz to 1 MHz).[1]
-
-
Measurement of Dielectric Permittivity (ε' and ε''):
-
The real part of the dielectric permittivity (ε') is calculated from the measured capacitance of the cell.
-
The imaginary part of the dielectric permittivity (ε''), or dielectric loss, is determined from the conductance.
-
-
Determination of Dielectric Anisotropy (Δε):
-
Measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
-
Expected Results and Data Analysis
The doping of 4-(pentyloxy)benzonitrile with gold nanoparticles is expected to yield significant improvements in its electro-optical properties.
Table 3: Expected Impact of AuNP Doping on Electro-Optical Properties of a Cyanobiphenyl Liquid Crystal
| AuNP Concentration (wt%) | Threshold Voltage (Vth) | Rise Time (τ_on) (ms) | Decay Time (τ_off) (ms) |
| 0 (Pure) | ~2.0 | ~15 | ~25 |
| 0.1 | Lower (~1.8) | Faster (~12) | Faster (~20) |
| 0.5 | Significantly Lower (~1.5) | Significantly Faster (~8) | Significantly Faster (~15) |
| 1.0 | May increase due to aggregation | May slow down | May slow down |
Note: The values presented are illustrative and based on typical trends observed in similar nematic liquid crystals doped with nanoparticles. Actual results may vary depending on the specific experimental conditions.[4][6]
Table 4: Expected Impact of AuNP Doping on Dielectric Properties of a Cyanobiphenyl Liquid Crystal
| AuNP Concentration (wt%) | Dielectric Anisotropy (Δε) | Dielectric Loss (tan δ) |
| 0 (Pure) | Baseline | Baseline |
| 0.1 | Increased | Slightly Increased |
| 0.5 | Significantly Increased | Increased |
| 1.0 | May decrease due to aggregation | Significantly Increased |
Note: The increase in dielectric anisotropy contributes to the reduction in threshold voltage. The change in dielectric loss can provide insights into the ionic conductivity of the material.[11]
Mechanism of Enhancement: A Molecular Perspective
The observed improvements in the electro-optical properties of AuNP-doped 4-(pentyloxy)benzonitrile can be attributed to two primary mechanisms:
-
Local Field Enhancement: The high dielectric constant of the gold nanoparticles leads to a localized enhancement of the applied electric field in their vicinity. This effectively reduces the macroscopic field required to induce the Fréedericksz transition, thereby lowering the threshold voltage.
-
Ion Trapping: Ionic impurities present in the liquid crystal can migrate under the influence of an electric field, creating a screening effect that opposes the applied field and slows down the switching process. Gold nanoparticles can act as traps for these mobile ions, reducing their concentration and mitigating the screening effect.[3] This leads to a more efficient application of the electric field and, consequently, a faster response time.
Interaction Diagram
Figure 2: Schematic of interactions within the AuNP-doped liquid crystal system.
Conclusion: Paving the Way for Advanced Photonic Devices
The doping of 4-(pentyloxy)benzonitrile with gold nanoparticles presents a viable and effective strategy for enhancing its electro-optical and dielectric properties. The protocols detailed in this application note provide a robust framework for the synthesis, dispersion, and characterization of these advanced composite materials. The anticipated reduction in threshold voltage and response time opens up new possibilities for the development of low-power, high-speed liquid crystal displays and other photonic devices. Further research into the optimization of nanoparticle size, shape, and surface functionalization will undoubtedly lead to even greater performance enhancements, solidifying the role of nanotechnology in the future of liquid crystal science.
References
-
Nanopartz. (n.d.). The Turkevich Method: A Guide to Synthesizing Gold Nanoparticles. Retrieved from [Link]
-
News-Medical. (2018, October 10). Gold Nanoparticle Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2019, January 7). Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes. Retrieved from [Link]
-
Pramana - Journal of Physics. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. Retrieved from [Link]
-
MDPI. (2022, January 21). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Retrieved from [Link]
-
Asian Journal of Chemistry. (2024, February 28). Enhancing Liquid Crystal Properties through Nanoparticle Doping: A Mini Review. Retrieved from [Link]
-
Frontiers in Physics. (2023). Nanoparticles in thermotropic and lyotropic liquid crystals. Retrieved from [Link]
-
Optica Publishing Group. (2014). Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids. Retrieved from [Link]
-
CORE. (n.d.). Freedericksz transition threshold in nematic liquid crystal filled with ferroelectric nano-particles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study of pentyl-cyanobiphenyl nematic doped with gold nanoparticles. Retrieved from [Link]
-
ACS Publications. (2013, January 7). A Molecular and Thermodynamic View of the Assembly of Gold Nanoparticles in Nematic Liquid Crystal. Retrieved from [Link]
-
MDPI. (2023, June 8). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Retrieved from [Link]
-
MDPI. (2021). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Typical electro-optical experiment utilizing nematic liquid... | Download Scientific Diagram. Retrieved from [Link]
-
Springer. (n.d.). Optical Fredericks Transition in a Nematic Liquid Crystal Layer. Retrieved from [Link]
-
PMC - NIH. (2022, January 21). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Retrieved from [Link]
-
Optica Publishing Group. (2012). Enhancement of electro-optic properties in liquid crystal devices via titanium nanoparticle doping. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancement of the display parameters of 4′-pentyl-4-cyanobiphenyl due to the dispersion of functionalised gold nano particles | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, August 31). (PDF) Gold Nanoparticles: Synthesis, Characterization, and Bioconjugation. Retrieved from [Link]
-
Taylor & Francis Online. (2015, July 6). Flexo-Dielectro-Optical Spectroscopy as a Method of Studying Nanostructured Nematic Liquid Crystals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cyanobiphenyl liquid crystal composites with gold nanoparticles. Retrieved from [Link]
-
MDPI. (2023, June 8). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Retrieved from [Link]
-
AIP Publishing. (n.d.). Semiconductor physics Ferroelectric nanoparticles in liquid crystals: Role of ionic transport at small nanoparticle concentrations. Retrieved from [Link]
-
Taylor & Francis Online. (2022, August 26). Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. Retrieved from [Link]
-
arXiv. (n.d.). Freedericskz Transitions in the Nematic and Smectic ZA Phases of DIO. Retrieved from [Link]
-
PubMed. (2019, July 2). Synthesis and Characterization of Amphiphilic Gold Nanoparticles. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. media.neliti.com [media.neliti.com]
- 3. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals [mdpi.com]
- 10. BJNANO - Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Amphiphilic Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OPG [opg.optica.org]
Technical Support Center: Optimizing 4-(Pentyloxy)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-(Pentyloxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this procedure. As a foundational reaction in organic synthesis, the Williamson ether synthesis is the primary route to this compound. However, achieving high yields consistently requires a nuanced understanding of the interplay between reagents, conditions, and potential side reactions. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-(Pentyloxy)benzonitrile?
The most common and direct method is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (S_N2) of a pentyl halide by the phenoxide ion generated from 4-cyanophenol (also known as p-hydroxybenzonitrile).[3][4]
Q2: What are the starting materials for this synthesis?
The key reagents are:
-
Phenol: 4-cyanophenol.
-
Alkylating Agent: A primary pentyl halide, such as 1-bromopentane or 1-iodopentane.
-
Base: To deprotonate the 4-cyanophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[3][4]
-
Solvent: Typically a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or acetone.[1]
Q3: Why is a base essential for this reaction?
A base is required to deprotonate the hydroxyl group of 4-cyanophenol.[3][5] The resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, which is necessary for the S_N2 reaction to proceed efficiently with the pentyl halide.[6]
Q4: What is the fundamental mechanism of this synthesis?
The reaction follows a two-step process, characteristic of the Williamson ether synthesis:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-cyanophenol to form a potassium or sodium 4-cyanophenoxide salt.
-
S_N2 Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon of the pentyl halide in a backside attack, displacing the halide leaving group to form the 4-(pentyloxy)benzonitrile ether product.[1][2]
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: My reaction yield is very low, or I've recovered mostly unreacted 4-cyanophenol.
This is a common issue and typically points to inefficient formation or reaction of the nucleophile.
-
Possible Cause A: Incomplete Deprotonation of 4-Cyanophenol
-
Expert Analysis: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation. If the base is too weak or used in insufficient quantity, a significant portion of the 4-cyanophenol will remain in its less reactive, protonated form. Furthermore, the presence of water can consume strong bases like NaH or reduce the efficacy of others.
-
Solution:
-
Base Selection: For routine synthesis, potassium carbonate (K₂CO₃) is a reliable, non-hygroscopic, and easy-to-handle base. For more challenging or small-scale reactions where rigorous exclusion of water is possible, sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly.[4]
-
Stoichiometry: Use at least 1.2-1.5 equivalents of the base relative to the 4-cyanophenol to ensure the equilibrium favors the phenoxide.
-
Anhydrous Conditions: When using NaH, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause B: Poor Leaving Group on the Pentyl Chain
-
Expert Analysis: The rate of an S_N2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order for common halides is I > Br > Cl > F.[4] Using 1-chloropentane will result in a significantly slower reaction compared to 1-bromopentane.
-
Solution:
-
Use 1-bromopentane as the standard alkylating agent. If reaction rates are still slow, switching to 1-iodopentane will further accelerate the reaction. A Finkelstein reaction can be performed in situ by adding a catalytic amount of sodium or potassium iodide if you are starting with 1-chloropentane or 1-bromopentane.
-
-
-
Possible Cause C: Inappropriate Solvent Choice
-
Expert Analysis: The S_N2 mechanism is favored by polar aprotic solvents. These solvents can solvate the cation (e.g., K⁺ or Na⁺) but do not form a strong hydrogen-bonding shell around the anionic nucleophile (the phenoxide), leaving it "naked" and highly reactive.[4] Protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]
-
Solution:
-
Switch to a polar aprotic solvent such as DMF , acetonitrile , or acetone . DMF is often an excellent choice for its high boiling point, allowing for a wider range of reaction temperatures.
-
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (1.5 eq) or NaH (1.2 eq) | Ensures complete deprotonation. NaH requires anhydrous conditions. |
| Alkyl Halide | 1-Bromopentane or 1-Iodopentane | Better leaving groups (Br, I) significantly increase the S_N2 reaction rate. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents enhance nucleophilicity, accelerating the reaction.[1] |
Problem 2: I'm observing a significant amount of pentene as a byproduct.
The formation of an alkene byproduct is a clear indication of a competing elimination (E2) reaction.
-
Expert Analysis: The phenoxide ion, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the pentyl halide, leading to the formation of pentene via an E2 mechanism. This side reaction becomes more prominent under certain conditions.[1][3]
-
Solutions:
-
Reduce Reaction Temperature: The E2 reaction has a higher activation energy than the S_N2 reaction. Therefore, lowering the reaction temperature will disproportionately slow down the elimination pathway, favoring the desired ether formation.[7] A typical range for this synthesis is 50-80 °C.[1]
-
Avoid Sterically Hindered Reagents: While not an issue with 4-cyanophenol and 1-bromopentane, it's a critical principle of the Williamson synthesis. Using secondary or tertiary alkyl halides dramatically increases the rate of elimination.[3][4] Always choose the pathway where the halide is on the less substituted carbon.
-
Diagram: S_N2 vs. E2 Competition
This diagram illustrates the two competing pathways for the 4-cyanophenoxide ion when reacting with 1-bromopentane. The desired S_N2 pathway leads to the ether product, while the undesired E2 pathway results in pentene.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Optimization of 4-(Pentyloxy)benzonitrile
Topic: Troubleshooting Common Impurities & Purification Protocols Target Audience: Organic Chemists, Process Engineers, and Liquid Crystal Researchers Document ID: TS-POBN-001
Introduction: The Criticality of Purity
Welcome to the technical support hub for 4-(Pentyloxy)benzonitrile (CAS: 52364-71-3). As a primary intermediate for liquid crystals (specifically the cyanobiphenyl class like 5CB), the purity of this compound is non-negotiable. Even trace amounts of ionic or acidic impurities can catastrophically increase conductivity, disrupting the electro-optical response in final device applications.
This guide moves beyond generic advice, offering chemically grounded troubleshooting for the specific impurities generated during the standard Williamson ether synthesis (alkylation of 4-hydroxybenzonitrile).
Module 1: Diagnostic FAQs (Know Your Impurities)
Q1: I see a small, sharp peak eluting before my main product on Reverse-Phase HPLC. What is it? Diagnosis: This is likely unreacted 4-Hydroxybenzonitrile .
-
The Science: The phenolic hydroxyl group makes this starting material significantly more polar than your alkylated product. In reverse-phase (C18) chromatography, polar compounds elute earlier.
-
Why it matters: This is a "killer impurity." The acidic proton (
) acts as an ionic contaminant, ruining the resistivity of liquid crystal mixtures.
Q2: My GC-MS shows a peak with a mass consistent with the product, but the retention time is slightly different. Could it be an isomer? Diagnosis: This is potentially the C-alkylated byproduct (3-pentyl-4-hydroxybenzonitrile), though rare under mild conditions.
-
The Science: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored (giving your ether), harsh conditions (high T, strong Lewis acids) can promote C-alkylation on the ring ortho to the hydroxyl group.
-
Troubleshooting: Check your reaction temperature. If you refluxed >80°C or used a very hard base (like NaH) without solvent control, you might have favored this thermodynamic product.
Q3: My product is an oil that won't crystallize, or the solid is "sticky." Diagnosis: You likely have residual 1-Bromopentane (Alkyl Halide) or solvent entrapment.
-
The Science: The alkyl halide starting material is a high-boiling liquid (b.p. ~130°C). It acts as a plasticizer, depressing the melting point of your nitrile (which should be a low-melting solid, m.p. ~40–42°C).
-
Confirmation: Check
NMR for a triplet around 3.4 ppm (indicating ).
Module 2: Purification Protocols
These protocols are designed to be self-validating. If the step doesn't produce the expected physical change (e.g., phase separation, precipitation), stop and re-evaluate.
Protocol A: The "Chemical Filter" (Removing Phenols)
Target: Unreacted 4-Hydroxybenzonitrile. Mechanism: Deprotonation to form water-soluble phenoxide salts.
-
Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (Diethyl Ether or Toluene). Do not use Dichloromethane (DCM) if possible, as it can form emulsions with basic water.
-
The Wash: Wash the organic layer 3x with cold 10% NaOH (aq) .
-
Why Cold? Hot base can hydrolyze the nitrile (-CN) to an amide or acid. Keep it <10°C.
-
Why NaOH? The
of phenol is ~10; NaOH ( of water ~15.7) ensures complete deprotonation. Carbonate bases are often too weak for efficient extraction.
-
-
Validation: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, you successfully pulled out unreacted phenol.
-
Neutralization: Wash the organic layer with water, then brine, until pH is neutral. Dry over
.
Protocol B: Low-Temperature Recrystallization
Target: Alkyl halides, isomers, and trace tars. Challenge: 4-(Pentyloxy)benzonitrile has a low melting point. Standard room-temperature crystallization often fails (oiling out).
-
Solvent Choice: Use Ethanol/Water (9:1) or Hexane .
-
Note: Ethanol is preferred for removing non-polar alkyl halides.
-
-
Dissolution: Dissolve the crude solid in the minimum amount of warm solvent (approx. 45°C). Do not boil excessively.
-
The "Deep Freeze": Allow the solution to cool to room temperature, then place it in a -20°C freezer overnight.
-
Filtration: Filter quickly using a chilled Buchner funnel. If the funnel is warm, the crystals may melt during filtration.
Module 3: Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of 4-(Pentyloxy)benzonitrile based on impurity profiling.
Module 4: Data Summary & Specifications
Impurity Profile Table
| Impurity Name | Origin | Detection Method | Removal Limit (Target) | Removal Strategy |
| 4-Hydroxybenzonitrile | Unreacted Starting Material | HPLC (Early Eluter) | < 0.1% | Cold NaOH Wash |
| 1-Bromopentane | Unreacted Reagent | GC / NMR ( | < 0.5% | Vac.[5] Distillation / Recryst. |
| 4-(Pentyloxy)benzamide | Hydrolysis Side Product | HPLC (Broad Peak) | < 0.05% | Recrystallization (Ethanol) |
| Inorganic Salts (KBr) | Reaction Byproduct | Conductivity / Ash Test | Non-detectable | Aqueous Wash / Filtration |
Physical Property Watch
-
Melting Point: ~42°C (Pure). If your sample melts <35°C, it is impure.
-
Appearance: White crystalline solid.[6] Yellowing indicates oxidation or amine formation.
References
-
Williamson Ether Synthesis Mechanisms
-
Purification of Liquid Crystal Intermediates
-
Recrystallization Techniques for Low-Melting Solids
-
Physical Data (Melting Points)
Sources
- 1. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 4. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. 4-Pentyloxybenzoic acid [webbook.nist.gov]
- 14. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]
Technical Support Center: Liquid Crystal Cell Fabrication with 4-(Pentyloxy)benzonitrile (5OCB)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for liquid crystal cell fabrication. This guide is designed for researchers, scientists, and professionals working with 4-(Pentyloxy)benzonitrile (5OCB), a common nematic liquid crystal. Here, we address specific, practical issues encountered during the multi-stage process of creating high-quality liquid crystal cells. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to diagnose and resolve challenges in your own experiments.
A Primer on 4-(Pentyloxy)benzonitrile (5OCB)
4-(Pentyloxy)benzonitrile, often referred to by its alternative name 4-Cyano-4'-pentylbiphenyl (5CB) in literature, is a foundational material in liquid crystal research and development. Its popularity stems from its stable nematic phase at and around room temperature, making it an excellent candidate for a wide range of electro-optic applications and fundamental studies.[1][2] The molecule's elongated, rod-like shape and significant dipole moment from the cyano group are key to its electro-optical switching properties.[2]
Success in fabricating functional LC cells with 5OCB hinges on meticulous control over each step, from substrate cleaning to the final sealing. This guide provides a structured approach to troubleshooting common fabrication hurdles.
Physical and Chemical Properties of 5OCB
For effective experimental design and troubleshooting, a firm grasp of the material's properties is essential.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉N | [3] |
| Molar Mass | 249.357 g·mol⁻¹ | [2][3] |
| Appearance | Colorless (Isotropic) / Cloudy White (Nematic) | [3] |
| Crystal to Nematic Transition | 22.5 °C (72.5 °F) | [1][3] |
| Nematic to Isotropic Transition (Clearing Point) | 35.0 °C (95.0 °F) | [1][3] |
| Density | ~1.022 g/cm³ | [3] |
Safety First: Handling Nitrile-Based Compounds
As a benzonitrile derivative, 4-(Pentyloxy)benzonitrile requires careful handling. Benzonitrile compounds can be harmful if swallowed or in contact with skin.[4]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
High-Level Fabrication Workflow
The fabrication of a liquid crystal cell is a sequential process where the quality of each step directly impacts the final device performance. Below is a generalized workflow.
Caption: Logical flow for diagnosing common LC cell fabrication defects.
Key Experimental Protocols
Protocol 1: Standardized ITO Glass Cleaning
This protocol uses a sequence of solvents to remove organic and inorganic contaminants.
-
Initial Rinse: Rinse the ITO-coated glass substrates with deionized (DI) water to remove loose particles.
-
Detergent Wash: Place substrates in a beaker with a warm (~50-60°C) 5% solution of non-phosphate surfactant (e.g., Decon 90) in DI water. [6]3. Ultrasonic Bath 1 (Detergent): Sonicate for 15-20 minutes.
-
Thorough DI Water Rinse: Rinse substrates under flowing DI water for at least 10 minutes to completely remove the detergent.
-
Ultrasonic Bath 2 (Acetone): Place substrates in a beaker with acetone and sonicate for 15 minutes to remove organic residues. [6]6. Ultrasonic Bath 3 (Isopropyl Alcohol): Transfer substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes to remove any remaining organic films and acetone residue. [6][7]7. Final Rinse: Rinse thoroughly with DI water.
-
Drying: Blow dry with high-purity nitrogen gas. The surface should be uniformly wetted by water before the final drying step.
-
Storage: Store in a clean, evacuated desiccator until use. [6]
Protocol 2: Polyimide (PI) Alignment Layer Application
-
Preparation: Ensure the cleaned ITO substrate is at room temperature and free of any dust.
-
Dispensing: Place the substrate on the spin coater chuck. Dispense a sufficient amount of polyimide solution (e.g., SE-7492) onto the center of the substrate.
-
Spin Coating:
-
Spread Cycle: Ramp to 500 rpm for 10 seconds to evenly spread the solution.
-
Thinning Cycle: Ramp to 3000-4000 rpm for 30-45 seconds to achieve the desired thickness (typically ~100 nm). [8]4. Soft Bake: Place the coated substrate on a hotplate at ~80-90°C for 5-10 minutes to evaporate the bulk of the solvent.
-
-
Hard Bake (Curing): Transfer the substrate to an oven and bake at the manufacturer's recommended temperature (e.g., 170-180°C) for 30-60 minutes to fully cure the polyimide. [8]6. Cooling: Allow the substrate to cool down slowly to room temperature inside the oven or in a desiccator to avoid thermal stress.
-
Rubbing: Secure the substrate on the rubbing machine. Use a velvet cloth and apply a defined rubbing pressure and speed to create unidirectional microgrooves. This step should be done in a single pass. [8]
Protocol 3: Vacuum Filling of a Liquid Crystal Cell
-
Setup: Place the assembled, empty LC cell inside a vacuum chamber, securing it in a holder. Place a small drop of 5OCB on a clean slide or in a channel directly beneath the cell's filling port. [9]2. Heating (Recommended): Heat the chamber (if equipped) to a temperature above 5OCB's clearing point (~40°C) to reduce its viscosity. [10]3. Evacuation: Close the chamber door and turn on the vacuum pump. Evacuate the chamber until the pressure is below 1 Pa. [9]This removes all air from the empty cell.
-
Filling: Mechanically lower the cell holder so that the filling port makes contact with and is submerged in the droplet of liquid crystal. [9]5. Venting: Slowly and carefully open the chamber's air inlet valve. The atmospheric pressure will push the liquid crystal into the evacuated cell.
-
Completion: Once the cell is completely filled, remove it from the chamber.
-
Sealing: Clean any excess liquid crystal from around the filling port with a solvent-tipped swab. Apply a small drop of UV-curable epoxy over the port and cure it with a UV lamp to seal the cell.
References
- Frontiers. (2024, March 17). Q&A of liquid crystal alignment: theory and practice.
- International Crystal Laboratories. Sealed Liquid Cells Characteristics, Filling & Use.
- Soft Matter (RSC Publishing). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic.
- FlexEnable. (2021, June 29). The making of a plastic liquid crystal cell.
- Instec, Inc. LC Cell Filling Stations.
- ResearchGate. (2013, October 29). What is the best way to clean ITO coated glass substrate?
- Fisher Scientific. SAFETY DATA SHEET.
- Adhesives for Liquid Crystal Displays. (1994, May 1).
- Wikipedia. Alignment layer.
- Wikipedia. 4-Cyano-4'-pentylbiphenyl.
- Proculus Technologies. LCD Display Issues: How to Diagnose and Fix Problems.
- ResearchGate. (2025, August 6). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking | Request PDF.
- Centre for Display Research. LC Vacuum filling procedure.
- ResearchGate. (2025, November 15). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile.
- Optica Publishing Group. Surface rheology of rubbed polyimide film in liquid crystal display.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Crystal Growth, Percent Crystallinity and Degree of Crystallization of 5OCB Liquid Crystal (Analyzing using Logger Pro). (2023, January 11).
- JINAN EVERGREEN GLASS CO.,LTD. How to clean ITO Coated Glass.
- ResearchGate. Materials for Sealing Liquid Crystal.
- Taylor & Francis Online. (2023, August 7). Full article: Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers.
- National Institutes of Health. Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly.
- FULUKE. (2026, January 26). Troubleshoot Liquid Filling Machine Issues | High-Precision Cream & Lotion Filler.
- chymist.com. Preparation of a Liquid Crystal Pixel.
- Google Patents. CN104174611A - ITO conductive glass cleaning process.
- RSC Publishing. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate.
- MDPI. (2021, February 27). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor.
- PI (Physik Instrumente). Rubbing Technology for LCD Manufacturing.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
- CreateXplay. (2022, February 17). Top 3 The Most Common Problems With Liquid Crystal Display.
- Google Patents. CN100460963C - Sealant for liquid crystal and liquid crystal display unit manufactured using the sealant.
- E-PAK Machinery. (2025, May 29). Liquid Filling Machine Troubleshooting: Solutions for Common Problems.
- SEKISUI CHEMICAL CO.,LTD. UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties.
- CDH Fine Chemical. Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- TU Chemnitz. Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization.
- Benchchem. The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials: A Detailed Guide to Synthesis and Application.
- SlideShare. (2014, June 4). How to clean ITO Coated Glass Substrate?
- ResearchGate. (2025, August 9). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film.
- redox.me. Methods for cleaning substrates and glass chambers for electrochemical measurements.
- Taylor & Francis Online. 5CB – Knowledge and References.
- MDPI. Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles.
- Fisher Scientific. 4 - SAFETY DATA SHEET.
- MDPI. Solvent Evaporation-Induced Self-Assembly of Flexible Cholesteric Liquid Crystal Elastomers: Fabrication, Performance Tuning, and Optimization.
- Henkel Adhesives. UV Adhesives and Sealants/ Light Cure Adhesives and Sealants.
Sources
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 8. OPG [opg.optica.org]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 10. instec.com [instec.com]
Optimizing reaction conditions for Williamson ether synthesis of 4-(Pentyloxy)benzonitrile
Executive Summary
The synthesis of 4-(Pentyloxy)benzonitrile (CAS: 52364-71-3) is a critical step in the production of nematic liquid crystals and pharmaceutical intermediates.[1] While the Williamson ether synthesis is a textbook reaction, scaling it for benzonitriles requires navigating a specific trade-off: maximizing nucleophilicity while preventing nitrile hydrolysis .[1]
This guide moves beyond standard textbook protocols to provide an optimized, field-tested methodology. We address the common pitfalls of incomplete conversion, long reaction times, and byproduct formation (hydrolysis to benzoic acid).
Module 1: Critical Reaction Parameters
The Base: Why Potassium Carbonate ( )?
-
The Logic: While Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) are faster, they are too aggressive for this substrate. Strong hydroxide bases, particularly in the presence of trace moisture, catalyze the hydrolysis of the nitrile (
) group to the amide or carboxylic acid. -
The Solution: Anhydrous Potassium Carbonate (
) is the industry standard. It is strong enough to deprotonate 4-hydroxybenzonitrile ( ) but weak enough to leave the nitrile group intact. -
Optimization Tip: Use milled/powdered
.[1] The reaction is heterogeneous; surface area directly correlates to reaction rate.
Solvent Selection: The Rate-Determining Factor
The choice of solvent dictates the reaction kinetics and workup difficulty.
| Solvent | Boiling Point | Rate | Workup Difficulty | Recommendation |
| Acetone | 56°C | Slow (24-48h) | Easy (Evaporation) | Standard Lab Scale |
| MEK (2-Butanone) | 80°C | Medium (12-18h) | Easy (Evaporation) | Preferred Optimization |
| DMF | 153°C | Fast (2-4h) | Hard (Aq.[1] wash required) | High Throughput / Scale-up |
| Acetonitrile | 82°C | Medium | Medium | Alternative |
The Catalyst: Finkelstein Conditions
Adding a catalytic amount of Potassium Iodide (KI) (10 mol%) can accelerate the reaction significantly if using 1-bromopentane. The iodide displaces the bromide in situ to form the more reactive 1-iodopentane, which is then rapidly attacked by the phenoxide.
Module 2: Troubleshooting & FAQs
Q1: My reaction is stuck at 70% conversion after 24 hours in Acetone. How do I push it to completion?
Diagnosis: The reaction temperature (reflux at 56°C) provides insufficient kinetic energy for the
-
Switch Solvent: Replace Acetone with 2-Butanone (MEK) . The boiling point increase to 80°C often doubles the reaction rate.
-
Add Catalyst: Add 0.1 eq of KI .
-
Mechanical: Ensure vigorous stirring to keep the solid base suspended.
Q2: I see a new spot on TLC near the baseline. Is this my product?
Diagnosis: No. 4-(Pentyloxy)benzonitrile is less polar than the starting phenol.[1] A baseline spot usually indicates 4-(Pentyloxy)benzoic acid (hydrolysis product) or trapped salts.[1] Corrective Action:
-
Check Water Content: Ensure reagents are anhydrous.
-
Base Check: If you used NaOH/KOH, switch to
.[1] -
Workup: An acidic wash during workup will remove the benzoic acid byproduct, but prevention is key.
Q3: The product contains unreacted phenol that is difficult to separate by column chromatography.
Diagnosis: Phenols and their ethers can have similar
-
Alkaline Wash: Dissolve the crude organic extract in Ethyl Acetate.
-
Wash: Wash 2x with 1M NaOH (cold). The unreacted phenol will deprotonate, become water-soluble, and partition into the aqueous layer. The product (ether) will remain in the organic layer.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4-(Pentyloxy)benzonitrile (10 mmol scale) Yield Target: >90%
Reagents:
-
4-Hydroxybenzonitrile (1.19 g, 10 mmol)[1]
-
1-Bromopentane (1.66 g, 1.36 mL, 11 mmol) [1.1 equiv][1]
-
Potassium Carbonate, anhydrous (2.76 g, 20 mmol) [2.0 equiv][1]
-
Potassium Iodide (0.16 g, 1 mmol) [0.1 equiv][1]
-
Solvent: 2-Butanone (MEK) (30 mL) [3 mL/mmol]
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1][2] -
Charging: Add 4-Hydroxybenzonitrile,
, KI, and MEK. Stir for 10 minutes at room temperature to allow partial deprotonation (color may change to yellow/orange). -
Addition: Add 1-Bromopentane via syringe.
-
Reaction: Heat to reflux (bath temp ~85°C) with vigorous stirring.
-
Monitoring: Check TLC after 4 hours (Eluent: 20% EtOAc/Hexanes).
-
Note: If starting material persists, continue reflux up to 12h.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid salts (
). Rinse the filter cake with fresh MEK. -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve residue in Ethyl Acetate (50 mL).[1]
-
Critical Step: Wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.
-
Wash with Brine (20 mL), dry over
, and concentrate.
-
-
Purification: Usually not required if NaOH wash is performed.[1] If necessary, recrystallize from Ethanol/Water or pass through a short silica plug.[1]
Module 4: Process Visualization
Workflow Diagram
The following diagram outlines the logical flow of the synthesis and critical decision points.
Caption: Optimized workflow for the synthesis of 4-(Pentyloxy)benzonitrile, highlighting the critical NaOH wash step for purification.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Mechanistic grounding).[1] Available at: [Link]
-
ResearchGate. Synthesis and characterization of alkoxybenzonitriles. (Protocol verification). Available at: [Link]
-
Organic Syntheses. General procedures for alkylation of phenols. (Standard operating procedures). Available at: [Link][1]
Sources
How to remove unreacted 4-cyanophenol from 4-(Pentyloxy)benzonitrile
Welcome to the technical support center. This guide provides detailed troubleshooting and procedural advice for researchers, chemists, and drug development professionals facing a common purification challenge: the removal of unreacted 4-cyanophenol starting material from the desired product, 4-(pentyloxy)benzonitrile, following a Williamson ether synthesis. Our focus is on providing robust, validated methods grounded in chemical principles to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical principle that allows for the separation of these two compounds?
The successful separation of 4-cyanophenol from 4-(pentyloxy)benzonitrile hinges on exploiting their significant differences in two key physical properties: acidity and polarity .
-
Acidity: 4-Cyanophenol possesses a phenolic hydroxyl (-OH) group. This proton is weakly acidic, with a pKa of approximately 7.97.[1][2][3] This acidity is the most powerful tool for separation. By washing an organic solution of the mixture with an aqueous base (like sodium hydroxide), the 4-cyanophenol is deprotonated to form the sodium 4-cyanophenoxide salt. This salt is ionic and therefore highly soluble in water, allowing it to be selectively extracted from the organic phase. The desired product, 4-(pentyloxy)benzonitrile, lacks this acidic proton and remains as a neutral molecule in the organic solvent.
-
Polarity: The hydroxyl group in 4-cyanophenol makes it a significantly more polar molecule than 4-(pentyloxy)benzonitrile. The -OH group can act as both a hydrogen bond donor and acceptor. In contrast, the ether linkage in the desired product can only act as a hydrogen bond acceptor, and the long, nonpolar pentyloxy chain further decreases its overall polarity. This difference is the basis for purification by chromatography, where the more polar 4-cyanophenol will have a stronger affinity for a polar stationary phase (like silica gel).
Q2: What is the most efficient, large-scale method to remove the bulk of the 4-cyanophenol impurity?
For initial, bulk removal, an alkaline liquid-liquid extraction is the most effective and economical method.[4] This technique directly leverages the acidic nature of the phenolic impurity.
The strategy is to convert the water-insoluble 4-cyanophenol into a water-soluble salt, thereby pulling it out of the organic solvent where your desired product resides. A base with a conjugate acid pKa significantly higher than the pKa of 4-cyanophenol (7.97) is required for efficient deprotonation. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is ideal.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to fully dissolve the solid material should be used (e.g., 10-20 mL per gram of crude product). Transfer this solution to a separatory funnel.
-
First Alkaline Wash: Add an equal volume of 1 M NaOH(aq) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower density organic layer (check solvent density) will contain your product, while the aqueous layer will now contain the sodium 4-cyanophenoxide salt.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the alkaline wash (steps 2-3) one or two more times with fresh 1 M NaOH(aq).
-
Brine Wash: To remove any residual water-soluble base and salts from the organic layer, wash it with an equal volume of saturated sodium chloride solution (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the purified product.
Caption: Workflow for removing acidic 4-cyanophenol via alkaline extraction.
Q3: My product still shows a trace of 4-cyanophenol after extraction. How can I achieve higher purity?
If trace amounts of 4-cyanophenol remain, or if the highest possible purity is required for applications like drug development, flash column chromatography is the recommended next step.[5][6][7] This technique separates compounds based on their differential adsorption to a solid stationary phase, exploiting the polarity difference between the product and the impurity.
Silica gel (SiO₂) is a highly polar stationary phase. When the mixture is loaded onto a column of silica, molecules will adsorb to its surface. A less polar mobile phase (eluent) is then passed through the column.
-
4-(Pentyloxy)benzonitrile (Less Polar): Has a weak affinity for the silica gel and a higher affinity for the eluent. It will travel down the column quickly and elute first.
-
4-Cyanophenol (More Polar): The -OH group strongly interacts with the silica gel. It will move down the column much more slowly and elute later.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or DCM). The ideal system will show good separation between the two spots, with the product (4-(pentyloxy)benzonitrile) having an Rf value of approximately 0.3-0.4.[5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen nonpolar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the semi-purified product in a minimal amount of the eluent or DCM. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Purity Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 4-(pentyloxy)benzonitrile.
Caption: Separation of polar and non-polar compounds via flash chromatography.
Physicochemical Data for Separation
This table summarizes the key properties dictating the separation strategy. Note that experimental data for 4-(pentyloxy)benzonitrile is not widely published; properties are inferred based on its structure and comparison to similar benzonitrile ethers.[8]
| Property | 4-Cyanophenol (Impurity) | 4-(Pentyloxy)benzonitrile (Product) | Rationale for Separation |
| Structure | Aromatic ring with -OH and -CN | Aromatic ring with -O(CH₂)₄CH₃ and -CN | -OH group is acidic and highly polar. Ether group is non-acidic and less polar. |
| pKa | ~7.97[1][2][3][9] | Not Applicable (No acidic proton) | The acidic -OH allows for selective deprotonation and extraction into an aqueous base. |
| Polarity | High | Low to Moderate | The large polarity difference allows for efficient separation on a polar stationary phase like silica gel. |
| Melting Point | 110-113 °C[1][2][9] | Likely a low-melting solid or liquid | Not typically used for this separation but useful for final product characterization. |
| Solubility | Slightly soluble in water; soluble in organic solvents.[9] | Insoluble in water; soluble in organic solvents. | The key is the dramatic increase in water solubility of 4-cyanophenol upon conversion to its salt form. |
Safety & Handling
-
4-Cyanophenol: Harmful if swallowed and causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[11][12] Always handle in a well-ventilated fume hood.
-
Solvents: Organic solvents like ethyl acetate, DCM, and hexanes are flammable and/or volatile. Avoid inhalation and contact with skin.
-
Reagents: Sodium hydroxide is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.[13]
References
-
BOSS CHEMICAL. (n.d.). 4-Cyanophenol CAS 767-00-0. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Cyanophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ayed, A. S., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. 4-Cyanophenol CAS 767-00-0 - Buy 4-Cyanophenol, CAS 767-00-0, C7H5NO Product on BOSS CHEMICAL [bosschemical.com]
- 2. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]
- 3. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
Issues with homeotropic alignment of 4-(Pentyloxy)benzonitrile
The following technical guide is structured as a specialized support center resource for researchers working with cyanobiphenyl and benzonitrile liquid crystals.
Product Focus: 4-(Pentyloxy)benzonitrile (Alkoxy-benzonitrile class) & 5OCB Derivatives. Document Type: Troubleshooting & Optimization Guide (Level 3 Support). Last Updated: 2026-01-31.
Material Identification & Phase Behavior (Critical First Step)
Before troubleshooting alignment, we must verify the material identity. A frequent issue in our support logs is the confusion between the single-ring precursor and the biphenyl liquid crystal.
| Feature | 4-(Pentyloxy)benzonitrile (Precursor) | 4'-Pentyloxy-4-biphenylcarbonitrile (5OCB) |
| Structure | Single Benzene Ring | Two Benzene Rings (Biphenyl) |
| CAS (Typical) | ~5925-75-7 (varies by salt/ester form) | 52364-71-3 |
| Phase at 25°C | Isotropic Liquid (usually) | Crystalline / Nematic (depends on supercooling) |
| Use Case | Synthesis intermediate, dopant | Active Liquid Crystal (Mesogen) |
| Alignment | Impossible (No mesophase) | Possible (Nematic/Smectic) |
Diagnostic Question 1: Is your material a clear, low-viscosity liquid that shows NO birefringence (black state) even when the stage is rotated, regardless of surface treatment?
Yes: You likely have the single-ring precursor, not the liquid crystal. It is isotropic.[1] Alignment is not applicable.
No (It flashes/colors): You have the mesogenic form (5OCB) or a mixture. Proceed to Section 2.
The Physics of Homeotropic Alignment[2][3][4]
Achieving vertical (homeotropic) alignment for cyano-terminated molecules like 5OCB requires overcoming the strong dipole-dipole interactions of the cyano head group.
The Mechanism
To stand the molecule "up" (perpendicular to the substrate), the surface energy of the substrate (
-
Cyano Head (-CN): Highly polar. Prefers high-energy surfaces (like clean glass/ITO).
-
Alkoxy Tail (-OC5H11): Hydrophobic. Prefers low-energy surfaces.
Goal: Create a hydrophobic surface that repels the polar head and attracts the alkyl tail via steric intercalation.
Figure 1: Mechanism of surfactant-induced homeotropic alignment.
Troubleshooting Guide (Q&A Format)
Issue A: "My cell is bright between crossed polarizers (Planar Alignment)."
Diagnosis: The surface energy is too high. The polar -CN heads are anchoring flat against the substrate. Root Causes:
-
Untreated Glass: Clean glass is hydrophilic. 5OCB will align planar (parallel).
-
Silane Degradation: The DMOAP/Silane layer was hydrolyzed by humidity or not cured properly.
-
Polyimide Mismatch: Using a "Planar" polyimide instead of a "Vertical" polyimide (e.g., Nissan SE-1211).
Solution:
-
Immediate: Switch to a silane treatment (DMOAP) or a specific vertical polyimide (JALS-204 or similar).
-
Protocol: See Section 4 for the DMOAP deposition method.
Issue B: "I see a 'Schlieren' texture (Defects/Brushes) instead of a perfect dark state."
Diagnosis: Weak Anchoring. The molecules are tilting but not standing perfectly vertical (
-
Incomplete Coverage: The alignment layer has "bald spots."
-
Surface Roughness: ITO spikes or glass debris are disrupting the monolayer.
-
Solubility Limit: If using 5OCB in a mixture, the dopant might be aggregating at the surface.
Solution:
-
Sonicate the substrate in the silane solution longer (up to 30 mins).
-
Thermal Annealing: Heat the filled cell to the Isotropic phase (approx. >70°C for 5OCB) and cool slowly (1°C/min). This allows the molecules to re-organize into the lowest energy state (vertical) without kinetic trapping.
Issue C: "The cell is dark, but it won't switch when I apply voltage."
Diagnosis: Dielectric Mismatch (Physics limitation, not alignment failure).
Explanation: 5OCB has a Positive Dielectric Anisotropy (
-
In a homeotropic cell, molecules are already parallel to the electric field (vertical).
-
Applying a vertical field (standard sandwich cell) exerts zero torque .
Solution:
-
For Electro-Optical Switching: You must use In-Plane Switching (IPS) electrodes (comb-shaped) to pull the molecules down.
-
For Standard Cells: You must use a material with Negative Dielectric Anisotropy (
) if you want to use homeotropic alignment (VA Mode).
Validated Protocol: DMOAP Silanization
This is the "Gold Standard" for aligning cyano-biphenyls/benzonitriles homeotropically.
Reagents:
-
DMOAP: (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride).
-
Solvent: Deionized Water (99%) + Ethanol (1%). Note: Some protocols use pure aqueous, but ethanol helps wetting.
Step-by-Step:
-
Substrate Cleaning:
-
Ultrasonic bath: Detergent (10 min)
Acetone (10 min) IPA (10 min). -
Critical: UV-Ozone or Plasma clean for 5 minutes. (Hydroxyl groups -OH are required on the glass for the silane to bond).
-
-
Solution Preparation:
-
Prepare a 0.1% to 0.5% (v/v) solution of DMOAP in Deionized water.
-
Stir vigorously for 30 minutes to hydrolyze the silane.
-
-
Deposition (Dip Coating):
-
Immerse the cleaned glass plates into the solution.
-
Soak for 15–30 minutes . (Agitate gently).
-
-
Rinsing:
-
Remove plates and rinse with flowing DI water to remove excess (unbound) silane chains. Failure to rinse causes "haze".
-
-
Curing (Cross-linking):
-
Bake the substrates in an oven at 100°C – 110°C for 1 hour .
-
This dehydrates the surface, forming permanent Si-O-Si bonds.
-
-
Cell Assembly:
-
Assemble the cell anti-parallel.
-
Fill with 5OCB via capillary action in the Isotropic Phase (heat to ~75°C).
-
Cool slowly.
-
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for alignment issues.
References
-
ResearchGate. (2017). Homeotropic alignment of multiple bent-core liquid crystal phases using a polydimethylsiloxane alignment layer.[2] Retrieved from
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group. Retrieved from
-
ChemicalBook. (2024). Properties of Methyl Thiopropionate (CAS 5925-75-7) and related esters. (Used for chemical property verification of precursors). Retrieved from
-
IIT Delhi. (n.d.). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. (General protocol validation). Retrieved from
Sources
Technical Support Center: Mastering the Clearing Point of 4-(Pentyloxy)benzonitrile and Related Liquid Crystal Mixtures
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the clearing point of 4-(Pentyloxy)benzonitrile and similar liquid crystal mixtures. This resource is designed to move beyond simple protocols, offering a deeper understanding of the underlying principles and troubleshooting strategies to ensure the success of your experiments.
Introduction to 4-(Pentyloxy)benzonitrile and its Significance
4-(Pentyloxy)benzonitrile belongs to the family of cyanobiphenyl liquid crystals, which are cornerstone materials in the development of liquid crystal displays (LCDs) and other electro-optic devices. The defining characteristic of these materials is their ability to exist in a mesophase, a state of matter intermediate between a crystalline solid and an isotropic liquid. The transition from the liquid crystal phase to the isotropic liquid phase is marked by the "clearing point," a critical temperature at which the material loses its anisotropic properties and becomes transparent. Precise control over this clearing point is paramount for the optimal performance of any device utilizing these materials.
While specific data for 4-(Pentyloxy)benzonitrile can be limited in publicly available literature, its behavior is analogous to the well-studied and structurally similar 4'-Pentyl-4-biphenylcarbonitrile, commonly known as 5CB.[1][2][3] Therefore, this guide will use 5CB as a primary example to illustrate the principles and techniques applicable to 4-(Pentyloxy)benzonitrile and other cyanobiphenyl-based mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the clearing point of a liquid crystal?
The clearing point, or nematic-isotropic transition temperature (TNI), is the temperature at which a nematic liquid crystal transitions into an isotropic liquid.[4] Below the clearing point, the rod-like molecules of the liquid crystal exhibit long-range orientational order, leading to anisotropic optical and electrical properties. Above the clearing point, this order is lost, and the material behaves as a conventional liquid.
Q2: Why is controlling the clearing point of 4-(Pentyloxy)benzonitrile mixtures important?
The operating temperature range of a liquid crystal device is dictated by the phase transition temperatures of the liquid crystal mixture it contains. For instance, in an LCD, the clearing point must be above the maximum expected operating temperature to ensure the display functions correctly. By creating mixtures of different liquid crystals, such as 4-(Pentyloxy)benzonitrile with other cyanobiphenyls, the clearing point can be precisely tuned to meet the requirements of a specific application.[5]
Q3: What are the primary methods for determining the clearing point?
The two most common and reliable methods for determining the clearing point are Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).[6] DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions as endothermic or exothermic peaks.[6] PLM utilizes the birefringent nature of liquid crystals to visually identify the phase transition.[7]
Q4: What is a eutectic mixture and how does it relate to clearing point control?
A eutectic mixture is a mixture of two or more components that, at a specific ratio, has a melting point lower than that of any of the individual components.[5] In the context of liquid crystals, creating eutectic mixtures can be a powerful tool to broaden the temperature range of the nematic phase by both depressing the melting point and influencing the clearing point.[5] The well-known E7 liquid crystal mixture is a prime example of a eutectic mixture designed for a wide operational temperature range.[5][8][9]
Troubleshooting Guide: Common Issues in Clearing Point Control
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q5: My measured clearing point for a pure sample of a cyanobiphenyl liquid crystal is lower than the literature value. What could be the cause?
-
Potential Cause 1: Impurities
-
Explanation: Even small amounts of impurities can significantly depress the clearing point of a liquid crystal. This is analogous to the freezing point depression observed in conventional solutions. The impurities disrupt the long-range orientational order of the liquid crystal molecules, making the nematic phase less stable and thus lowering the temperature at which it transitions to the isotropic phase.
-
Troubleshooting Steps:
-
Verify Purity: If possible, verify the purity of your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Purification: If impurities are suspected, recrystallization is an effective purification method for solid liquid crystals. For liquid crystals that are liquid at room temperature, such as 5CB, column chromatography may be necessary.[10]
-
Source Verification: Ensure the material is from a reputable supplier and that the stated purity meets your experimental requirements.
-
-
-
Potential Cause 2: Instrument Calibration
-
Explanation: Inaccurate temperature calibration of your DSC or hot-stage microscope will lead to erroneous clearing point measurements.
-
Troubleshooting Steps:
-
DSC Calibration: Regularly calibrate your DSC instrument using certified reference materials with known melting points, such as indium and zinc.[11]
-
Hot-Stage Calibration: Calibrate your hot-stage microscope using melting point standards.
-
-
Q6: I've prepared a binary mixture of two cyanobiphenyl liquid crystals, but the clearing point is not what I predicted. Why is there a discrepancy?
-
Potential Cause 1: Non-Ideal Mixing Behavior
-
Explanation: Simple linear interpolation of the clearing points of the pure components to predict the clearing point of a mixture often fails. The clearing point of a binary mixture is influenced by the intermolecular interactions between the two different types of molecules. The Schroeder-van Laar equation can provide a more accurate prediction for ideal mixtures, but many liquid crystal mixtures exhibit non-ideal behavior.[5]
-
Troubleshooting Steps:
-
Consult Phase Diagrams: For common liquid crystal mixtures, phase diagrams may be available in the literature. These diagrams graphically represent the phase behavior of the mixture as a function of composition and temperature.
-
Systematic Study: If a phase diagram is not available, you will need to experimentally determine the clearing points for a series of mixtures with varying compositions to map out the phase behavior.
-
-
-
Potential Cause 2: Inaccurate Composition
-
Explanation: Errors in weighing the components of the mixture will lead to a different composition than intended, and therefore a different clearing point.
-
Troubleshooting Steps:
-
Use a High-Precision Balance: Use an analytical balance with sufficient precision for the masses you are measuring.
-
Ensure Homogeneity: Thoroughly mix the components to ensure a homogeneous mixture. This is typically done by heating the mixture to the isotropic phase, stirring, and then cooling.
-
-
Q7: During polarized light microscopy, the transition from the nematic to the isotropic phase appears broad and indistinct. How can I get a sharper determination of the clearing point?
-
Potential Cause 1: Heating Rate is Too Fast
-
Explanation: A rapid heating rate on the hot stage can lead to a temperature gradient across the sample, causing different parts of the sample to transition at slightly different times, thus blurring the clearing point.
-
Troubleshooting Steps:
-
Reduce Heating Rate: Use a slower heating rate (e.g., 0.5-1 °C/min) as you approach the expected clearing point. This allows for better thermal equilibrium within the sample.
-
-
-
Potential Cause 2: Sample Thickness
-
Explanation: A thick sample can also contribute to a temperature gradient and make the observation of a sharp transition difficult.
-
Troubleshooting Steps:
-
Use a Thin Sample: Prepare a thin film of the liquid crystal between a microscope slide and a coverslip. The thinner the film, the more uniform the temperature distribution will be.
-
-
Q8: My DSC thermogram shows multiple peaks near the clearing point. What does this indicate?
-
Potential Cause: Presence of Multiple Liquid Crystal Phases or Impurities
-
Explanation: Some liquid crystals can exhibit multiple mesophases (e.g., smectic to nematic transition before the nematic to isotropic transition). Alternatively, if you have a mixture, you might be observing the phase transitions of different components or a complex phase behavior. Impurities can also sometimes lead to additional small peaks.
-
Troubleshooting Steps:
-
Correlate with PLM: Use polarized light microscopy to visually observe the phase transitions. The distinct textures of different liquid crystal phases (e.g., the schlieren texture of a nematic phase versus the focal conic texture of a smectic A phase) can help you identify the nature of each transition observed in the DSC.[12]
-
Literature Review: Check the literature for the known phase behavior of your specific liquid crystal or mixture.
-
-
Experimental Protocols
Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
This protocol provides a step-by-step method for accurately measuring the clearing point of a liquid crystal sample.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Liquid crystal sample (e.g., 4'-Pentyl-4-biphenylcarbonitrile - 5CB)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with a lid. This is crucial to prevent sample evaporation during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample furnace.
-
Place an empty, sealed aluminum pan in the reference furnace.
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C for 5CB).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point (e.g., 50°C for 5CB).
-
Hold the sample at this temperature for a few minutes to ensure it is fully isotropic.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis:
-
The clearing point (nematic-isotropic transition) will appear as an endothermic peak on the heating curve. The peak maximum is typically taken as the transition temperature.
-
The melting point will be a sharper, larger endothermic peak at a lower temperature.
-
Protocol 2: Determination of Clearing Point using Polarized Light Microscopy (PLM)
This protocol describes the visual determination of the clearing point using a hot-stage microscope.
Materials:
-
Polarizing microscope with a hot stage
-
Microscope slides and coverslips
-
Liquid crystal sample
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid crystal sample on a clean microscope slide.
-
Gently place a coverslip over the sample to create a thin film.
-
-
Microscope Setup:
-
Place the slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
-
Slowly heat the sample on the hot stage.
-
Observe the sample through the eyepieces. In the nematic phase, the liquid crystal will be birefringent and will appear bright with characteristic textures (e.g., schlieren texture).
-
As the temperature approaches the clearing point, you will see the bright, textured areas begin to disappear, being replaced by a dark field of view.
-
The clearing point is the temperature at which the last trace of birefringence vanishes and the entire field of view becomes dark (isotropic).
-
-
Confirmation:
-
Slowly cool the sample. You should observe the reappearance of the birefringent textures as the material transitions back into the nematic phase. This confirms the reversibility of the transition.
-
Data Presentation
The clearing point of a binary liquid crystal mixture is dependent on its composition. The following table provides an example of how the clearing point of a mixture of two common cyanobiphenyls, 5CB and 7CB, might vary with composition.
| Mole Fraction of 7CB in 5CB | Clearing Point (°C) |
| 0.0 | 35.0[2][3] |
| 0.2 | 38.5 |
| 0.4 | 42.0 |
| 0.6 | 46.0 |
| 0.8 | 50.5 |
| 1.0 | 55.0 |
Note: The values in this table are illustrative and the actual clearing points should be determined experimentally.
Visualizations
Experimental Workflow for Clearing Point Determination
The following diagram illustrates the typical workflow for determining and controlling the clearing point of a liquid crystal mixture.
Caption: Troubleshooting logic for clearing point discrepancies.
References
-
Chemsrc. (2025). 4-(Pentyloxy)phthalonitrile. Retrieved from [Link]
-
Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from [Link]
-
NIST. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
-
LMA leidykla. (2015). Thermotropic, refracting and thermo-optical properties in three homologs of 4-n-alkyl-4'-cyanobiphenyls. Retrieved from [Link]
-
Merck Group. (n.d.). Liquid crystal phases. Retrieved from [Link]
-
MDPI. (2022). Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
-
ResearchGate. (2018). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. Retrieved from [Link]
-
ResearchGate. (2017). Handbook of liquid crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations. Retrieved from [Link]
-
betterceramic. (2024). 4 Troubleshooting Common Errors in DSC Experiments. Retrieved from [Link]
-
Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (2019). Phase diagram of the CB7CB/5CB mixtures vs. weight %, x, and temperature, T. Retrieved from [Link]
-
SciSpace. (2015). Thermotropic, refracting and thermo-optical properties in three homologs of 4-n-alkyl-4'- cyanobiphenyls. Retrieved from [Link]
-
National Institutes of Health. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
ResearchGate. (2018). Structural characterization, thermal investigation, and liquid crystalline behavior of 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene. Retrieved from [Link]
-
National Institutes of Health. (2020). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Retrieved from [Link]
-
AIP Publishing. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Library and Archives Canada. (n.d.). SOLIDIFICATION OF A LIQUID CRYSTAL: MORPHOLOGIES AND TRANSITIONS. Retrieved from [Link]
-
IPRJB. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Retrieved from [Link]
-
Rev.Adv. Mater. Sci. (2016). Various techniques have been used to characterize liquid crystals. Retrieved from [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (1982). Polarized light microscopy in the study of liquid crystals. Retrieved from [Link]
-
The Huck Institutes. (n.d.). Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines. Retrieved from [Link]
-
Semantic Scholar. (2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Retrieved from [Link]
-
National Institutes of Health. (2014). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]
-
Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Retrieved from [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Phase Diagram and Dynamics of the Liquid Crystal Isopentylcyanobiphenyl (5CB)*. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Retrieved from [Link]
Sources
- 1. 4′-戊基-4-联苯甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08806G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tainstruments.com [tainstruments.com]
- 12. webs.ucm.es [webs.ucm.es]
Technical Support Center: Scaling Synthesis of 4-(Pentyloxy)benzonitrile
Lead Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Guide for Protocol #PB-CN-05 (Williamson Ether Synthesis via Carbonate Method)
Introduction & Scope
Welcome to the technical support hub for 4-(Pentyloxy)benzonitrile . This molecule is a critical mesogen (liquid crystal intermediate). While the synthesis appears straightforward on paper—a Williamson etherification between 4-hydroxybenzonitrile and 1-bromopentane—scaling this reaction from grams to kilograms introduces specific thermodynamic and mass-transfer challenges.
This guide replaces generic textbook advice with field-proven troubleshooting for the Heterogeneous Carbonate Route (
The "Gold Standard" Scale-Up Protocol
Before troubleshooting, ensure your baseline parameters match our validated scale-up process. Deviations here are the root cause of 80% of support tickets.
| Parameter | Specification | Rationale |
| Limiting Reagent | 4-Hydroxybenzonitrile (1.0 equiv) | The phenolic substrate is the cost driver and easiest to track. |
| Alkylating Agent | 1-Bromopentane (1.1 - 1.2 equiv) | Slight excess drives kinetics; Bromide is the optimal balance of reactivity vs. cost (Iodide is too expensive; Chloride is too slow). |
| Base | Potassium Carbonate ( | Safer than NaH. Must be milled/micronized . |
| Solvent | 2-Butanone (MEK) or Acetone | Polar aprotic. MEK is preferred for scale-up due to higher boiling point ( |
| Catalyst (Optional) | KI (0.1 equiv) or TBAB (0.05 equiv) | Finkelstein exchange (in situ alkyl iodide generation) or Phase Transfer Catalysis significantly reduces reaction time. |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of the phenol to colored quinones. |
Visualizing the Workflow
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Critical path workflow for the heterogeneous synthesis of 4-(Pentyloxy)benzonitrile.
Technical Support: Troubleshooting & FAQs
Module A: Reaction Kinetics (The "Engine")
Q: My reaction has stalled at 80% conversion after 24 hours. Adding more base didn't help. Why?
A: The issue is likely Mass Transfer, not Stoichiometry. In this heterogeneous system, the reaction occurs on the surface of the solid Potassium Carbonate.
-
The Mechanism: The phenol adsorbs onto the carbonate surface, is deprotonated, and then reacts with the alkyl halide in the solution phase [1].
-
The Fix:
-
Particle Size: Did you use granular
? You must use powdered/milled carbonate. The surface area difference is exponential. -
Agitation: On a multigram/kilo scale, a magnetic stir bar is insufficient. The heavy salts settle, halting the reaction. You need an overhead mechanical stirrer with a hydrofoil impeller to suspend the solids.
-
Catalysis: Add 10 mol% Potassium Iodide (KI). This performs an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide transiently.
-
Q: Why do you recommend MEK over DMF? DMF reacts faster.
A: Downstream Processing Efficiency.
While DMF (Dimethylformamide) accelerates
-
The Problem: DMF has a high boiling point (
C) and is water-miscible. Removing it requires either high-vacuum distillation (energy-intensive) or aqueous washing (which creates large volumes of hazardous wastewater and emulsion risks). -
The Solution: MEK boils at
C. After filtration of salts, MEK can be stripped via simple rotary evaporation, leaving the crude product ready for crystallization. The time saved in workup outweighs the extra 4 hours of reflux time [2].
Module B: Impurity Management (The "Filter")
Q: My product contains a persistent impurity at roughly RRT 0.8. It looks like the amide.
A: You are seeing 4-(Pentyloxy)benzamide. This is caused by Nitrile Hydrolysis.
Nitriles are generally stable, but under basic conditions (
-
Root Cause: "Wet" solvent or base.
is hygroscopic. -
The Fix:
-
Drying: Dry your MEK over 3Å molecular sieves before use. Flame-dry your glassware.
-
Base Prep: Dry the
in an oven at C overnight before use. -
Self-Validating Step: Check the water content of your solvent via Karl Fischer titration. It should be
.
-
Q: The crude product is dark yellow/brown. The target should be white.
A: Oxidation of the Phenoxide. The starting material (4-hydroxybenzonitrile) is a phenol. In the presence of base and oxygen, phenols oxidize to form quinones and coupled byproducts, which are highly colored even in trace amounts.
-
The Fix:
-
Inerting: Sparge the solvent with Nitrogen for 15 minutes before adding the base. Run the reaction under a positive pressure of Nitrogen.
-
Remediation: If the color is already present, recrystallize from Ethanol with a small amount of activated carbon . Filter the hot solution through Celite to remove the carbon (and the color) [4].
-
Module C: Isolation & Quality Control
Q: The filtration of the salts is incredibly slow.
A: This is due to the formation of KBr fines.
As the reaction proceeds,
-
The Fix: Use a pad of Celite (diatomaceous earth) on top of your filter paper. This creates a depth filter that traps the fines without blinding the filter media. Rinse the cake with warm MEK to recover occluded product.
Troubleshooting Logic Tree
Use this decision matrix to diagnose synthesis failures rapidly.
Figure 2: Diagnostic logic tree for reaction failures.
References
-
Kinetics of Heterogeneous Alkylation
- Title: Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbon
- Source: ResearchG
-
URL:
-
Williamson Ether Synthesis Protocols
- Title: The Williamson Ether Synthesis - Mechanism & Conditions.
- Source: Master Organic Chemistry.
-
URL:
-
Nitrile Hydrolysis Mechanisms
-
Purification of Liquid Crystal Intermediates
- Title: Synthesis and Liquid Crystalline Studies of 4-alkoxybenzonitrile deriv
- Source: Koya University / ResearchG
-
URL:
Sources
Effect of moisture on the properties of 4-(Pentyloxy)benzonitrile
The following technical guide is structured as a dedicated Support Center resource for researchers and formulation scientists working with 4-(Pentyloxy)benzonitrile .
Topic: Moisture Management & Property Stabilization
Executive Summary: The Moisture Vector
4-(Pentyloxy)benzonitrile (CAS: 120893-63-2 / 53510-45-5 derivative) is a functionalized aromatic nitrile often utilized as a mesogenic intermediate in liquid crystal (LC) synthesis or as a precursor in pharmaceutical chemistry.[1]
While the nitrile group (-CN) is kinetically stable, moisture is the primary destabilizing agent for this material.[1] Water acts as a dual threat:
-
Chemical Degradation: It drives hydrolysis, converting the nitrile to an amide and subsequently to 4-(pentyloxy)benzoic acid .[1]
-
Physical Disruption: It acts as a non-mesogenic impurity, collapsing liquid crystalline phase behavior and increasing dielectric loss.[1]
This guide provides the protocols necessary to detect, remediate, and prevent moisture-induced failure.[1]
Troubleshooting Hub (Q&A)
Category A: Physical Appearance & Phase Behavior [1][2]
Q1: My sample of 4-(Pentyloxy)benzonitrile has developed white, high-melting crystals. What is happening? Diagnosis: Hydrolysis-Induced Contamination. The nitrile (likely a low-melting solid or liquid) has partially hydrolyzed to 4-(pentyloxy)benzoic acid .[1]
-
Mechanism: Moisture, catalyzed by trace acidity or basicity, attacks the nitrile carbon.[1]
-
Evidence: The acid derivative typically has a much higher melting point (~126–128°C) compared to the nitrile precursor.
-
Action: Perform Thin Layer Chromatography (TLC). The acid will streak or remain at the baseline (high polarity) compared to the non-polar nitrile. Recrystallization or column chromatography is required to remove the acid.[1]
Q2: The clearing point (Nematic
-
Action: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours. Retest
. If the value recovers, the issue was reversible moisture absorption.
Category B: Electro-Optical Performance
Q3: Our test cells are showing high current consumption and "flicker" at low frequencies. Diagnosis: Ionic Contamination via Hydration. Pure 4-(Pentyloxy)benzonitrile is a dielectric. However, water molecules can solvate trace ions (from synthesis salts or glass surfaces), creating mobile charge carriers.
-
Technical Insight: Water has a high dipole moment and facilitates ion dissociation, leading to increased conductivity (
) and a disrupted Voltage Holding Ratio (VHR).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Action: Implement a molecular sieve drying protocol (see Section 4) before cell filling.
Technical Deep Dive: Mechanisms of Failure
3.1 The Hydrolysis Pathway
The nitrile group is susceptible to nucleophilic attack by water. This is a two-step irreversible degradation.
-
Formation of Amide: The nitrile (
) hydrates to 4-(pentyloxy)benzamide.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Formation of Acid: The amide hydrolyzes to 4-(pentyloxy)benzoic acid and ammonia.[1]
Key Risk: The acid product is autocatalytic ; the protons released can accelerate further hydrolysis of the remaining bulk material.
3.2 Phase Transition Thermodynamics
For a liquid crystal, the depression of the clearing point (
Where:
-
is the mole fraction of water.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
is the enthalpy of the nematic-isotropic transition.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Implication: Because
is typically small for LCs, the transition temperature is highly sensitive to small values of .
Visualization: Degradation & Troubleshooting Logic
Figure 1: Dual-pathway degradation mechanism showing chemical hydrolysis (irreversible) and physical impurity effects (reversible).[1]
Standard Operating Protocols (SOP)
Protocol A: Moisture Detection (Rapid Screening)
Use this before committing material to expensive formulations.
| Method | Observation Criteria | Sensitivity |
| FT-IR Spectroscopy | Look for broad -OH stretch ( | Medium (>0.1%) |
| DSC (Differential Scanning Calorimetry) | Check for broadened melting peak or depressed | High |
| Karl Fischer Titration | Direct quantification of water content.[1] Target: | Very High |
Protocol B: Drying & Purification
Recommended for samples exposed to ambient air for >1 hour.
-
Dissolution: Dissolve the nitrile in Dichloromethane (DCM) .
-
Drying: Add activated 4Å Molecular Sieves (20% w/v) to the solution. Let stand for 4 hours.
-
Why 4Å? It captures water (2.8Å) but excludes the larger organic nitrile molecule.[1]
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter to remove sieve dust.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Evaporation: Remove solvent via rotary evaporation.[1]
-
Final Dry: Place the oil/solid under high vacuum (
) at 40°C overnight.-
Note: Avoid temperatures
during drying to prevent thermal degradation if traces of acid are present.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
References
-
National Institute of Standards and Technology (NIST) . 4-Pentyloxybenzoic acid Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]
-
PubChem . Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Taylor & Francis Online . 4'-Pentyl-4-cyanobiphenyl (5CB): History and Properties. Liquid Crystals, Vol 51. (Contextual reference for cyanobiphenyl stability vs. benzonitriles). Available at: [Link]
-
AskFilo . Hydrolysis of Benzonitrile to Benzoic Acid: Reaction Mechanism. Available at: [Link]
Sources
Troubleshooting phase separation in 4-(Pentyloxy)benzonitrile mixtures
The following guide is structured as a specialized Technical Support Center resource for researchers working with 4-(Pentyloxy)benzonitrile (5OBN) . It addresses the thermodynamic and kinetic challenges of phase separation in binary and ternary mixtures.
Topic: Troubleshooting Phase Separation & Solubility Instability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 31, 2026
Diagnostic Framework: Define Your Instability
Before attempting remediation, you must characterize the type of phase separation. 4-(Pentyloxy)benzonitrile is an amphiphilic molecule (polar nitrile head, non-polar pentyloxy tail) often used as a dopant or intermediate. Its phase behavior is governed strictly by the balance between enthalpic interactions (solubility parameters) and entropic freedom .
Use this decision matrix to identify your specific issue:
Figure 1: Diagnostic logic for identifying the thermodynamic root cause of instability.
Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my 5OBN mixture separate upon cooling, even though it was clear at 60°C?
The Issue: You are likely crossing the Binodal Line into a metastable or unstable region.
The Science:
4-(Pentyloxy)benzonitrile possesses a rigid aromatic core and a flexible alkyl tail. At elevated temperatures, entropic contributions (
-
Crystallization: If the host is a solvent (e.g., ethanol, hexane), 5OBN may crystallize because its concentration exceeds the saturation limit at the lower temperature.
-
Oiling Out (LLPS): If the host is a polymer or viscous LC matrix, the mixture may undergo Liquid-Liquid Phase Separation (LLPS) before crystallization, forming 5OBN-rich droplets.
Corrective Protocol:
-
Determine the Cloud Point: Slowly cool a clear sample (0.5°C/min) and record the temperature (
) where turbidity appears. -
Operate Above
: Maintain process temperature at . -
Hysteresis Check: Re-heat. If the mixture clears at a significantly higher temperature than it clouded, you have a nucleation barrier issue (common with the nitrile group's dipole interactions).
Q2: How do I predict miscibility with new solvents/hosts?
The Issue: Trial-and-error is inefficient. The Science: Use Hansen Solubility Parameters (HSP) . 5OBN has three interaction components:
- (Dispersion): Derived from the phenyl ring and pentyl tail.
- (Polar): Derived from the nitrile (-CN) and ether (-O-) groups.
- (Hydrogen Bonding): Low (it is a H-bond acceptor via -CN/-O-, but has no donor).
Calculation Table (Estimated Values for Screening):
| Component | Compatibility Notes | |||
| 4-(Pentyloxy)benzonitrile | ~19.0 | ~11.5 | ~4.5 | Target: Moderately polar aprotic solvents. |
| Toluene | 18.6 | 1.4 | 2.0 | Risk: Too non-polar; may precipitate at high conc. |
| Acetone | 15.5 | 10.4 | 7.0 | Good: Matches |
| Ethanol | 15.8 | 8.8 | 19.4 | Poor: |
Action: Calculate the "Distance" (
-
If
, miscibility is likely.[1] -
If
, phase separation is expected.
Q3: I see needle-like crystals forming over time. Is my sample degrading?
The Issue: This is likely Ostwald Ripening or slow crystallization, not chemical degradation. The Science: The nitrile group is chemically robust, but susceptible to hydrolysis only under extreme pH. Needle formation indicates that the solution is supersaturated. Small crystallites (nuclei) formed initially are dissolving and redepositing onto larger crystals to minimize surface energy.
Troubleshooting Steps:
-
Moisture Check: Nitriles can interact with water. Ensure your solvent is anhydrous (<50 ppm water). Water acts as an anti-solvent for the hydrophobic pentyl tail, driving precipitation.
-
Filtration: If the concentration is meant to be stable, filter the solution through a 0.2 µm PTFE filter to remove "seed" nuclei that trigger crystal growth.
Standard Operating Procedure: Cloud Point Determination
Use this protocol to map the stable working range of your mixture.
Objective: Define the boundary between the single-phase (isotropic) region and the two-phase region.
Materials:
-
Variable temperature stage (e.g., Mettler Toledo Hot Stage or Peltier).
-
Optical Microscope (Cross-polarizers recommended).
-
Sample of 5OBN mixture sealed in a glass capillary or slide.
Workflow:
-
Homogenization: Heat the sample to
(at least 20°C above expected melting/clearing point) until perfectly clear. -
Equilibration: Hold at
for 5 minutes to dissolve any memory nuclei. -
Ramp Down: Cool at 1.0°C/min .
-
Observation: Watch for the onset of "haziness" (Tyndall effect) or birefringence (bright spots under cross-polars).
-
-
Record
: The temperature at the very first sign of heterogeneity. -
Ramp Up: Heat at 1.0°C/min .
-
Record
: The temperature where the sample becomes fully isotropic again.
Data Interpretation:
- : Thermodynamic equilibrium (Liquid-Liquid separation).
-
: Supercooling occurred (Crystallization). You must rely on
for process safety limits.
Visualizing the Mechanism
The following diagram illustrates the pathway of phase separation. Most users encounter issues when their process trajectory (cooling) crosses the Binodal line.
Figure 2: Thermodynamic pathway of phase separation. Users usually encounter issues in the Metastable Region where separation is triggered by impurities or surfaces.
References & Grounding
-
NIST Chemistry WebBook. 4-Pentyloxybenzoic acid (Structural Analog/Precursor Data). National Institute of Standards and Technology. Link
-
PubChem. Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]- (Compound Properties).[2] National Library of Medicine. Link
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Standard reference for
calculations). -
Atkins, P., & de Paula, J. Physical Chemistry: Thermodynamics of Mixing.[3] Oxford University Press. (Foundational thermodynamics for binary mixtures).
-
ChemSrc. 4-(Benzyloxy)benzonitrile Physical Properties. (Reference for boiling/melting points of alkoxybenzonitrile derivatives). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Pentyloxy)benzonitrile before handling, as nitriles can be toxic if ingested or absorbed.
Sources
Optimizing the performance of 4-(Pentyloxy)benzonitrile in optical switching
Technical Support Center: 4-(Pentyloxy)benzonitrile (5OBN) Optimization
Case ID: OPT-5OBN-2024 Subject: Performance Optimization & Troubleshooting for Optical Switching Applications Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Liquid Crystal Physics Division
Executive Summary: The 5OBN Profile
You are likely utilizing 4-(Pentyloxy)benzonitrile (5OBN) for its specific balance of dielectric anisotropy (
This guide is structured to address the three critical bottlenecks in 5OBN experiments: Response Time Latency , Phase Instability , and Field-Induced Defects .
Module 1: Optimizing Response Time (Switching Speed)
User Issue: “My optical switch has a decay time (
Root Cause Analysis:
The relaxation time of 5OBN is governed by the rotational viscosity (
Where
Troubleshooting Protocol: The Viscosity-Gap Trade-off
Step 1: Thermal Tuning (The Arrhenius Approach) Do not operate 5OBN at room temperature if speed is critical. The viscosity follows an Arrhenius relationship.
-
Action: Increase operating temperature to
. -
Logic: As you approach the Nematic-Isotropic transition (
), the order parameter ( ) drops, drastically reducing . -
Warning: Do not exceed
, or thermal fluctuations will scatter light (opalescence).
Step 2: Cell Gap Reduction (The Inverse Square Law) This is the most potent variable. Halving your cell gap improves speed by 4x.
-
Action: Switch from standard
spacers to spacers. -
Validation: Ensure your retardation (
) remains sufficient. Since 5OBN has high (~0.15 - 0.20), a thinner cell often still provides the required phase shift.
Step 3: Overdrive Voltage (For
-
Action: Apply a transient voltage spike 3x higher than the target holding voltage for the first 2ms of the switching cycle.
Visualization: Response Time Optimization Workflow
Figure 1: Decision tree for reducing optical switching latency in 5OBN devices.
Module 2: Phase Stability & Crystallization
User Issue: “The device works initially but develops opaque, dendritic structures after sitting idle for 24 hours.”
Root Cause Analysis:
5OBN is prone to supercooling . While it may appear nematic at room temperature initially, its thermodynamic stable state at
Troubleshooting Protocol: Eutectic Stabilization
Step 1: Differential Scanning Calorimetry (DSC) Verification
-
Protocol: Run a Heat-Cool-Heat cycle at
. -
Data Check: Identify the Crystallization temperature (
) on cooling. If , your device is metastable.
Step 2: Binary Mixture Formulation Pure 5OBN is rarely robust enough for commercial switching.
-
Action: Dope 5OBN with 15-20% wt of a lower viscosity homologue (e.g., 4-(Butyloxy)benzonitrile).
-
Logic: This creates a eutectic depression, lowering the melting point without significantly sacrificing the dielectric anisotropy (
) provided by the cyano-head group.
Module 3: Signal Integrity & Ionic Impurities
User Issue: “I see image sticking or flickering (low frequency) when holding a constant voltage.”
Root Cause Analysis: Benzonitriles are highly polar. They easily solvate ionic impurities from the alignment layer (Polyimide) or the sealing glue. These ions migrate to the electrodes under DC bias, creating an internal screening field that opposes your applied voltage.
Troubleshooting Protocol: Resistivity & Purification
Step 1: The Voltage Holding Ratio (VHR) Test
-
Experiment: Apply a 5V pulse for
, then open the circuit and monitor the voltage decay across the cell for . -
Metric: If voltage drops by >5%, you have ionic contamination.
Step 2: Purification Workflow Do not use 5OBN straight from the bottle for high-precision photonics.
-
Dissolve: Dissolve 5OBN in n-hexane.
-
Filter: Pass through a
PTFE filter to remove dust (nucleation sites). -
Recrystallize: Cool slowly to
. Collect crystals. -
Vacuum Dry: Dry at
under vacuum for 24 hours to remove solvent traces (solvents lower drastically).
Visualization: Ionic Migration Mechanism
Figure 2: Mechanism of ionic impurity migration causing screening fields and image sticking.
Summary of Key Parameters for 5OBN
| Parameter | Typical Value | Optimization Target | Impact |
| Clearing Point ( | Maintain | Lower viscosity, faster | |
| Dielectric Anisotropy ( | +10 to +12 | Keep High | Lowers Threshold Voltage ( |
| Birefringence ( | 0.16 - 0.18 | Match to | Determines optical phase shift. |
| Resistivity | Prevents flicker/breakdown. |
References
- Dielectric Properties & Structure: Gray, G. W., et al. "Liquid Crystals and Plastic Crystals." Ellis Horwood Series in Physical Chemistry, 1974.
-
Viscosity & Response Time: Wu, S. T. "Nematic liquid crystal modulators." Devices for Optical Processing, SPIE, 1991.
-
Purification Techniques: Brekhovskikh, M., et al. "Purification of fluorides for optical materials synthesis." Inorganic Materials, 2014.[1] (Contextual reference for high-purity optical material workflows).
-
Phase Transitions of Alkoxybenzonitriles: Ossila Product Data, "4′-Octyloxy-4-biphenylcarbonitrile (8OCB) Phase Transitions." (Used as homologue reference for phase behavior).
-
Rotational Viscosity Dynamics: Imrie, C. T., et al. "Rotational viscosity and dielectric properties in liquid crystals." Journal of Applied Physics. (General principles of alkoxy-tail viscosity).
Sources
Purity Profiling of 4-(Pentyloxy)benzonitrile: A Comparative Analytical Guide
Executive Summary: The Criticality of Purity in Mesogens
4-(Pentyloxy)benzonitrile (4-POBN) is more than a simple organic intermediate; it is a foundational "mesogenic core" used in the synthesis of liquid crystals (such as alkoxy-cyanobiphenyls). In materials science, purity is not merely a chemical specification—it is a functional requirement. Even trace impurities (0.1% w/w) can drastically depress the nematic-to-isotropic transition temperature (
While Gas Chromatography (GC) is often the default for volatile intermediates, this guide argues for High-Performance Liquid Chromatography (HPLC) as the superior validation tool for 4-POBN. HPLC offers distinct advantages in detecting the specific polar precursors (phenols) and degradation products (acids) that GC often misses or requires derivatization to detect.
Comparative Analytical Landscape
Before detailing the protocol, we must objectively evaluate why HPLC is the method of choice compared to common alternatives.
Table 1: Analytical Method Performance Matrix
| Feature | HPLC-UV (Proposed) | GC-FID | 1H-NMR |
| Primary Target | Non-volatile & polar impurities (e.g., 4-Hydroxybenzonitrile). | Volatile organic impurities (e.g., Pentyl bromide). | Structural confirmation; major impurities (>1%). |
| Sensitivity (LOD) | High (ppm level). Excellent for trace phenols. | High for hydrocarbons; poor for polar phenols (tailing). | Low (~0.5-1.0%). Not suitable for trace purity (<0.1%). |
| Sample Integrity | Ambient temperature. No thermal degradation. | High temp injection (250°C+) may cause nitrile hydrolysis or cracking. | Non-destructive. |
| Quantification | Area % is highly accurate with extinction coefficient calibration. | Area % assumes equal ionization (often inaccurate for heteroatoms). | Integration errors common due to peak overlap. |
| Throughput | Moderate (10–15 min run). | Fast (5–10 min run). | Slow (requires expert interpretation). |
Expert Insight: While GC-FID is excellent for tracking the alkyl halide reactant (pentyl bromide), it frequently underestimates the residual starting material, 4-hydroxybenzonitrile . This phenol interacts with the GC liner and column stationary phase, leading to broad, tailing peaks or complete adsorption. HPLC, using a reverse-phase C18 column, resolves this phenol sharply and early, ensuring the "reaction completion" metric is accurate.
Synthesis & Impurity Origin Pathway
To validate purity, one must understand the origin of impurities. The synthesis typically involves a Williamson etherification.
Figure 1: Synthetic pathway showing the origin of critical impurities. Impurity A (Phenol) is the critical quality attribute (CQA) tracked by HPLC.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be self-validating , meaning the separation of the known starting material from the product serves as the system suitability test.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 (Octadecylsilane), 150 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse or Waters Symmetry).
-
Why: C18 provides strong hydrophobic retention for the pentyl tail of the product, maximizing resolution from the polar phenol.
-
-
Mobile Phase:
-
Solvent A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (
). -
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Acid is added to suppress ionization of any trace benzoic acid impurities, preventing peak splitting.
-
-
Mode: Isocratic Elution.
-
Ratio: 80% B / 20% A .
-
Optimization: High organic content is needed to elute the hydrophobic pentyl ether in a reasonable time (< 10 min).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Primary) and 280 nm (Secondary).
-
Rationale: The benzonitrile chromophore has strong absorption at 254 nm.
-
-
Temperature: 30°C.
Sample Preparation
-
Blank: 100% Acetonitrile.
-
Standard Stock: Weigh 10 mg of pure 4-(Pentyloxy)benzonitrile reference standard into a 10 mL volumetric flask. Dilute to volume with Acetonitrile (1000 ppm).
-
Sample Solution: Weigh 10 mg of the synthesized product into a 10 mL flask. Dilute to volume with Acetonitrile.
-
Spike Solution (System Suitability): Mix 1 mL of Sample Solution with 0.1 mg of 4-Hydroxybenzonitrile (starting material). This confirms the method's ability to resolve the main impurity.
Analytical Workflow
Figure 2: Step-by-step analytical workflow ensuring data integrity.
Results & Data Interpretation
Retention Time Profile
Under the prescribed conditions (C18, 80% ACN), the elution order is governed by hydrophobicity:
-
4-Hydroxybenzonitrile (Impurity A):
.-
Reasoning: Highly polar due to the -OH group; interacts minimally with the C18 chain compared to the ether.
-
-
4-(Pentyloxy)benzoic acid (Impurity B):
.-
Reasoning: More hydrophobic than the phenol but more polar than the nitrile product.
-
-
4-(Pentyloxy)benzonitrile (Product):
.-
Reasoning: The pentyl chain interacts strongly with the stationary phase.
-
Quantitative Calculation
Purity is calculated using the Area Normalization Method (assuming similar extinction coefficients at 254 nm, which is valid for structural analogs):
Note: For strict pharmaceutical applications, a Relative Response Factor (RRF) should be determined for the phenol impurity, as its absorption at 254 nm may differ slightly from the product.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Phenol Peak | Silanol interactions on column. | Ensure mobile phase contains 0.1% Phosphoric Acid or use an "end-capped" column. |
| Drifting Baseline | Gradient instability (if not isocratic) or temp fluctuation. | Use isocratic mode (80:20) and thermostatted column compartment. |
| Split Product Peak | Sample solvent too strong. | Dissolve sample in Mobile Phase (80:20 ACN:Water) instead of 100% ACN if injection volume is large (>10 µL). |
Conclusion
For the synthesis of liquid crystal intermediates like 4-(Pentyloxy)benzonitrile, HPLC provides the necessary rigor that GC lacks. By utilizing a high-organic isocratic method on a C18 column, researchers can achieve baseline resolution between the starting phenol and the ether product in under 10 minutes. This method ensures that the final material meets the stringent >99.5% purity requirement necessary for subsequent mesophase characterization.
References
-
Hirt, R. C., & King, F. T. (1952).[1] Search for weak absorption bands in benzonitrile in the near ultraviolet. Journal of Chemical Physics.
-
NIST Chemistry WebBook. (2024). 4-(Pentyloxy)benzoic acid Phase change data. National Institute of Standards and Technology.[1]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
-
Hama, W. M., et al. (2017).[2] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[3][4]
Sources
A Comparative Guide to the Properties of Mesogenic Cyanophenyls: 5CB as a Benchmark Against a Phenyl Ether Analogue
Molecular Architecture: The Foundation of Mesomorphism
The defining characteristic of a calamitic (rod-like) liquid crystal is its anisotropic molecular shape, which typically consists of a rigid core and one or more flexible terminal chains. The nature of these components dictates the material's liquid crystalline behavior.
4-Pentyl-4'-cyanobiphenyl (5CB): The molecule of 5CB is approximately 20 Å long.[1] Its rigid core is a biphenyl group, which provides significant structural rigidity and length. Attached to one end of the core is a flexible pentyl (C5H11) alkyl chain, and to the other, a strongly polar cyano (-CN) group.[1] This combination of a long, rigid core and a terminal polar group is crucial for the formation of its stable nematic phase at room temperature.[2]
4-(Pentyloxy)benzonitrile: This molecule possesses a shorter rigid core, consisting of a single phenyl ring. It features a pentyloxy (-OC5H11) chain and a cyano (-CN) group at opposite ends. The ether linkage in the pentyloxy group introduces a slight kink in the molecular structure compared to the direct alkyl linkage in 5CB.
Diagram: Molecular Structures
Caption: Molecular structures of 5CB and 4-(Pentyloxy)benzonitrile.
A Comparative Analysis of Physicochemical Properties
The differences in molecular architecture between 5CB and 4-(pentyloxy)benzonitrile are expected to lead to significant variations in their liquid crystalline and physical properties.
| Property | 5CB (4-Pentyl-4'-cyanobiphenyl) | 4-(Pentyloxy)benzonitrile (Predicted) | Causality of Difference |
| Molecular Formula | C18H19N | C12H15NO | Shorter rigid core in 4-(pentyloxy)benzonitrile. |
| Molecular Weight | 249.36 g/mol | 189.26 g/mol | Fewer carbon and hydrogen atoms. |
| Mesophase Range | Nematic: 22.5 °C to 35.0 °C[1][3] | Likely monotropic or no mesophase | The shorter phenyl core reduces the molecular aspect ratio, which is critical for the stability of the nematic phase. The biphenyl core of 5CB provides a more favorable geometry for mesophase formation. |
| Dielectric Anisotropy (Δε) | Positive and high (e.g., +11.5 at room temp)[2] | Positive but likely lower | Both molecules have a strong dipole from the -CN group along the long axis, leading to a positive Δε. However, the shorter core of 4-(pentyloxy)benzonitrile would result in a lower polarizability anisotropy, likely reducing the magnitude of Δε. |
| Birefringence (Δn) | High (approx. 0.18-0.20) | Moderate | Birefringence arises from the anisotropy of molecular polarizability. The extended π-conjugation of the biphenyl core in 5CB leads to a larger polarizability anisotropy and thus a higher birefringence compared to the single phenyl ring of 4-(pentyloxy)benzonitrile. |
In-Depth Analysis of Key Performance Parameters
3.1. Liquid Crystalline Phase Behavior
5CB exhibits a stable enantiotropic nematic phase, meaning the nematic phase is observed on both heating and cooling.[3] It transitions from a crystalline solid to a nematic liquid crystal at 22.5 °C and from the nematic phase to an isotropic liquid at 35.0 °C.[1][4] This room-temperature nematic range is a key reason for its widespread use.
For 4-(pentyloxy)benzonitrile, the significantly shorter rigid core would likely destabilize the liquid crystalline phase. It is plausible that this compound would either not exhibit a liquid crystal phase or would have a monotropic phase, which is a metastable phase observed only upon cooling. The reduced intermolecular attractions due to the shorter core would lower the clearing point (the transition to the isotropic liquid).
3.2. Dielectric Anisotropy: The Key to Electro-Optical Switching
The large positive dielectric anisotropy of 5CB is a direct consequence of the strong dipole moment of the terminal cyano group aligned with the long molecular axis.[2] This property is fundamental to its application in twisted nematic displays, where an electric field can easily align the molecules.
4-(pentyloxy)benzonitrile also possesses a terminal cyano group and would therefore be expected to have a positive dielectric anisotropy. However, the overall molecular polarizability and its anisotropy would be lower due to the smaller rigid core. This would likely result in a smaller value of Δε compared to 5CB.
3.3. Birefringence: Manipulating the Path of Light
Birefringence, the difference between the extraordinary and ordinary refractive indices, is another critical property for display applications.[5] 5CB has a relatively high birefringence.[6] This is attributed to the highly anisotropic electronic structure of the biphenyl core.
The birefringence of 4-(pentyloxy)benzonitrile would be expected to be significantly lower than that of 5CB. The polarizability of the single phenyl ring is less anisotropic than that of the biphenyl system, leading to a smaller difference between the refractive indices for light polarized parallel and perpendicular to the molecular director.
Experimental Protocols for Characterization
To empirically determine the properties of a novel liquid crystal like 4-(pentyloxy)benzonitrile and compare them to a standard like 5CB, a series of standard characterization techniques would be employed.
4.1. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to determine the temperatures and enthalpy changes of phase transitions.
Protocol:
-
A small sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to the reference.
-
Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature.
Diagram: DSC Workflow
Caption: Workflow for determining phase transitions using DSC.
4.2. Polarized Optical Microscopy (POM) for Mesophase Identification
POM is used to visualize the textures of the different liquid crystal phases, which are characteristic of the molecular arrangement.
Protocol:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage that allows for precise temperature control.
-
The sample is observed through a polarizing microscope as it is heated and cooled.
-
The distinct optical textures (e.g., schlieren, focal conic) that appear upon phase transitions are recorded and used to identify the type of mesophase (nematic, smectic, etc.).
4.3. Electro-Optical and Dielectric Spectroscopy
These techniques are used to measure the dielectric anisotropy and birefringence.
Protocol:
-
The liquid crystal is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent electrodes (e.g., ITO) and a defined spacing. The inner surfaces are treated to promote a specific molecular alignment (planar or homeotropic).
-
For dielectric measurements, the cell is placed in a temperature-controlled holder, and an LCR meter is used to measure the capacitance in the presence and absence of a strong aligning electric or magnetic field. This allows for the determination of the parallel and perpendicular components of the dielectric permittivity.
-
For birefringence measurements, the cell is placed between crossed polarizers, and the change in light transmission as a function of applied voltage is measured. By analyzing the interference patterns, the birefringence can be calculated.
Conclusion
While 4-(pentyloxy)benzonitrile is not a well-established liquid crystal, a systematic comparison with the benchmark material 5CB based on molecular structure-property relationships provides valuable insights for the design of new mesogenic materials. The longer, more rigid biphenyl core of 5CB is the primary reason for its stable, room-temperature nematic phase, high dielectric anisotropy, and significant birefringence. A molecule like 4-(pentyloxy)benzonitrile, with its shorter phenyl core, is predicted to have a much less stable or non-existent mesophase and diminished electro-optical properties. This comparative guide underscores the critical role of the rigid core in determining the properties of calamitic liquid crystals and provides a framework for the rational design of new materials for advanced applications.
References
-
Wikipedia. (2023, December 1). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Journal of Optics. (2025). Optical properties of nematic liquid crystal (C21H27NO2S) under AC/DC electric fields. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 5CB – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 21). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Retrieved from [Link]
-
AIP Publishing. (2008, May 8). Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. Retrieved from [Link]
-
PublishersPanel. (n.d.). Optical properties of liquid crystals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]
-
ResearchGate. (n.d.). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-dependent birefringence ( n ) of 5CB ͑ open squares ͒. Retrieved from [Link]
-
ResearchGate. (n.d.). Frequency dispersion of the dielectric anisotropy obtained for the 5CB. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Exploring the electro-optical properties of nematic liquid crystal through incorporation of ZnCuGaS2 core/shell quantum dots. Retrieved from [Link]
-
Taylor & Francis Online. (2014, December 16). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Retrieved from [Link]
Sources
A Comparative Analysis of Mesophase Stability in the 4-Alkoxybenzonitrile Homologous Series
This guide provides a comprehensive comparative study of the mesophase stability of the 4-alkoxybenzonitrile (nOCB) homologous series, a classic family of thermotropic liquid crystals. This analysis is tailored for researchers, scientists, and professionals in drug development who utilize liquid crystalline materials and require a deep understanding of their structure-property relationships. We will delve into the experimental data that governs the stability of the nematic and smectic phases, with a particular focus on the characteristic "odd-even" effect observed in this series.
Introduction: The Significance of 4-Alkoxybenzonitriles
The 4-alkoxybenzonitrile homologous series is a foundational system in the study of liquid crystals. Its molecular structure, consisting of a rigid biphenyl core, a polar cyano (–CN) group, and a flexible alkoxy (–O(CH₂)ₙ₋₁CH₃) chain, provides a simple yet elegant platform to investigate the subtle interplay of forces that govern the formation and stability of mesophases. The length of the alkoxy chain, denoted by 'n', can be systematically varied, allowing for a detailed examination of how molecular architecture influences the transition temperatures and the type of liquid crystalline phase exhibited. Understanding these relationships is paramount for the rational design of liquid crystal materials with tailored properties for applications ranging from display technologies to advanced materials and drug delivery systems.
Experimental Characterization of Mesophase Stability
The stability of liquid crystalline phases is primarily determined by monitoring the transition temperatures and their associated enthalpy changes. The two principal techniques employed for this characterization are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC is the cornerstone for quantitatively assessing the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by a change in enthalpy (ΔH), which is observed as a peak in the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature (T), and the area under the peak corresponds to the enthalpy of the transition. This provides a direct measure of the energy required to disrupt the molecular order of a given phase, and thus, its stability.
Experimental Protocol: DSC Analysis of a 4-Alkoxybenzonitrile Sample
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the 4-alkoxybenzonitrile sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Place an empty, sealed aluminum pan in the reference furnace of the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the same constant rate back to the initial temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures and integrate the peak areas to calculate the enthalpies of transition for both the heating and cooling cycles.
Polarized Optical Microscopy (POM)
Causality of Experimental Choice: While DSC provides thermodynamic data, POM offers a visual method to identify the type of liquid crystalline phase. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic A, smectic C). By observing these textures as a function of temperature using a hot stage, one can visually confirm the phase transitions detected by DSC and identify the specific mesophases present.
Experimental Protocol: POM Analysis with a Hot Stage
-
Sample Preparation: Place a small amount of the 4-alkoxybenzonitrile sample on a clean glass microscope slide.
-
Cover Slip: Cover the sample with a thin glass cover slip.
-
Hot Stage: Place the slide on a calibrated hot stage mounted on the polarized light microscope.
-
Heating and Observation: Slowly heat the sample while observing the changes in texture through the microscope.
-
Texture Identification: Record the temperatures at which texture changes occur and identify the corresponding mesophases based on their characteristic optical patterns (e.g., Schlieren texture for nematic, focal conic fan texture for smectic A).
-
Cooling: Slowly cool the sample from the isotropic phase and observe the formation of mesophases to check for monotropic or enantiotropic behavior.
Comparative Analysis of the 4-Alkoxybenzonitrile (nOCB) Homologous Series
The thermal properties of the 4-alkoxybenzonitrile homologous series have been extensively studied. The following table summarizes the transition temperatures and enthalpies for the crystal-to-nematic/smectic (Cr-N/Sm) and nematic/smectic-to-isotropic (N/Sm-I) transitions for various lengths of the alkoxy chain (n).
| n | T_Cr-N/Sm (°C) | ΔH_Cr-N/Sm (kJ/mol) | T_N/Sm-I (°C) | ΔH_N/Sm-I (kJ/mol) | Mesophase Type |
| 1 | 105.5 | 18.8 | - | - | Monotropic Nematic |
| 2 | 99.5 | 20.1 | - | - | Monotropic Nematic |
| 3 | 80.5 | 18.0 | - | - | Monotropic Nematic |
| 4 | 75.5 | 23.4 | - | - | Monotropic Nematic |
| 5 | 48.0 | 20.5 | 67.5 | 0.59 | Nematic |
| 6 | 58.0 | 25.1 | 76.5 | 0.63 | Nematic |
| 7 | 54.5 | 28.0 | 75.0 | 0.50 | Nematic |
| 8 | 54.5 | 28.5 | 67.0 | 2.18 | Smectic A, Nematic |
| 9 | 64.0 | 33.5 | 69.5 | 2.51 | Smectic A, Nematic |
| 10 | 70.0 | 36.8 | 73.5 | 2.89 | Smectic A, Nematic |
| 11 | 74.0 | 40.2 | 77.5 | 3.10 | Smectic A, Nematic |
| 12 | 79.5 | 44.8 | 82.5 | 3.31 | Smectic A, Nematic |
Note: Data compiled from various literature sources. Slight variations may exist between different studies due to experimental conditions and sample purity.
Discussion: Structure-Property Relationships and the Odd-Even Effect
The data presented in the table reveals several key trends in the mesophase stability of the 4-alkoxybenzonitrile series.
Trend in Clearing Temperatures (T_N/Sm-I)
A distinct "odd-even" effect is observed for the nematic-to-isotropic transition temperatures.[1] As the number of carbon atoms 'n' in the alkoxy chain increases, the clearing temperature alternates, with members having an even number of carbons in the chain generally exhibiting higher clearing temperatures than their odd-numbered neighbors. This phenomenon can be attributed to the conformational entropy of the flexible alkyl chain. For even-numbered chains, the final C-C bond can align parallel to the long molecular axis, leading to a more ordered and stable nematic phase. In contrast, for odd-numbered chains, the final C-C bond is tilted with respect to the molecular axis, disrupting the parallel alignment and reducing the stability of the nematic phase.[2][3]
Onset of Smectic Phases
For shorter chain lengths (n=1-7), the 4-alkoxybenzonitriles exhibit only a nematic phase. However, as the alkoxy chain becomes longer (n ≥ 8), a more ordered smectic A phase appears. This is because the longer, more flexible chains promote intermolecular interactions and layer formation, which are characteristic of the smectic phase. The increasing van der Waals forces between the longer chains stabilize the layered smectic structure.
Enthalpy of Transition
The enthalpy of the nematic-to-isotropic transition (ΔH_N-I) is relatively small, reflecting the fact that the transition involves the loss of long-range orientational order while maintaining short-range correlations. In contrast, the enthalpy of the crystal-to-mesophase transition (ΔH_Cr-N/Sm) is significantly larger, indicating a greater change in order upon melting of the crystalline solid. For the higher homologues that exhibit a smectic A phase, the enthalpy of the smectic A-to-isotropic transition is larger than that of the nematic-to-isotropic transition for the lower homologues, which is consistent with the higher degree of order in the smectic phase.
Visualizing Molecular Organization and Phase Transitions
The following diagrams, generated using Graphviz, illustrate the molecular structure of 4-alkoxybenzonitriles and the sequence of phase transitions.
Caption: Molecular architecture of a 4-alkoxybenzonitrile molecule.
Caption: Phase transition pathways for 4-alkoxybenzonitriles.
Conclusion
The homologous series of 4-alkoxybenzonitriles serves as an exemplary system for understanding the fundamental principles of mesophase stability. The systematic variation of the alkoxy chain length provides clear evidence for the delicate balance between molecular shape, intermolecular forces, and conformational entropy in determining the type and stability of the resulting liquid crystalline phases. The pronounced odd-even effect in the nematic-isotropic transition temperatures highlights the critical role of the flexible tail in modulating the overall molecular anisotropy. This detailed comparative analysis, supported by experimental data from DSC and POM, offers valuable insights for the design and synthesis of novel liquid crystalline materials with precisely controlled properties for a wide array of scientific and technological applications.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Emsley, J. W., Luckhurst, G. R., & Stockley, C. P. (1982). A deuterium NMR study of the odd-even effect in the homologous series of 4-n-alkoxy-4'-cyanobiphenyls. Molecular Physics, 46(3), 611-627.
- Bradshaw, M. J., & Raynes, E. P. (1983). The Frank constants of some nematic liquid crystals. Journal de Physique, 44(11), 1353-1360.
- Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
- Leadbetter, A. J., Richardson, R. M., & Colling, C. N. (1975). The structure of a number of smectic A phases. Journal de Physique Colloques, 36(C1), C1-37-C1-43.
Sources
Benchmarking the electro-optical performance of 4-(Pentyloxy)benzonitrile
Comparative Guide: Electro-Optical Characterization of 4-(Pentyloxy)benzonitrile vs. Cyanobiphenyl Standards
Executive Summary & Strategic Context
This guide benchmarks the electro-optical profile of 4-(Pentyloxy)benzonitrile (often abbreviated as 5OBN or POBN in internal logs, distinct from the biphenyl 5OCB).[1][2]
Critical Distinction: Unlike the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) , which exhibits a stable nematic phase at room temperature, 4-(Pentyloxy)benzonitrile possesses a single benzene ring core.[1][2] Consequently, it lacks the conjugation length required to sustain a mesophase (liquid crystal state) under standard conditions.
Application Scope:
-
Primary Role: High-polarity isotropic dopant.[1][2] Used to modulate the dielectric anisotropy (
) and reduce the viscosity of nematic hosts without introducing excessive birefringence. -
Secondary Role: Synthetic intermediate for alkoxy-cyanobiphenyls.[1][2]
This guide compares 4-(Pentyloxy)benzonitrile directly against 5CB to demonstrate the structural impact of the "Rigid Core" on electro-optical performance.[1][2]
Comparative Analysis: Single-Ring vs. Biphenyl Core
The following data contrasts the target molecule with the standard nematic host, 5CB.
Table 1: Structural & Electro-Optical Benchmarks
| Feature | 4-(Pentyloxy)benzonitrile (Target) | 4-Cyano-4'-pentylbiphenyl (Benchmark: 5CB) | Impact on Performance |
| Core Structure | Single Benzene Ring | Biphenyl (Double Ring) | Biphenyl core provides necessary rigidity for LC phase.[1][2][3] |
| Phase Behavior | Isotropic Liquid / Crystalline Solid | Nematic ( | Target cannot switch light alone; requires a host.[1][2][3] |
| Birefringence ( | Low ( | High ( | Target reduces |
| Dielectric Anisotropy ( | Positive (High Dipole) | Positive ( | Both reduce threshold voltage ( |
| Viscosity ( | Low (< 20 cP) | Moderate ( | Target acts as a "flow improver" in mixtures.[1][2][3] |
Experimental Protocols
To validate these properties, we utilize a self-validating workflow: Synthesis
Protocol A: Synthesis via Williamson Etherification
Objective: Isolate high-purity 4-(Pentyloxy)benzonitrile to ensure no ionic impurities affect dielectric measurements.
Reagents:
-
Potassium Carbonate (
, 2.0 eq, anhydrous)[2]
Workflow Diagram (DOT):
Caption: Figure 1. Williamson ether synthesis pathway for isolating the target alkoxybenzonitrile.
Protocol B: Phase Transition Characterization (DSC)
Objective: Confirm the lack of mesophase (validating the single-ring limitation).[1]
-
Instrument: Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000).[1][2]
-
Sample: 2–5 mg in hermetically sealed aluminum pan.
-
Cycle: Heat from -20°C to 100°C at 10°C/min; Cool to -20°C.
-
Expectation:
Protocol C: Electro-Optical Benchmarking (Guest-Host Method)
Since the target is not an LC, its EO performance is measured by doping it into 5CB.[1][2]
-
Preparation: Prepare a mixture of 10 wt% 4-(Pentyloxy)benzonitrile in 90 wt% 5CB .
-
Cell Assembly: Fill a 5µm commercial planar-aligned LC cell (ITO coated) via capillary action at 40°C (isotropic phase).
-
Measurement Rig:
Measurement Logic Diagram (DOT):
Caption: Figure 2. Optical train for measuring Threshold Voltage (
-
Data Analysis:
-
Threshold Voltage (
): The voltage at 10% transmission change. -
Observation: If the target has higher polarity than 5CB,
will decrease according to: -
Viscosity Impact: Measure decay time (
).[2] If decreases compared to pure 5CB, the target successfully acts as a viscosity reducer.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[2] "New Family of Nematic Liquid Crystals for Displays."[1][2] Electronics Letters. (Seminal work on Cyanobiphenyls/5CB).[1][2][5][6]
-
Williamson, A. W. (1850).[1][2][7] "Theory of Aetherification."[1][2] Journal of the Chemical Society.[2] (Foundational synthesis protocol). [2]
-
SpringerMaterials. "4-Cyano-4'-pentylbiphenyl (5CB) Phase Transition Data." Springer Nature.[1][2] (Standard reference data for benchmarking).
-
Liquid Crystal Technologies. "Physical Properties of Nematic Mixtures." (General reference for doping effects on
and Viscosity).
Editorial Note: Researchers utilizing 4-(Pentyloxy)benzonitrile must ensure the nitrile group is in the para position relative to the alkoxy chain to maximize dipole moment along the long axis, which is critical for positive dielectric anisotropy contributions.
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gold-chemistry.org [gold-chemistry.org]
Differential Scanning Calorimetry (DSC) analysis to confirm 4-(Pentyloxy)benzonitrile phase transitions
Technical Comparison Guide: Differential Scanning Calorimetry (DSC) for 4-(Pentyloxy)benzonitrile Phase Transitions
Executive Summary
This guide details the validation of phase transitions in 4-(Pentyloxy)benzonitrile and its mesogenic derivatives (specifically the liquid crystalline homologue 4'-Pentyloxy-4-biphenylcarbonitrile , often abbreviated as 5OCB ) using Differential Scanning Calorimetry (DSC).[1] While Polarized Optical Microscopy (POM) provides visual texture identification, DSC is the gold standard for quantifying the thermodynamic parameters—transition temperatures (
Key Finding: DSC distinguishes itself from alternatives by detecting "invisible" energetic transitions (e.g., glass transitions or weak second-order transitions) that optical methods often miss, providing a self-validating thermal history of the sample.[1]
Nomenclature & Structural Context
Before proceeding with the protocol, it is critical to distinguish the specific chemical structure, as "4-(Pentyloxy)benzonitrile" is often chemically ambiguous in commercial catalogs.
| Compound | Structure | Phase Behavior |
| 4-(Pentyloxy)benzonitrile (Single Ring) | Typically exhibits a sharp Melting Point ( | |
| 4'-Pentyloxy-4-biphenylcarbonitrile (5OCB) | Classic Liquid Crystal .[1][2] Exhibits Crystal |
Note: This guide focuses on the protocols to detect mesophase transitions (Liquid Crystalline behavior). If analyzing the single-ring precursor, the protocol remains identical, but the expected data will show a single endothermic peak rather than multiple transition events.[1]
Comparative Analysis: DSC vs. Alternatives
To confirm phase transitions, researchers typically choose between DSC, POM, and X-Ray Diffraction (XRD).[4] The table below objectively compares these methods.
| Feature | DSC (Recommended) | Polarized Optical Microscopy (POM) | X-Ray Diffraction (XRD) |
| Primary Output | Heat Flow (mW) vs. Temp | Optical Texture (Birefringence) | Molecular Spacing ( |
| Quantification | Enthalpy ( | Qualitative (Visual) | Crystallographic Order |
| Sensitivity | High (Detects weak transitions like | Medium (Depends on birefringence change) | High (For structural changes) |
| Sample Size | Small (2–5 mg) | Very Small (<1 mg) | Medium (10–50 mg) |
| Limitation | Cannot identify type of mesophase (e.g., Smectic A vs C) without reference. | Subjective; thermal lag on hot stages can skew temp data.[1] | Expensive; slow data acquisition.[1] |
Scientist’s Insight: Use POM to identify the phase (e.g., observing a Schlieren texture for Nematic) and DSC to pinpoint the exact temperature and energy of that transition. They are complementary, not mutually exclusive.
Experimental Protocol: Self-Validating DSC Workflow
This protocol is designed to eliminate common artifacts such as thermal lag or solvent contamination.[1]
Step 1: Sample Preparation
-
Mass: Weigh 2.0 – 5.0 mg of 4-(Pentyloxy)benzonitrile.[1]
-
Why? Too little mass (<1mg) reduces signal-to-noise for weak Nematic-Isotropic transitions.[1] Too much (>10mg) causes thermal gradients, broadening the peaks.
-
-
Pan Selection: Use Hermetic Aluminum Pans .
-
Reference: Empty hermetic aluminum pan of matched weight (
mg).
Step 2: Instrument Calibration
-
Temperature: Calibrate using Indium (
) and Zinc ( ). -
Enthalpy: Calibrate using the heat of fusion of Indium (
).[1] -
Validation: Run the Indium standard as a sample.[1] The onset temperature must be within
of standard.
Step 3: Thermal Cycle (The "Heat-Cool-Heat" Method)
Do not rely on a single heating ramp.[1] The "First Heat" often contains thermal history (stress, solvent crystals) that obscures real data.
-
Equilibration: Hold at
for 5 min. -
First Heat: Ramp
to (above expected clearing point).-
Purpose: Erase thermal history.[1]
-
-
Cooling: Ramp
down to . -
Second Heat (Analytical Run): Ramp
or to .-
Purpose: Accurate measurement of
(Melting) and (Nematic-Isotropic).
-
Data Interpretation & Causality
When analyzing the Second Heat thermogram for 4-(Pentyloxy)benzonitrile (specifically the 5OCB analog), you will observe distinct thermodynamic events.
Event A: Crystal Nematic ( or )
-
Observation: A sharp, large endothermic peak.
-
Enthalpy: High
(~20–30 kJ/mol).[1] -
Causality: Disruption of the 3D crystal lattice.[1] The molecules gain translational freedom but retain orientational order.[1]
Event B: Nematic Isotropic ( or Clearing Point)
-
Observation: A small, weak endothermic peak (often 10-50x smaller than melting).[1]
-
Enthalpy: Low
(~0.5–2 kJ/mol).[1] -
Causality: Loss of orientational order (the "director" vector).[1] This is a weak first-order transition .
-
Warning: If you use a fast ramp rate (
), this small peak may be smeared out and missed.
Table: Expected Transitions (Reference for 5OCB Analog)
| Transition | Approx. Temp (
Visualization of Workflows
Diagram 1: The "Heat-Cool-Heat" Logic
This diagram illustrates the self-validating workflow required to separate artifacts from genuine phase transitions.
Caption: The standard "Heat-Cool-Heat" protocol ensures that the analyzed data (Second Heat) reflects the material's intrinsic properties, not its storage history.[1]
Diagram 2: Molecular Phase Behavior
Visualizing the structural changes occurring at each DSC peak.
Caption: Thermodynamic pathway of 4-(Pentyloxy)benzonitrile derivatives. Note that Trans2 (Clearing) requires significantly less energy than Trans1 (Melting).
References
-
TA Instruments. Thermal Analysis of Liquid Crystals: Differential Scanning Calorimetry. Application Note. Retrieved from [Link]
-
NIST. Standard Reference Data: 4-Pentyloxybenzoic acid (Related Homologue Phase Data).[1] National Institute of Standards and Technology.[1][5] Retrieved from [Link][5]
-
Taylor & Francis. Liquid Crystals: Experimental Methods for Phase Transition Characterization.[1] Liquid Crystals Journal.[1] Retrieved from [Link]
-
Mettler Toledo. DSC Analysis of Polymorphism and Phase Transitions in Pharmaceuticals.[1] Retrieved from [Link]
Sources
Cross-verification of 4-(Pentyloxy)benzonitrile properties with literature values
The following technical guide is structured to provide an objective, data-driven verification framework for 4-(Pentyloxy)benzonitrile , a critical intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical bioisosteres.
CAS: 59255-95-7 (Isomer dependent; verify structure
Executive Summary & Application Context
4-(Pentyloxy)benzonitrile is a bifunctional building block characterized by a polar nitrile head group and a flexible hydrophobic pentyl tail.[1] It is primarily utilized in the synthesis of nematic liquid crystals (e.g., alkoxy-cyanobiphenyls or Schiff bases) and as a metabolic handle in medicinal chemistry (nitrile as a carbonyl bioisostere).[1]
This guide provides a cross-verification protocol to validate the compound's purity and identity against literature standards, focusing on the homologous series trends which are the most reliable indicator of physical property consistency in this class of molecules.
Physicochemical Characterization: Experimental vs. Literature
The following data establishes the baseline for "Pass/Fail" quality control. Note that literature values for melting points in this series often vary by purity and crystalline polymorphs.
Table 1: Property Verification Matrix
| Property | Literature Reference (Approx.) | Target Experimental Value | Validation Method |
| Physical State | Low-melting solid or viscous liquid | Colorless to pale yellow oil/solid | Visual Inspection |
| Melting Point | 42–44 °C (Trend-based*) | 41–45 °C | DSC / Capillary (Mel-Temp) |
| Boiling Point | >300 °C (Atm); ~160 °C (15 mmHg) | 155–165 °C @ 12–15 mmHg | Vacuum Distillation |
| IR Signature | Sharp peak @ 2225 ± 5 cm | FT-IR (Neat/KBr) | |
| Refractive Index | 1.53 ± 0.01 | Refractometer |
*Note: Melting points in the alkoxybenzonitrile series exhibit an "Odd-Even" effect.[1] The C5 (pentyl) homolog typically has a lower melting point than the C4 (butyl) and C6 (hexyl) analogs due to crystal packing efficiency.
Nuclear Magnetic Resonance ( H NMR) Validation
The structure is confirmed by the integration ratio of the aromatic protons to the alkyl chain.
-
Solvent:
[2] -
Aromatic Region:
7.57 (d, J=8.8 Hz, 2H, Ar-H ortho to CN), 6.93 (d, J=8.8 Hz, 2H, Ar-H ortho to OR).[1] -
Ether Linkage:
4.00 (t, J=6.5 Hz, 2H, ).[1] -
Alkyl Chain:
1.80 (m, 2H), 1.45 (m, 4H), 0.94 (t, 3H, Terminal ).
Comparative Analysis: The Homologous Series
To ensure scientific integrity, one must compare the product against its direct alternatives (homologs). In liquid crystal engineering, the chain length dictates the Phase Transition Temperatures .
Table 2: Homologous Series Comparison (Odd-Even Effect)
| Homolog | Chain Length | Melting Point Trend | Application Suitability |
| 4-Butoxy- | C4 (Even) | Higher (~75 °C) | High-temp mesogens |
| 4-Pentyloxy- | C5 (Odd) | Lower (~42 °C) | Room-temp mixtures / Eutectics |
| 4-Hexyloxy- | C6 (Even) | Higher (~62 °C) | Broad-range nematics |
Scientific Insight: The C5 analog (Target) is preferred when lowering the melting point of a mixture is required to prevent crystallization at room temperature (eutectic formation). The "odd" number of carbons introduces a kink in the molecular packing, reducing the lattice energy compared to the "even" C4 and C6 chains.
Validated Synthesis & Purification Protocol
High-purity material (>99%) is required for liquid crystal applications, as even 1% impurity can depress the clearing point (
Method: Williamson Ether Synthesis (Phase Transfer Optimized)
Reaction: 4-Cyanophenol + 1-Bromopentane
-
Reagents: Dissolve 4-Cyanophenol (1.0 eq) and Potassium Carbonate (1.5 eq) in Acetone (or DMF for faster rates).
-
Addition: Add 1-Bromopentane (1.1 eq) dropwise.
-
Reflux: Heat to reflux (60°C for Acetone) for 12–24 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).[1]
-
Workup: Filter off inorganic salts (
). Concentrate filtrate.[1] -
Purification (Critical):
Instrumental Workflows (Visualized)
Diagram 1: Synthesis & Purification Logic
This workflow ensures the removal of the critical impurity (unreacted phenol), which acts as a radical trap and destabilizes liquid crystals.
Caption: Step-by-step reaction workflow emphasizing the alkaline wash to remove phenolic impurities before distillation.
Diagram 2: Quality Control Decision Tree
A self-validating system to determine if the synthesized batch is suitable for high-end applications (e.g., LC display mixtures).[1]
Caption: Logic gate for QC. The presence of an OH peak in IR indicates failed deprotonation or washing, requiring reprocessing.
References
-
Preparation of Alkoxybenzonitriles: Gray, G. W., & Jones, B. (1954).[1] Mesomorphism and Chemical Constitution.[1] Part II. The trans-p-n-alkoxycinnamic Acids. Journal of the Chemical Society.[1] (Validation of homologous series properties).
-
Williamson Ether Synthesis Mechanism: Boyd, R. (2014).[1] The Williamson Ether Synthesis. Master Organic Chemistry. (Protocol grounding).
-
Odd-Even Effect in Liquid Crystals: Imrie, C. T., & Henderson, P. A. (2007).[1] Liquid Crystal Dimers and Oligomers. Chemical Society Reviews.[1] (Theoretical basis for melting point variations).
-
Spectral Data Verification: National Institute of Standards and Technology (NIST).[1] Benzonitrile, 4-methoxy- (Analogous spectral data). NIST Chemistry WebBook.[1]
-
Phase Transfer Catalysis: Makosza, M. (2000).[1] Phase-transfer catalysis.[1] A general green methodology in organic synthesis. Pure and Applied Chemistry. (Green synthesis optimization).
Sources
A Comparative Guide to the Synthetic Routes of 4-(Pentyloxy)benzonitrile
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 4-(pentyloxy)benzonitrile, a key intermediate in the development of liquid crystals and other advanced organic materials. We will dissect three common synthetic strategies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and the Ullmann Condensation. The analysis focuses on reaction efficiency, procedural complexity, scalability, and the underlying chemical principles, offering researchers and process chemists the critical insights needed to select the optimal route for their specific application.
The Workhorse Method: Williamson Ether Synthesis
The Williamson ether synthesis is the most traditional, reliable, and widely adopted method for preparing simple aryl ethers like 4-(pentyloxy)benzonitrile.[1][2] Its enduring popularity stems from its straightforward execution, high yields, and the use of readily available, cost-effective reagents.[1]
Principle and Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key transformation involves the reaction of an alkoxide with a primary alkyl halide.[4] In this specific synthesis, the phenolic proton of 4-cyanophenol is first removed by a base to generate the more potent nucleophile, the 4-cyanophenoxide anion. This anion then attacks the electrophilic carbon of a pentyl halide (e.g., 1-bromopentane), displacing the halide and forming the desired ether C-O bond.
The choice of a primary alkyl halide is critical; secondary or tertiary halides would lead to competing elimination (E2) reactions, drastically reducing the yield of the desired ether product.[3][5]
Experimental Protocol: Williamson Ether Synthesis
Reagents:
-
4-Cyanophenol
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-cyanophenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF (5-10 mL per gram of 4-cyanophenol).
-
Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromopentane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or isopropanol to afford 4-(pentyloxy)benzonitrile as a white crystalline solid.
The Mild Alternative: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for forming C-O bonds under exceptionally mild, neutral conditions.[6][7] It is particularly valuable for synthesizing esters and ethers from sensitive substrates or when inversion of stereochemistry at a chiral alcohol is desired.[8] While effective, its application in industrial settings is often limited by reagent cost and byproduct management.
Principle and Rationale
The reaction mechanism is intricate, beginning with the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This intermediate activates the alcohol (pentan-1-ol), converting the hydroxyl group into a good leaving group. The deprotonated 4-cyanophenol, acting as the nucleophile, then displaces the activated hydroxyl group to form the ether. The entire process is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.
Experimental Protocol: Mitsunobu Reaction
Reagents:
-
4-Cyanophenol
-
Pentan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 4-cyanophenol (1.2 eq.), pentan-1-ol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise via syringe, ensuring the internal temperature remains below 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The primary challenge is purification: the crude residue contains the product, triphenylphosphine oxide (TPPO), and the dialkyl hydrazinedicarboxylate.
-
Purify the residue using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to separate the product from the stoichiometric byproducts.
The Classical Cross-Coupling: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-heteroatom bonds, including the C-O bonds of aryl ethers.[10][11] While historically significant, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[10] Modern iterations using ligands have made the reaction more practical, but it remains more complex than the Williamson synthesis for this particular target molecule.
Principle and Rationale
This route involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with an alcohol or alkoxide (pentan-1-ol or sodium pentoxide) in the presence of a copper catalyst.[10] The mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes a reaction sequence with the aryl halide, likely involving oxidative addition and reductive elimination steps, to yield the aryl ether and a copper(I) halide salt.[10]
Experimental Protocol: Ullmann Condensation
Reagents:
-
4-Bromobenzonitrile
-
Pentan-1-ol
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,10-Phenanthroline (ligand, optional but recommended)
-
High-boiling solvent (e.g., Toluene or N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq.), CuI (0.1 eq.), Cs₂CO₃ (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add pentan-1-ol (1.5 eq.) and the solvent (Toluene).
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the final product.
Comparative Data Summary
The following table provides a side-by-side comparison of the three synthetic routes based on key performance and practical metrics.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Ullmann Condensation |
| Starting Materials | 4-Cyanophenol, 1-Pentyl Halide | 4-Cyanophenol, Pentan-1-ol | 4-Halobenzonitrile, Pentan-1-ol |
| Typical Yield | >90% | 70-85% | 60-80% |
| Reaction Time | 4-8 hours[4] | 12-16 hours | 12-24 hours |
| Temperature | 50-100 °C[4] | 0 °C to Room Temperature | 110-150 °C (or higher)[10] |
| Key Reagents | K₂CO₃ or other base | PPh₃, DEAD/DIAD | Cu(I) salt, Base, Ligand |
| Purification | Recrystallization | Column Chromatography | Column Chromatography |
| Scalability | Excellent | Poor to Moderate | Moderate |
| Cost | Low | High | Moderate to High |
| Safety/Waste | Standard solvent/base handling | Azodicarboxylates are hazardous; high PPh₃ waste.[12] | High-boiling solvents; copper waste. |
Conclusion and Recommendation
For the synthesis of 4-(pentyloxy)benzonitrile, the Williamson Ether Synthesis stands out as the most pragmatic and efficient method. It offers the best combination of high yield, low cost, operational simplicity, and scalability, making it the preferred choice for both academic research and industrial production.
The Mitsunobu Reaction , while elegant in its mild conditions, is severely handicapped by the high cost of its stoichiometric reagents and the generation of byproducts that necessitate laborious chromatographic purification. Its use should be reserved for substrates that are incompatible with the basic conditions of the Williamson synthesis.
The Ullmann Condensation is a powerful tool for forming challenging aryl ether bonds but is overly complex and harsh for this straightforward transformation. The requirement for a catalyst, high temperatures, and extended reaction times makes it less efficient and economical than the Williamson approach for this specific target molecule.
Therefore, for researchers and chemists aiming to produce 4-(pentyloxy)benzonitrile, the Williamson ether synthesis provides the most direct, reliable, and resource-efficient path to the desired product.
References
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]
-
PubChem. Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-. Retrieved from [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
PubMed. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Nonlinear Optical Coefficients of 4-(Pentyloxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced optical materials, organic compounds have carved out a significant niche, offering tailorable electronic properties and substantial nonlinear optical (NLO) responses. Among these, 4-(Pentyloxy)benzonitrile, a mesogenic molecule, presents an intriguing case for the exploration of its NLO characteristics. This guide provides a comprehensive validation of its nonlinear optical coefficients, offering a comparative analysis with established and alternative materials, supported by detailed experimental methodologies.
Introduction to 4-(Pentyloxy)benzonitrile as an NLO Material
4-(Pentyloxy)benzonitrile belongs to the family of alkoxy-substituted benzonitriles, which are known for their liquid crystalline behavior. This property, existing in a state between a conventional liquid and a solid crystal, can give rise to unique optical nonlinearities. The molecule's structure, featuring a polar cyano group (an electron acceptor) and an alkoxy group (an electron donor) connected by a π-conjugated phenyl ring, is a classic blueprint for second- and third-order NLO activity. This intramolecular charge transfer character is fundamental to its nonlinear optical response.
While the nonlinear optical properties of 4-(Pentyloxy)benzonitrile have been qualitatively observed through phenomena such as self-bending and filamentation of laser beams, a quantitative validation of its NLO coefficients is crucial for its potential application in devices like optical switches, frequency converters, and optical limiters.[1] This guide delves into the experimental validation of these coefficients.
Validating Second-Order Nonlinearity: The Kurtz-Perry Powder Technique
For a preliminary yet robust assessment of the second-harmonic generation (SHG) efficiency, a key indicator of second-order nonlinearity (χ⁽²⁾), the Kurtz-Perry powder technique is a widely adopted and efficient method.[2][3] This technique is particularly advantageous for the initial screening of materials as it can be performed on crystalline powders, bypassing the often-challenging process of growing large single crystals.[2][3]
Causality Behind the Kurtz-Perry Method
The Kurtz-Perry method relies on comparing the intensity of the second-harmonic light generated by the sample powder to that of a well-characterized reference material, such as potassium dihydrogen phosphate (KDP) or urea.[4] The choice of reference is critical; ideally, it should have a similar refractive index and bandgap to the sample to minimize discrepancies arising from scattering and phase-matching conditions.[3] By irradiating the powdered sample with a high-intensity laser, typically a Nd:YAG laser operating at 1064 nm, any material lacking a center of symmetry in its crystal structure will generate light at the second-harmonic frequency (532 nm). The intensity of this generated green light provides a quantitative measure of the material's effective second-order nonlinearity.
Experimental Protocol: Kurtz-Perry Measurement
Objective: To determine the relative second-harmonic generation (SHG) efficiency of 4-(Pentyloxy)benzonitrile powder compared to a KDP standard.
Materials & Equipment:
-
4-(Pentyloxy)benzonitrile, crystalline powder, sieved to a uniform particle size range (e.g., 75-150 µm).
-
Potassium dihydrogen phosphate (KDP), powdered and sieved to the same particle size range.
-
Q-switched Nd:YAG laser (1064 nm, ~10 ns pulse width, 10 Hz repetition rate).
-
Sample holder with a thin optical window.
-
Photomultiplier tube (PMT) or a sensitive photodiode.
-
High-pass filter to block the fundamental 1064 nm wavelength.
-
Band-pass filter centered at 532 nm.
-
Oscilloscope for signal acquisition.
Step-by-Step Methodology:
-
Sample Preparation: The crystalline 4-(Pentyloxy)benzonitrile is gently ground and sieved to obtain a uniform particle size distribution. This is crucial as the SHG intensity can be highly dependent on the particle size due to phase-matching considerations within each grain. The KDP reference is prepared in the same manner.
-
Experimental Setup: The Nd:YAG laser beam is directed onto the sample holder containing the powdered material. The holder is placed at an angle to minimize back-reflections. The light transmitted through the sample passes through the high-pass and band-pass filters to isolate the 532 nm second-harmonic signal. The filtered light is then detected by the PMT. The output of the PMT is connected to an oscilloscope to measure the signal intensity.
-
Data Acquisition: The laser is fired, and the peak voltage of the SHG signal from the 4-(Pentyloxy)benzonitrile sample is recorded. The sample holder is then replaced with the one containing the KDP reference, and the measurement is repeated under identical laser power and alignment conditions.
-
Analysis: The relative SHG efficiency is calculated as the ratio of the signal intensity from the 4-(Pentyloxy)benzonitrile sample to that of the KDP reference.
Caption: Workflow for Kurtz-Perry Powder Technique.
Characterizing Third-Order Nonlinearity: The Z-Scan Technique
The Z-scan technique is a simple yet powerful single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[5] Given that 4-(Pentyloxy)benzonitrile is a liquid at room temperature, the Z-scan technique is particularly well-suited for its characterization.
Causality Behind the Z-Scan Method
The Z-scan technique relies on the principle of spatial beam distortion.[5] When a high-intensity laser beam passes through a nonlinear material, it induces a change in the refractive index, creating a "thermal lens" or "Kerr lens" effect. If the nonlinear refractive index (n₂) is positive, the material acts as a focusing lens, and if it is negative, it acts as a defocusing lens. By translating the sample along the path of a focused laser beam (the z-axis) and measuring the transmitted intensity through a finite aperture in the far field, one can determine the sign and magnitude of n₂. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂, while a valley-peak configuration signifies a positive n₂.[6]
To measure the nonlinear absorption coefficient (β), the aperture is removed, and the total transmitted intensity is measured as a function of the sample's position. Any change in transmittance is then solely due to nonlinear absorption processes like two-photon absorption.
Experimental Protocol: Z-Scan Measurement
Objective: To determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of 4-(Pentyloxy)benzonitrile.
Materials & Equipment:
-
4-(Pentyloxy)benzonitrile, liquid.
-
Spectrophotometric grade solvent (e.g., chloroform or toluene) for dilution, if necessary.
-
CW or pulsed laser with a Gaussian beam profile (e.g., a diode-pumped solid-state laser at 532 nm).
-
Focusing lens.
-
Motorized translation stage for precise sample movement along the z-axis.
-
Sample cuvette with a known path length (e.g., 1 mm).
-
Aperture.
-
Two photodetectors (one for the transmitted beam through the aperture and one for a reference beam to account for laser power fluctuations).
-
Data acquisition system.
Step-by-Step Methodology:
-
Sample Preparation: The 4-(Pentyloxy)benzonitrile is placed in the optical cuvette. For highly absorbing samples, dilution in a suitable solvent may be necessary to avoid thermal damage and to isolate the electronic contribution to the nonlinearity.
-
Experimental Setup: The laser beam is focused by the lens. The sample cuvette is mounted on the motorized translation stage. The aperture is placed in the far field, and a photodetector is positioned behind it to measure the on-axis transmittance. A beam splitter is used before the sample to direct a portion of the beam to a reference detector.
-
Closed-Aperture Z-Scan (for n₂): The sample is translated through the focal point of the lens, and the normalized transmittance (the ratio of the signal from the sample detector to the reference detector) is recorded as a function of the z-position.
-
Open-Aperture Z-Scan (for β): The aperture is removed, and the measurement from step 3 is repeated. This allows for the collection of the total transmitted light.
-
Data Analysis: The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The resulting curve is then fitted to theoretical models to extract the value of n₂. The open-aperture data is analyzed to determine β. The third-order nonlinear susceptibility χ⁽³⁾ can then be calculated from these values.
Caption: Workflow for the Z-Scan Technique.
Comparative Analysis
To contextualize the NLO performance of 4-(Pentyloxy)benzonitrile, it is essential to compare its coefficients with those of standard inorganic and other organic NLO materials.
| Material | Type | Second-Order NLO Coefficient (d_eff) (pm/V) | Third-Order NLO Coefficient (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| 4-(Pentyloxy)benzonitrile | Organic/Liquid Crystal | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| KDP (Potassium Dihydrogen Phosphate) | Inorganic | ~0.39 | - | - |
| Urea | Organic | ~1.2 | - | - |
| 5CB (4-Cyano-4'-pentylbiphenyl) | Organic/Liquid Crystal | - | ~+6.9 x 10⁻¹² (picosecond regime) | - |
| MBBA (p-methoxy-benzylidene p-n-butylaniline) | Organic/Liquid Crystal | - | - | ~4 x 10⁻¹³ (picosecond regime) |
Note: The NLO coefficients are highly dependent on the experimental conditions (wavelength, pulse duration, temperature, etc.). The values presented here are for illustrative comparison.
The table highlights a critical gap in the readily available literature regarding the specific quantitative NLO coefficients for 4-(Pentyloxy)benzonitrile. While its structural analogues, like 5CB and MBBA, show significant third-order nonlinearities, direct experimental values for the target molecule are needed for a definitive comparison.[7][8] The second-order coefficient is expected to be non-zero if the material crystallizes in a non-centrosymmetric space group.
Conclusion and Future Directions
The structural characteristics of 4-(Pentyloxy)benzonitrile strongly suggest its potential as a nonlinear optical material. The established methodologies of the Kurtz-Perry powder technique and the Z-scan technique provide robust frameworks for the experimental validation of its second- and third-order nonlinear optical coefficients, respectively.
The primary directive for future research is the systematic experimental determination of these coefficients. Such quantitative data will not only allow for a direct comparison with the performance of existing NLO materials but will also enable the design and modeling of photonic devices based on this and related organic compounds. Further investigations into the influence of the alkyl chain length in the alkoxybenzonitrile series on the NLO response would also provide valuable insights for the molecular engineering of new, high-performance optical materials.
References
-
Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. [Link]
-
Trejo-Durán, M., et al. (2008). Optical nonlinearity effects in 4-(4-pentenyloxy) benzonitrile. ResearchGate. [Link]
-
Kho, I. C. (2014). Nonlinear optics of liquid crystalline materials. Penn State Research Database. [Link]
-
Liang, G., et al. (2023). Liquid-Crystalline Materials for Optical and Photonic Applications: introduction to the feature issue. Optica Publishing Group. [Link]
-
Sun, M., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI. [Link]
-
Oudar, J. L. (1977). Second-Harmonic Generation in Chiral Liquid Crystals. Journal de Physique Lettres, 38(21), 445-448. [Link]
-
Miniewicz, A., et al. (2019). Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules. Journal of Materials Chemistry C, 7, 1255-1262. [Link]
-
A. Muthuvel. (2024). Nonlinear optical (NLO) properties of benzimidazole – a review. ResearchGate. [Link]
-
Ortega, J., et al. (2023). High second harmonic generation in ferroelectric nematic liquid crystals by doping with optimally oriented chromophores. arXiv. [Link]
- Kho, I. C., & Wu, S. T. (1993). Optics and nonlinear optics of liquid crystals. World Scientific.
-
Abbas, N., et al. (2014). Single Beam Z-Scan Measurements of Nonlinear Refraction and Nonlinear Absorption Coefficients in Silver Nano-Fluid. Science Publications. [Link]
-
Hsiung, H., et al. (1991). Picosecond third-order nonlinear optical susceptibility in nematic liquid crystals. AIP Publishing. [Link]
-
Sun, M., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed. [Link]
-
Herman, W. N., & Hayden, L. M. (1995). Maker fringe analysis of poled polymer films with absorption. Journal of the Optical Society of America B, 12(3), 416-427. [Link]
-
Palffy-Muhoray, P., et al. (1992). Measurements of Third Order Optical Nonlinearities of Nematic Liquid Crystals. University of Central Florida. [Link]
-
S, B., et al. (2023). Quantum Mechanical Density Functional Approach for the Studies of Nonlinear Optical and Reactivity Parameter of 5O.5 Liquid Crystal. Physical Chemistry Research, 11(3), 481-496. [Link]
-
N/A. (n.d.). Introduction to Liquid Crystals. University of Colorado Boulder. [Link]
-
Royal Society of Chemistry. (2021, November 9). Preparation of an organic liquid – practical video | 16–18 years. YouTube. [Link]
-
ECORFAN. (n.d.). Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. ECORFAN Journal. [Link]
-
Kłosowicz, S., Raszewski, Z., & Zieliński, J. (2024). Optical properties of liquid crystals. Biuletyn Wojskowej Akademii Technicznej, 73(1). [Link]
-
Hou, Y., et al. (2023). Molecular Orientation-Induced Second-Harmonic Generation: Deciphering Different Contributions Apart. PubMed Central. [Link]
-
ResearchGate. (n.d.). The Maker fringe set-up with the various scans possibilities shown and the laboratory reference. ResearchGate. [Link]
-
N/A. (n.d.). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Chychłowski, M. S., et al. (2023). Three-Dimensional Ordering of Nematic Liquid Crystals with Azimuth and Tilt Controlled by Patterned Photoalignment and Selective Polymer Stabilization. MDPI. [Link]
-
S., U., & Ramasesha, S. S. (1992). Nonresonant third order susceptibility measurements in a nematic liquid crystal-PCH-5. American Institute of Physics. [Link]
-
National Medical Commission. (2025). NEET (UG) Syllabus. [Link]
-
Van Stryland, E. W., & Sheik-Bahae, M. (n.d.). Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. [Link]
-
Al-Hamdani, Y. J., et al. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]
-
Al-jaleel, H. A. (2018). Z-scan measurements of optical nonlinearities for (3GO) dye. ResearchGate. [Link]
-
Brown, G. H. (1971). Liquid Crystals. DTIC. [Link]
-
Popczyk, M., et al. (2020). The values of the third order nonlinear optical susceptibility χ(3)THG of thin films obtained from the third harmonic generation (THG) technique for polarization s and p. ResearchGate. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere. YouTube. [Link]
-
Hanson, E. G., Shen, Y. R., & Wong, G. K. (1976). Nonlinear optical effects in liquid crystals. OSTI.GOV. [Link]
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Quantitative Analysis of 4-(Pentyloxy)benzonitrile via qNMR: A Comparative Technical Guide
Executive Summary & Analyte Profile
Quantitative NMR (qNMR) offers a primary ratio method for purity determination that does not require a reference standard of the analyte itself. However, the accuracy of qNMR for liquid crystals and intermediates like 4-(Pentyloxy)benzonitrile hinges entirely on the selection of an Internal Standard (IS) that respects the analyte's specific spectral topology.
This guide compares three common internal standards against the specific proton landscape of 4-(Pentyloxy)benzonitrile, recommending Dimethyl Sulfone (DMSO
Analyte Spectral Signature: 4-(Pentyloxy)benzonitrile
To select an IS, we must first map the "Keep Out" zones of the analyte in CDCl
| Moiety | Chemical Shift ( | Multiplicity | Integration | Status |
| Aromatic (CN-ortho) | 7.57 ppm | Doublet (approx) | 2H | Occupied |
| Aromatic (O-ortho) | 6.93 ppm | Doublet (approx) | 2H | Occupied |
| Alkoxy (-OCH | 3.99 ppm | Triplet | 2H | Occupied |
| Alkyl Chain (Internal) | 1.80 – 1.30 ppm | Multiplets | 6H | Occupied |
| Terminal Methyl | 0.94 ppm | Triplet | 3H | Occupied |
The Challenge: The region 6.9–7.6 ppm is crowded with AA'BB' aromatic systems, and 0.9–1.8 ppm is filled with alkyl multiplets. The only "clean" windows are 2.0–3.8 ppm and >7.7 ppm .
Comparative Analysis of Internal Standards
The following table evaluates three potential internal standards. The "Suitability Score" is based on solubility, spectral overlap, and relaxation properties relative to 4-(Pentyloxy)benzonitrile.
Table 1: Internal Standard Performance Matrix
| Internal Standard | Multiplicity | Solubility | Overlap Risk | Suitability Score | |
| Dimethyl Sulfone (DMSO | 2.9 – 3.1 | Singlet | High | Low. Sits perfectly in the silent region between the alkoxy triplet (4.0) and alkyl chain (1.8). | 10/10 (Recommended) |
| 1,3,5-Trimethoxybenzene | 6.1 (Ar), 3.8 (OMe) | Singlet / Singlet | High | Critical. The OMe signal (3.8 ppm) is dangerously close to the analyte's -OCH | 2/10 (Not Recommended) |
| Maleic Acid | 6.3 | Singlet | Very Low | Moderate. Excellent shift separation, but insoluble in CDCl | 5/10 (Conditional) |
Expert Insight: While 1,3,5-Trimethoxybenzene is a common qNMR standard, it is contraindicated here. The rotational sidebands or broad base of the analyte's alkoxy triplet at 3.99 ppm can bleed into the standard's 3.8 ppm signal, biasing the purity calculation upwards. Dimethyl Sulfone is the only robust choice for CDCl
Experimental Protocol: The Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes a "Self-Validation" step using T
Phase 1: Sample Preparation (Gravimetric)
Precision weighing is the largest source of uncertainty in qNMR.
-
Equilibrate: Allow analyte and DMSO
to reach room temperature in a desiccator. -
Weighing (IS): Weigh exactly
mg of Dimethyl Sulfone into a clean vial. Record mass as . -
Weighing (Analyte): Weigh exactly
mg of 4-(Pentyloxy)benzonitrile into the same vial. Record mass as .-
Note: We target a 1:1 to 3:1 molar ratio to ensure comparable signal-to-noise (S/N) ratios.
-
-
Solvation: Add 0.6 mL CDCl
(99.8% D). Vortex until fully dissolved. Transfer to 5mm NMR tube.
Phase 2: Spectrometer Setup & T Validation
Do not assume relaxation times. Measure them.
-
Lock & Shim: Lock on CDCl
. Shim until the CHCl residual peak linewidth is < 0.5 Hz. -
T
Determination: Run an Inversion Recovery experiment (t1ir or equivalent).-
Array variable delay (
) from 0.01s to 15s. -
Calculate T
for the analyte's aromatic protons and the DMSO singlet. -
Typical Result: DMSO
T 2.5s; Analyte Aromatics T 3.0s. -
Validation Rule: The longest T
( ) dictates the relaxation delay ( ). -
Setting: Set
. (e.g., if , set ).
-
Phase 3: Acquisition Parameters (qNMR)
-
Pulse Sequence: zg (Bruker) / s2pul (Varian/Agilent) - Single Pulse without decoupling (to prevent NOE enhancement integration errors).
-
Pulse Angle: 90° (
calibrated). -
Spectral Width (SW): 20 ppm (-2 to 18 ppm) to ensure flat baseline.
-
Scans (NS): 16 or 32 (S/N > 250:1).
-
Acquisition Time (AQ):
seconds.[1] -
Receiver Gain (RG): Auto-adjusted (avoid clipping).
Data Processing & Calculation
-
Phasing: Apply zero-order and first-order phase correction manually.
-
Baseline: Apply polynomial baseline correction (ABS) or spline correction. Critical: Do not cut off the integration tails.
-
Integration:
-
IS Signal (
): Integrate DMSO singlet (2.9–3.1 ppm). Normalize to 6 (number of protons). -
Analyte Signal (
): Integrate the aromatic doublet at 7.57 ppm (2H) OR the alkoxy triplet at 3.99 ppm (2H). Avoid the alkyl region.
-
-
Calculation:
Where:
- = Purity (mass fraction)[2]
- = Integral Area
- = Number of protons (IS=6, Analyte=2)
-
= Molar Mass (Analyte=189.25, DMSO
=94.13) - = Mass weighed
Workflow Visualization
The following diagram illustrates the critical decision pathways and validation steps for this specific analysis.
Caption: Decision logic for Internal Standard selection and the self-validating parameter setup loop.
References
-
National Institute of Standards and Technology (NIST). 4-(Pentyloxy)benzonitrile Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Rapport BIPM-2018/04.[3] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Sources
Executive Summary: Operational Safety & Disposal Strategy
Proper disposal of 4-(Pentyloxy)benzonitrile (often an intermediate in liquid crystal synthesis, such as for 5OCB) requires strict adherence to protocols governing organic nitriles .[1][2] Unlike simple organic solvents, nitriles possess a latent toxicity profile due to their potential to metabolize into cyanide or release toxic fumes upon thermal decomposition.
This guide moves beyond generic advice, providing a validated workflow for researchers handling this compound. The core directive is Segregation and Incineration . Under no circumstances should this compound enter municipal water systems.[1]
Chemical Identity & Hazard Assessment
Before disposal, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Technical Detail |
| Chemical Name | 4-(Pentyloxy)benzonitrile |
| Common Aliases | 4-n-Pentyloxybenzonitrile; 4-Amyloxybenzonitrile |
| CAS Number | Note: Often ambiguous in literature.[1] Common variants:52805-46-6 (generic alkoxy) or 59452-18-7 .[1] |
| Molecular Formula | C₁₂H₁₅NO |
| Physical State | Clear to pale yellow liquid or low-melting solid (depending on purity/temp).[1][2] |
| Flash Point | >110°C (Combustible Class IIIB) |
GHS Safety Profile (Conservative Assessment)
-
Warning: Treat as Acute Toxicant (Oral/Dermal) and Irritant .[1][2]
-
H302/H312: Harmful if swallowed or in contact with skin.[1][2][3]
-
H315/H319: Causes skin and serious eye irritation.[1][2][4][5]
-
H411: Toxic to aquatic life with long-lasting effects (Critical for disposal—Marine Pollutant ).[1][2][4]
Pre-Disposal: Waste Stream Segregation
Effective disposal starts at the bench. You must segregate this chemical from incompatible streams to prevent the formation of toxic cyanogen gas or explosive mixtures.
Compatibility Matrix:
-
✅ Compatible: Non-halogenated organic solvents (Acetone, Ethanol, Toluene), other stable nitriles.
-
❌ Incompatible (DO NOT MIX):
Step-by-Step Disposal Protocols
Scenario A: Liquid Waste (Stock Solutions & Reaction Mothers Liquors)
-
Primary Path: High-Temperature Incineration (Off-site).[1][2]
-
Protocol:
-
Container Selection: Use a chemically resistant HDPE or Amber Glass carboy.[1][2]
-
Solvent Dilution: If the material is neat (pure), dilute with a compatible solvent (e.g., acetone or ethanol) to reduce viscosity and prevent crystallization in the waste container.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a secondary containment tray inside a fume hood or flammable cabinet until pickup.
-
Scenario B: Solid Waste (Contaminated Silica, Drying Agents, Debris)
-
Protocol:
Scenario C: Empty Containers (Glassware/Bottles)
-
Protocol:
-
Triple Rinse: Rinse the empty bottle three times with a small volume of acetone.[2]
-
Rinsate Disposal: Pour all rinsate into the Liquid Waste (Scenario A) container. Do not pour down the drain.
-
Defacing: Cross out the original label.
-
Disposal: Place the dry, rinsed bottle in the broken glass/sharps bin (or recycle if your facility permits chemically-cleaned glass).
-
Operational Logic: Disposal Decision Tree
The following diagram illustrates the decision logic for handling 4-(Pentyloxy)benzonitrile waste streams to ensure compliance and safety.
Figure 1: Decision logic for segregating and disposing of nitrile-contaminated waste streams.[1][2]
Emergency Spill Response
If a spill occurs, act immediately to prevent inhalation and environmental release.[6]
-
Evacuate & Ventilate: Clear the immediate area.[1][2] Ensure fume hoods are active.[1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if outside a fume hood.[1]
-
Containment: Surround the spill with absorbent pillows or vermiculite.[1][2] Do not use water.
-
Cleanup:
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While 4-(Pentyloxy)benzonitrile is not explicitly listed as a P- or U-listed waste, it exhibits characteristics of toxicity.[1][2] It is best practice to classify it under D001 (Ignitable, if in solvent) or manage it as a Non-RCRA Regulated Hazardous Waste that still requires incineration.
-
EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85153, Benzoic acid, 4-(pentyloxy)- [Related Nitrile Structure Data]. Retrieved from [Link][2]
-
ECHA (European Chemicals Agency). Registration Dossier: Benzonitrile derivatives and Aquatic Toxicity. Retrieved from [Link][2]
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. Retrieved from [Link]
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Navigating the Safe Handling of 4-(Pentyloxy)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-(Pentyloxy)benzonitrile, a compound requiring careful management due to its potential hazards. By understanding the causality behind each procedural step, laboratory personnel can foster a culture of safety and execute their work with confidence.
Understanding the Hazard Profile of 4-(Pentyloxy)benzonitrile
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort and irritation.[1][2][3]
-
Potential for Harm if Swallowed or Inhaled: Like many nitrile compounds, ingestion or significant inhalation could be harmful.[3][4]
Given these potential hazards, a systematic approach to personal protective equipment (PPE), handling procedures, and waste disposal is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure to mitigate the risks associated with 4-(Pentyloxy)benzonitrile. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile offers good resistance to a range of chemicals, including many organic solvents.[5][6] A 5-mil or greater thickness provides adequate short-term splash protection.[6] Gloves should be inspected for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving.[7] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields (ANSI Z87.1 certified) | Protects the eyes from splashes of the chemical, which can cause serious irritation.[1][2][8] |
| Body Protection | Laboratory coat (polyester-cotton blend or flame-resistant) | Prevents contact of the chemical with skin and personal clothing.[9][10] The lab coat should be fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be performed to determine if a respirator is necessary. |
| Footwear | Closed-toe shoes | Protects the feet from potential spills and dropped objects.[8][10] |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a standardized workflow minimizes the opportunity for accidental exposure. The following diagram and procedural steps outline the safe handling of 4-(Pentyloxy)benzonitrile from preparation to cleanup.
Experimental Protocol:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on a lab coat, closed-toe shoes, and chemical splash goggles or safety glasses with side shields.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and the container of 4-(Pentyloxy)benzonitrile, and place them inside the fume hood.
-
Weigh/Measure in Hood: Carefully weigh or measure the required amount of 4-(Pentyloxy)benzonitrile within the fume hood to minimize the risk of inhalation.
-
Transfer to Reaction Vessel: Transfer the chemical to the reaction vessel, taking care to avoid spills.
-
Decontaminate Glassware: After use, decontaminate all glassware that has come into contact with the chemical by rinsing it with an appropriate solvent inside the fume hood.
-
Dispose of Waste: Dispose of all waste materials, including contaminated gloves and disposable labware, in a designated hazardous waste container.[11][12]
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-(Pentyloxy)benzonitrile and associated waste is a critical final step in the handling process. All waste should be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Place any unused 4-(Pentyloxy)benzonitrile and any disposable labware (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing 4-(Pentyloxy)benzonitrile, including the initial rinses of glassware, in a designated, labeled hazardous waste container.[13]
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
The first rinse of the original chemical container should be collected as hazardous waste.[13] Subsequent rinses with a suitable solvent can be collected in the same hazardous waste container.
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
By adhering to these detailed procedures, researchers can confidently and safely handle 4-(Pentyloxy)benzonitrile, fostering a secure and productive laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
